molecular formula C28H24O9 B015846 1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose CAS No. 14215-97-5

1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose

货号: B015846
CAS 编号: 14215-97-5
分子量: 504.5 g/mol
InChI 键: GCZABPLTDYVJMP-ASAMFVBJSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

structure in first source

属性

IUPAC Name

[(2R,3R,4R)-5-acetyloxy-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24O9/c1-18(29)34-28-24(37-27(32)21-15-9-4-10-16-21)23(36-26(31)20-13-7-3-8-14-20)22(35-28)17-33-25(30)19-11-5-2-6-12-19/h2-16,22-24,28H,17H2,1H3/t22-,23-,24-,28?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCZABPLTDYVJMP-ASAMFVBJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(C(C(O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1[C@@H]([C@@H]([C@H](O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20448642
Record name 1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20448642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

504.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6974-32-9, 14215-97-5
Record name .beta.-D-Ribofuranose, 1-acetate 2,3,5-tribenzoate
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20448642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.474
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

What is 1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose?

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose: The Cornerstone of Modern Nucleoside Synthesis

Abstract

1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, a crystalline derivative of D-ribose, represents a critical cornerstone in the fields of medicinal chemistry and drug development. Its strategic importance lies in its role as a stable, yet reactive, glycosyl donor, indispensable for the synthesis of a wide array of nucleoside analogues. These synthetic nucleosides are the active pharmaceutical ingredients in numerous life-saving antiviral and anticancer medications.[1] The benzoyl protecting groups at the 2, 3, and 5 positions offer steric and electronic control, while the anomeric acetyl group at the 1 position serves as an excellent leaving group under Lewis acid catalysis. This guide provides a comprehensive technical overview of its physicochemical properties, industrial synthesis, mechanistic role in nucleoside chemistry, and its direct applications in the synthesis of therapeutic agents.

Introduction: The Strategic Importance of a Protected Sugar

The synthesis of nucleosides, the fundamental building blocks of DNA and RNA, and their therapeutic analogues is a central challenge in organic and medicinal chemistry.[2] The direct glycosylation of a nucleobase with unprotected ribose is notoriously difficult due to the sugar's multiple reactive hydroxyl groups.[2] This necessitates a protecting group strategy to ensure regioselective and stereoselective formation of the crucial N-glycosidic bond.

1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (also known as β-D-ribofuranose 1-acetate 2,3,5-tribenzoate) is arguably the most pivotal protected ribose intermediate for this purpose.[3] The bulky benzoyl groups serve three primary functions: they prevent unwanted side reactions at the C2, C3, and C5 hydroxyls; they confer high crystallinity, aiding in purification; and critically, the C2-benzoyl group provides anchimeric assistance (neighboring group participation), which directs the incoming nucleobase to the β-face of the ribose ring, yielding the biologically relevant anomer.[4][5] This guide delves into the chemistry and application of this indispensable molecule.

Physicochemical and Spectroscopic Profile

The compound is typically a white to off-white crystalline solid, a physical property that facilitates its handling and purification by recrystallization.[1] Its solubility in organic solvents like chloroform and insolubility in water are characteristic of its heavily protected, lipophilic nature.[6]

Table 1: Physicochemical Properties
PropertyValueSource(s)
CAS Number 6974-32-9 (for β-anomer)[3]
Molecular Formula C₂₈H₂₄O₉[3]
Molar Mass 504.49 g·mol⁻¹[3]
Appearance White to off-white crystalline solid[1]
Melting Point 127 - 133 °C[7]
Optical Rotation [α]D²⁰ +40 ± 2° (c=1 in CHCl₃)
Purity (Typical) ≥ 98% (HPLC)[1]

Visualization 1: Chemical Structure

Caption: 2D structure of the title compound.

Spectroscopic analysis confirms the structure. For instance, in ¹H NMR spectroscopy (in CDCl₃), characteristic signals appear for the anomeric proton (H1) around 6.4 ppm, the acetate methyl protons around 2.0 ppm, and a complex multiplet pattern in the aromatic region (7.3-8.1 ppm) corresponding to the three benzoyl groups.[8]

Synthesis and Manufacturing Workflow

The industrial preparation of 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose from D-ribose is a well-established multi-step process designed for high yield and purity.[9][10][11] The general strategy involves three key transformations: anomeric protection, benzoylation of the remaining hydroxyls, and finally, installation of the anomeric acetyl group.

Visualization 2: General Synthesis Workflow

synthesis_workflow D_Ribose D-Ribose Methyl_Ribofuranoside Methyl Ribofuranoside (Anomeric Protection) D_Ribose->Methyl_Ribofuranoside  MeOH, H⁺ cat. Tribenzoylated_Intermediate Methyl 2,3,5-tri-O-benzoyl-D-ribofuranoside (Benzoylation) Methyl_Ribofuranoside->Tribenzoylated_Intermediate  Benzoyl Chloride,  Pyridine Final_Product 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (Acetolysis/Acetylation) Tribenzoylated_Intermediate->Final_Product  Acetic Anhydride,  H₂SO₄ or Acetic Acid

Caption: A typical three-stage synthesis pathway from D-ribose.

Experimental Protocol: Representative Synthesis

The following protocol is a synthesized representation of common industrial methods.[9][11]

Step 1: Methyl Glycosylation

  • Suspend D-ribose (1.0 eq) in methanol.

  • Add a catalytic amount of a strong acid (e.g., HCl or H₂SO₄).

  • Stir the mixture at a controlled temperature (e.g., 20 °C) for several hours until the starting material is consumed (monitored by TLC).

  • Neutralize the reaction with a base (e.g., NaHCO₃) and concentrate under reduced pressure to yield crude methyl ribofuranoside.

Causality Insight: This step protects the anomeric (C1) position as a methyl glycoside, preventing it from reacting during the subsequent benzoylation step and establishing the furanose ring structure.

Step 2: Benzoylation

  • Dissolve the crude methyl ribofuranoside in a suitable solvent like pyridine, which also acts as an acid scavenger.

  • Cool the solution in an ice bath (0-10 °C).

  • Add benzoyl chloride ( >3.0 eq) dropwise, maintaining the low temperature.

  • Allow the reaction to stir for several hours until completion.

  • Perform an aqueous workup to remove pyridine hydrochloride and excess reagents, followed by extraction with an organic solvent (e.g., ethyl acetate).

  • The organic layer is dried and concentrated to give the tribenzoylated intermediate.

Causality Insight: Pyridine is a crucial choice as it catalyzes the reaction and neutralizes the HCl byproduct, driving the equilibrium towards the fully benzoylated product.

Step 3: Acetolysis

  • Dissolve the tribenzoylated intermediate in a mixture of glacial acetic acid and acetic anhydride.[9]

  • Add a catalytic amount of a strong acid (e.g., H₂SO₄).

  • Stir the reaction at a controlled temperature (e.g., 10-50 °C) for 10-20 hours.[9]

  • Upon completion, the reaction mixture is cooled to induce crystallization.

  • The crude product is collected by filtration and recrystallized (e.g., from ethanol) to yield the pure 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose.

Causality Insight: This step, often called acetolysis, replaces the anomeric methyl group with an acetyl group. The acetyl group is a better leaving group for the subsequent glycosylation reaction with nucleobases. The final product typically has a purity of >99% with a total yield of 60-75%.[9][11]

The Core of Nucleoside Synthesis: The Vorbrüggen Glycosylation

The primary application of 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose is as a glycosyl donor in N-glycosylation reactions, most notably the Vorbrüggen glycosylation.[5][12] This reaction is the most widely used method for constructing the N-glycosidic bond in both academic and industrial settings.[5]

Mechanism of Action

The reaction proceeds by activating the protected ribose with a Lewis acid, typically trimethylsilyl trifluoromethanesulfonate (TMSOTf) or tin(IV) chloride (SnCl₄).[3][4]

  • Activation: The Lewis acid coordinates to the anomeric acetyl group, facilitating its departure.

  • Intermediate Formation: The neighboring benzoyl group at the C2 position participates in the reaction, forming a stabilized cyclic acyloxonium (dioxolenium) ion intermediate.[4][13]

  • Stereocontrolled Attack: This intermediate sterically shields the α-face of the ribose ring. Consequently, the incoming nucleophile (a silylated nucleobase) can only attack from the β-face.[5][13]

  • Product Formation: The attack results in the formation of the desired β-nucleoside with high stereoselectivity.

Visualization 3: Vorbrüggen Glycosylation Mechanism

vorbruggen_mechanism cluster_reactants Reactants cluster_process Reaction Core Reactant_Sugar 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose Activation Activation (+ Lewis Acid, e.g., TMSOTf) Reactant_Sugar->Activation Reactant_Base Silylated Nucleobase (e.g., Persilylated Uracil) Attack Nucleophilic Attack (β-face attack) Reactant_Base->Attack Intermediate Acyloxonium Ion Intermediate (Stereodirecting) Activation->Intermediate Intermediate->Attack Product Protected β-Nucleoside Attack->Product

Caption: Key stages of the Vorbrüggen N-glycosylation reaction.

Applications in Drug Development

The robustness and reliability of using this protected ribose have enabled the synthesis of countless nucleoside analogues investigated for therapeutic potential. It is a key intermediate for synthesizing antiviral drugs (targeting viral polymerases) and anticancer agents (which interfere with DNA/RNA replication in cancer cells).[1][6]

Examples of drug classes whose synthesis relies on this or analogous glycosylation chemistry include:

  • Antiviral agents: Such as Ribavirin and its analogues.[14]

  • Anticancer drugs: Including Clofarabine and Azacitidine.[6][10]

  • Other therapeutic agents: It is also used to synthesize vasodilators and anticoagulants.[6]

Safety and Handling

According to safety data sheets, 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[15][16] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling the compound.[15] It should be stored in a dry, cool, and well-ventilated place in a tightly closed container.[15]

Conclusion

1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose is more than just a chemical intermediate; it is a critical enabler of modern medicinal chemistry. Its carefully designed structure provides stability, reactivity, and, most importantly, stereocontrol, solving the fundamental challenge of N-glycosidic bond formation. The efficiency of synthetic routes starting from this compound has profoundly impacted the accessibility of nucleoside-based therapeutics, underscoring its enduring importance to researchers, scientists, and drug development professionals in the ongoing fight against viral diseases and cancer.

References

An In-depth Technical Guide to 1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose: A Cornerstone in Nucleoside Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose, a pivotal intermediate in the synthesis of a wide array of therapeutic nucleoside analogues. Intended for researchers, scientists, and professionals in drug development, this document delves into the molecule's structural intricacies, physicochemical properties, synthesis methodologies, and its critical role in the creation of antiviral and anticancer agents.

Molecular Profile and Physicochemical Characteristics

This compound, also known as β-D-ribofuranose 1-acetate 2,3,5-tribenzoate, is a crystalline solid that serves as a protected form of D-ribose, primed for stereoselective glycosylation reactions.[1] The benzoyl and acetyl protecting groups enhance its stability and solubility in organic solvents, facilitating its use in complex synthetic pathways.[2]

Key Identifiers and Properties:
PropertyValueReferences
IUPAC Name (2S,3R,4R,5R)-2-(Acetyloxy)-5-[(benzoyloxy)methyl]oxolane-3,4-diyl dibenzoate[1]
Synonyms 1-Acetyl-2,3,5-tribenzoyl-β-D-ribofuranose, β-D-Ribofuranose 1-acetate 2,3,5-tribenzoate[1][2]
CAS Number 6974-32-9[1][2][3]
Molecular Formula C₂₈H₂₄O₉[1][2][3]
Molecular Weight 504.49 g/mol [1][2][3]
Appearance White to off-white crystalline solid[2]
Melting Point 127 - 133 °C[2]
Optical Rotation [α]D²⁰ = +40 ± 2º (c=1 in CHCl₃)[2]

The strategic placement of the benzoyl groups at the 2, 3, and 5 positions of the ribofuranose ring serves a dual purpose. Firstly, they protect the hydroxyl groups from unwanted side reactions. Secondly, the bulky nature of the benzoyl groups directs the incoming nucleobase to the anomeric (C1) position with a high degree of stereoselectivity, favoring the formation of the biologically active β-anomer. The acetyl group at the C1 position acts as a good leaving group, facilitating the crucial glycosylation step.

The Synthetic Pathway: From D-Ribose to a Versatile Intermediate

The synthesis of this compound typically commences with D-ribose as the starting material. The process involves a series of protection and activation steps to yield the final, highly functionalized product. A common synthetic route involves three key stages: methylation, benzoylation, and acetylation.[4]

Conceptual Workflow of Synthesis:

G D_Ribose D-Ribose Methyl_Ribofuranoside Methyl Ribofuranoside D_Ribose->Methyl_Ribofuranoside  Methanol, Acid Catalyst Tribenzoylated_Intermediate Methyl 2,3,5-tri-O-benzoyl-D-ribofuranoside Methyl_Ribofuranoside->Tribenzoylated_Intermediate  Benzoyl Chloride, Pyridine Final_Product This compound Tribenzoylated_Intermediate->Final_Product  Acetic Anhydride, Acetic Acid, Acid Catalyst

Caption: Generalized synthetic workflow for this compound.

Detailed Experimental Protocol (Illustrative):

Step 1: Methylation of D-Ribose

  • Suspend D-ribose in methanol containing a catalytic amount of a strong acid (e.g., HCl or H₂SO₄).

  • Stir the mixture at room temperature until the D-ribose is fully dissolved and the reaction is complete (monitored by TLC).

  • Neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate) and concentrate under reduced pressure to obtain the crude methyl ribofuranoside.

Causality: The acidic conditions promote the formation of the more stable furanose ring structure and its subsequent methylation at the anomeric carbon, yielding a mixture of α and β anomers.

Step 2: Benzoylation

  • Dissolve the crude methyl ribofuranoside in a suitable solvent such as pyridine or a mixture of an organic solvent and a base (e.g., dichloromethane and triethylamine).[5]

  • Cool the solution in an ice bath and add benzoyl chloride dropwise while maintaining the temperature.

  • Allow the reaction to proceed until completion (monitored by TLC).

  • Work up the reaction by washing with water and aqueous solutions to remove excess reagents and byproducts.

  • Dry the organic layer and concentrate to yield the benzoylated intermediate.

Causality: Pyridine or another base acts as a catalyst and an acid scavenger, driving the reaction to completion by neutralizing the HCl generated during the benzoylation of the hydroxyl groups.

Step 3: Acetylation

  • Dissolve the purified methyl 2,3,5-tri-O-benzoyl-D-ribofuranoside in a mixture of acetic anhydride and glacial acetic acid.

  • Add a catalytic amount of a strong acid (e.g., sulfuric acid) and stir the mixture at a controlled temperature.[5]

  • Upon completion, the product is typically isolated by crystallization.[5]

Causality: The acidic conditions facilitate the replacement of the anomeric methoxy group with an acetoxy group, yielding the desired 1-O-acetyl derivative. This final product is often a mixture of α and β anomers, with the β-anomer being the key reactant for nucleoside synthesis.

The Gateway to Nucleoside Analogues: Mechanism and Application

The primary and most significant application of this compound is its role as a glycosyl donor in the synthesis of nucleoside analogues.[2][6][7] These synthetic nucleosides are foundational to the development of numerous antiviral and anticancer drugs.[2][8]

The Silyl-Hilbert-Johnson Reaction: A Key Glycosylation Strategy

A widely employed method for the synthesis of nucleosides using this intermediate is the Silyl-Hilbert-Johnson reaction.[1][9] This reaction involves the coupling of the protected ribose derivative with a silylated nucleobase in the presence of a Lewis acid catalyst.

Reaction Mechanism Overview:

G Reactants This compound + Silylated Nucleobase Intermediate Oxocarbenium Ion Intermediate Reactants->Intermediate Activation Lewis_Acid Lewis Acid Catalyst (e.g., TMSOTf) Lewis_Acid->Intermediate Product Protected Nucleoside Intermediate->Product Nucleophilic Attack by Silylated Nucleobase Deprotection Deprotection (e.g., NaOMe/MeOH) Product->Deprotection Final_Nucleoside Nucleoside Analogue Deprotection->Final_Nucleoside

Caption: Simplified mechanism of the Silyl-Hilbert-Johnson reaction.

In this process, the Lewis acid activates the anomeric acetyl group, leading to its departure and the formation of a resonance-stabilized oxocarbenium ion intermediate. The silylated nucleobase then attacks this electrophilic intermediate, predominantly from the less sterically hindered face, resulting in the formation of the desired β-nucleoside. Subsequent deprotection of the benzoyl groups yields the final nucleoside analogue.

Prominent Therapeutic Agents Synthesized via this Intermediate:
  • Ribavirin: A broad-spectrum antiviral agent used in the treatment of hepatitis C and other viral infections.[10][11]

  • Azacitidine: An anticancer drug used in the treatment of myelodysplastic syndromes.[8][12]

  • Clofarabine: A purine nucleoside antimetabolite used in the treatment of leukemia.[8]

  • Tecadenoson: An adenosine A₁ receptor agonist investigated for cardiovascular applications.[10]

Beyond Nucleosides: Expanding Applications

While its role in nucleoside synthesis is paramount, this compound also finds utility in other areas of chemical and biological research:

  • Biochemical Studies: It is employed in carbohydrate chemistry to investigate the interactions of sugars in biological systems.[2]

  • Glycoconjugate Research: This compound is instrumental in the synthesis of glycoconjugates, which are vital for understanding cell signaling and immune responses.[2]

  • Drug Formulation: Its unique structure can be incorporated into drug formulations to potentially enhance the stability and bioavailability of therapeutic agents.[2]

Conclusion

This compound is more than just a chemical compound; it is a critical enabler in the field of medicinal chemistry. Its well-defined structure and reactivity provide a reliable and efficient platform for the stereoselective synthesis of a vast array of nucleoside analogues. As the demand for novel antiviral and anticancer therapies continues to grow, the strategic importance of this versatile intermediate in the drug discovery and development pipeline remains firmly established.

References

The Lability and Utility of a Protected Ribofuranose: A Technical Guide to 1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose and Its Chemical Aliases

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose, a cornerstone of synthetic nucleoside chemistry, is a pivotal intermediate in the development of a multitude of antiviral and anticancer therapeutics.[1][2] Its strategic importance lies in the temporary protection of the hydroxyl groups of D-ribose, allowing for regioselective modifications at the anomeric carbon. This guide provides an in-depth exploration of this compound, encompassing its various synonyms, chemical properties, and a detailed examination of its role in nucleoside synthesis. The causality behind experimental choices in its synthesis and application will be elucidated, offering field-proven insights for professionals in drug development.

Nomenclature and Identification: A Compound of Many Names

In the landscape of chemical synthesis, a single compound can be known by a variety of names, leading to potential ambiguity. For clarity and comprehensive database searching, it is crucial to be familiar with the various synonyms for this compound.

The most common synonyms and identifiers are cataloged below:

Synonym/IdentifierSource/Context
Systematic IUPAC Name (2S,3R,4R,5R)-2-(Acetyloxy)-5-[(benzoyloxy)methyl]oxolane-3,4-diyl dibenzoate[3]
Common Synonyms β-D-Ribofuranose 1-acetate 2,3,5-tribenzoate[3][4][5]
1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose[3][6]
1-Acetyl-2,3,5-tribenzoy-β-D-ribofuranose[1]
2,3,5-Tri-O-benzoyl-β-D-ribofuranosyl acetate[7][8]
1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribose[9]
ABR[7][8]
CAS Number 6974-32-9 (for the β-anomer)[1][3][6]
14215-97-5 (for the α/β-anomeric mixture)[9]
EC Number 230-220-4[3][5][7]
PubChem CID 81455[3]

It is important to note that the stereochemistry at the anomeric carbon (C1) is often specified as β, which is the more common and often desired isomer for nucleoside synthesis. However, mixtures of α and β anomers can also be encountered.[9]

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is essential for its handling, reaction setup, and purification.

PropertyValueReference
Molecular Formula C₂₈H₂₄O₉[1][3]
Molecular Weight 504.49 g/mol [1][3]
Appearance White to off-white crystalline solid[1][4]
Melting Point 127 - 133 °C[1][5]
Optical Rotation [α]D²⁰ = +40 ± 2° (c=1 in CHCl₃)[1]
Solubility Soluble in chloroform, methanol, and pyridine.[8]

The presence of the three bulky benzoyl protecting groups renders the molecule significantly hydrophobic, while the acetyl group at the anomeric position acts as a good leaving group in glycosylation reactions.

The Core Application: A Gateway to Nucleoside Analogs

The primary and most significant application of this compound is its role as a key intermediate in the synthesis of nucleoside analogs.[1][2][10] These synthetic nucleosides are the building blocks for a vast array of antiviral and anticancer drugs.[2] The benzoyl groups protect the hydroxyl functions at the 2, 3, and 5 positions of the ribose ring, preventing them from participating in unwanted side reactions. The acetyl group at the anomeric (C1) position makes it a suitable glycosyl donor.

The Vorbrüggen Glycosylation: A General Mechanism

A common method for the synthesis of nucleosides using this protected ribose is the Vorbrüggen glycosylation. This reaction involves the coupling of a silylated heterocyclic base with a protected sugar, typically in the presence of a Lewis acid catalyst.

The general workflow for this critical step in drug development is outlined below:

Vorbruggen_Glycosylation cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products protected_ribose This compound protected_nucleoside Protected Nucleoside protected_ribose->protected_nucleoside Glycosyl Donor silylated_base Silylated Nucleobase silylated_base->protected_nucleoside Nucleobase Source lewis_acid Lewis Acid Catalyst (e.g., TMSOTf) lewis_acid->protected_nucleoside Catalyst solvent Inert Solvent (e.g., Acetonitrile) solvent->protected_nucleoside byproduct Acetoxysilane protected_nucleoside->byproduct Formation of byproduct

Caption: Generalized workflow of the Vorbrüggen glycosylation.

Experimental Protocol: Synthesis of a Protected Nucleoside

The following is a representative, detailed protocol for the synthesis of a protected nucleoside using 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose. This protocol is a self-validating system, with in-process checks to ensure reaction completion.

Materials:

  • 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose

  • Silylated nucleobase (e.g., persilylated uracil)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

  • Anhydrous acetonitrile

  • Saturated aqueous sodium bicarbonate

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Appropriate solvent system for TLC (e.g., ethyl acetate/hexane)

Procedure:

  • Preparation of Reactants: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, dissolve the silylated nucleobase (1.2 equivalents) in anhydrous acetonitrile under a nitrogen atmosphere.

  • Addition of Protected Sugar: To this solution, add 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (1.0 equivalent).

  • Initiation of Reaction: Cool the reaction mixture to 0 °C in an ice bath. Add TMSOTf (1.2 equivalents) dropwise via the dropping funnel over 15 minutes. The causality for the slow addition is to control the exothermic nature of the reaction and prevent the formation of side products.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by TLC. The disappearance of the starting materials and the appearance of a new, less polar spot corresponding to the protected nucleoside indicates the reaction is proceeding.

  • Quenching the Reaction: Once the reaction is complete, quench it by the slow addition of saturated aqueous sodium bicarbonate solution until the effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL). The organic layers are combined.

  • Washing and Drying: Wash the combined organic layers with brine (2 x 30 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure, protected nucleoside.

Industrial Synthesis of the Starting Material

The industrial-scale synthesis of 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose is a multi-step process that begins with D-ribose. A patented method involves the following key transformations:[3][11]

Industrial_Synthesis cluster_steps Synthetic Steps d_ribose D-Ribose methylation Methylation (Thionyl chloride, Methanol) d_ribose->methylation benzoylation Benzoylation (Benzyl chloride, Pyridine, Potassium carbonate) methylation->benzoylation acetylation Acetylation (Acetic anhydride, Glacial acetic acid) benzoylation->acetylation final_product 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose acetylation->final_product

Caption: Key stages in the industrial synthesis of the title compound.

The initial methylation step protects the anomeric hydroxyl group, which is then displaced during the benzoylation. Finally, the acetyl group is introduced at the anomeric position.[3] This sequence is designed to achieve high yields and purity suitable for pharmaceutical applications.[11]

Conclusion

This compound, though often referred to by a variety of names, is an indispensable tool in the arsenal of medicinal chemists. Its carefully designed structure, with robust protecting groups and a reactive anomeric center, facilitates the efficient synthesis of a wide range of nucleoside analogs. A comprehensive understanding of its nomenclature, properties, and reaction mechanisms is fundamental for researchers and professionals dedicated to the discovery and development of novel therapeutics. The protocols and pathways described herein provide a foundation for the practical application of this vital chemical intermediate.

References

Function of 1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose in organic synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Function of 1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose in Organic Synthesis

Abstract

1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose is a cornerstone glycosyl donor in modern organic synthesis, prized for its stability and predictable reactivity. Its utility is most pronounced in the stereoselective synthesis of nucleosides and other glycosides, which are fundamental to the development of antiviral and anticancer therapeutics.[1][2][3] This guide elucidates the core functions of this versatile reagent, detailing the mechanistic principles that govern its reactivity, providing field-proven experimental protocols, and exploring its broad applications in the synthesis of N-, O-, S-, and C-glycosides. The central role of the C-2 benzoyl group in directing stereochemical outcomes via neighboring group participation is a key focus, providing researchers with the causal understanding required for rational reaction design.

Introduction: The Quintessential Ribosyl Donor

1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, often referred to as the "protected ribose acetate," is a crystalline solid derived from D-ribose.[4] Its structure features two key functional elements that dictate its role in synthesis:

  • An Anomeric Acetate: The acetyl group at the C-1 position serves as an effective leaving group, particularly when activated by a Lewis acid. Its departure initiates the glycosylation reaction.

  • Protecting Groups: The benzoyl groups at the C-2, C-3, and C-5 positions serve a dual purpose. They protect the hydroxyl groups from unwanted side reactions and, critically, the C-2 benzoyl group plays a pivotal role in stereochemical control.

These features make it an indispensable intermediate for constructing the glycosidic bond, a linkage central to the structure of nucleic acids (DNA and RNA), glycoconjugates, and numerous pharmaceuticals.[1][5] Its primary application lies in the synthesis of nucleoside analogues, compounds that can interfere with viral replication or cancer cell proliferation by mimicking natural nucleosides.[1][2][3]

The Core Mechanism: Neighboring Group Participation and Stereocontrol

The synthetic power of 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose lies in its ability to deliver the ribofuranose moiety with high stereoselectivity. This control is not accidental; it is a direct consequence of the neighboring group participation of the C-2 benzoyl ester.

In the presence of a Lewis acid (e.g., TMSOTf, SnCl₄), the anomeric acetate is activated and departs.[6][7] The lone pair of electrons on the carbonyl oxygen of the adjacent C-2 benzoyl group attacks the transient oxocarbenium ion. This intramolecular cyclization forms a stable, five-membered benzoyloxonium ion intermediate .[8][9] This intermediate effectively shields the α-face (top face) of the ribose ring. Consequently, an incoming nucleophile can only attack from the opposite, unhindered β-face (bottom face). This mechanism reliably leads to the formation of a 1,2-trans glycosidic bond, resulting predominantly in the β-anomer.[9][10]

Glycosylation_Mechanism cluster_0 Activation & Intermediate Formation cluster_1 Nucleophilic Attack & Product Formation Start 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose Oxocarbenium Oxocarbenium Ion (Transient) Start->Oxocarbenium - Acetate LewisAcid Lewis Acid (e.g., TMSOTf) LewisAcid->Start Activation Intermediate Benzoyloxonium Ion (Stabilized Intermediate) Oxocarbenium->Intermediate Neighboring Group Participation (C2-OBz) Product β-Glycoside (1,2-trans product) Intermediate->Product SN2-like attack (from β-face) Nucleophile Nucleophile (Nu:) Nucleophile->Intermediate

Caption: General mechanism of stereoselective glycosylation.

Premier Application: N-Glycoside Synthesis (The Vorbrüggen Reaction)

The most significant application of this ribosyl donor is in the synthesis of N-nucleosides via the Vorbrüggen glycosylation .[6][11] This powerful reaction involves coupling the protected ribose with a silylated heterocyclic base (e.g., pyrimidines, purines) in the presence of a Lewis acid catalyst.[6][8]

Causality Behind Experimental Choices:

  • Why Silylate the Nucleobase? Heterocyclic bases like uracil or cytosine are often poorly soluble in common organic solvents and possess multiple nucleophilic sites (N and O atoms). Treatment with a silylating agent like N,O-bis(trimethylsilyl)acetamide (BSA) or hexamethyldisilazane (HMDS) converts N-H and O-H protons to trimethylsilyl (TMS) groups. This dramatically increases solubility and directs the glycosylation to the desired nitrogen atom by making it more nucleophilic.[8]

  • Why Use a Lewis Acid? A strong Lewis acid, typically trimethylsilyl trifluoromethanesulfonate (TMSOTf), is required to activate the anomeric C-1 acetate, facilitating its departure and triggering the formation of the key benzoyloxonium intermediate.[4][12]

The reaction proceeds via the mechanism described previously, ensuring the formation of the biologically relevant β-anomer.

Vorbrueggen_Workflow Base Nucleobase (e.g., Uracil) Silylation Silylation (HMDS or BSA) Base->Silylation SilylatedBase Persilylated Base (Soluble, Activated) Silylation->SilylatedBase Coupling Vorbrüggen Coupling (Lewis Acid, e.g., TMSOTf) SilylatedBase->Coupling RiboseDonor 1-O-Acetyl-2,3,5-tri-O-benzoyl- β-D-ribofuranose RiboseDonor->Coupling ProtectedNucleoside Protected β-Nucleoside Coupling->ProtectedNucleoside Deprotection Deprotection (e.g., NaOMe/MeOH) ProtectedNucleoside->Deprotection FinalNucleoside Final β-Nucleoside Deprotection->FinalNucleoside

Caption: Workflow for Vorbrüggen nucleoside synthesis.

Experimental Protocol: Synthesis of a Protected Uridine Analog

This protocol describes a typical Vorbrüggen glycosylation.

  • Silylation of Nucleobase:

    • In a flame-dried flask under an inert atmosphere (N₂ or Ar), suspend uracil (1.0 eq) in anhydrous acetonitrile.

    • Add N,O-bis(trimethylsilyl)acetamide (BSA) (2.5 eq).

    • Heat the mixture to reflux (approx. 80°C) until the solution becomes clear, indicating the formation of 2,4-bis(trimethylsilyloxy)pyrimidine.

    • Cool the solution to room temperature.

  • Glycosylation:

    • In a separate flame-dried flask, dissolve 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (1.1 eq) in anhydrous acetonitrile.

    • Add the solution of the silylated uracil via cannula.

    • Cool the mixture to 0°C in an ice bath.

    • Slowly add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 6-12 hours, monitoring by TLC.

  • Work-up and Purification:

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the protected nucleoside.

Data Presentation: Typical Vorbrüggen Reaction Conditions
NucleobaseSilylating AgentLewis AcidSolventYield (%)Anomeric Selectivity (β:α)
UracilBSATMSOTfAcetonitrile85-95%>95:5
ThymineHMDS, (NH₄)₂SO₄SnCl₄Dichloroethane80-90%>95:5
CytosineBSATMSOTfAcetonitrile75-85%>95:5
AdenineBSATMSOTfAcetonitrile60-75%>90:10

Applications in O-, S-, and C-Glycoside Synthesis

While N-glycosylation is its most common use, the ribosyl donor is also effective for synthesizing other classes of glycosides. The underlying mechanistic principle of forming the benzoyloxonium intermediate remains the same, ensuring high β-selectivity.

  • O-Glycosides: Reaction with alcohols or phenols as nucleophiles, typically promoted by Lewis acids, yields O-linked ribofuranosides. These are important components of many natural products and glycoconjugates.[9]

  • S-Glycosides: Using thiols as nucleophiles leads to the formation of thioglycosides. These compounds are often more stable towards enzymatic hydrolysis than their O-glycoside counterparts and are used as enzyme inhibitors or stable haptens for immunological studies.

  • C-Glycosides: The formation of C-glycosides involves a carbon-based nucleophile (e.g., silyl enol ethers, allyltrimethylsilane). These are stable mimics of O-glycosides and are crucial in drug development as they are resistant to enzymatic cleavage.

Synthesis of the Starting Material

The accessibility of 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose is a key factor in its widespread use. It is typically prepared from inexpensive D-ribose in a multi-step but robust sequence.[2][5]

  • Glycosylation/Protection: D-ribose is first converted to a methyl ribofuranoside.[5]

  • Benzoylation: The free hydroxyl groups at C-2, C-3, and C-5 are protected using benzoyl chloride in the presence of a base like pyridine.[5]

  • Acetylation: The anomeric methyl group is replaced with an acetyl group using acetic anhydride and a catalytic amount of strong acid.[5] This final step yields the title compound.

A patent for an industrial-scale synthesis describes a process involving low-temperature glycosylation to minimize pyranose ring formation, benzoylation with an inorganic weak base to reduce cost, and the use of a cosolvent during acetylation to improve reaction fluidity.[2]

Conclusion

1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose is far more than a simple protected sugar; it is a sophisticated synthetic tool engineered for stereocontrol. Its utility is anchored in the predictable 1,2-trans directing effect of its C-2 benzoyl group, a classic example of neighboring group participation. This allows for the reliable and high-yielding synthesis of β-ribonucleosides, the building blocks for a multitude of therapeutic agents. Its effectiveness in the Vorbrüggen glycosylation has cemented its status as an essential reagent in the fields of medicinal chemistry, drug development, and carbohydrate synthesis. A thorough understanding of its reactivity and the underlying mechanisms is crucial for any scientist working on the synthesis of complex bioactive molecules.

References

An In-depth Technical Guide to the Role of 1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose in Nucleoside Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Cornerstone of Modern Nucleoside Chemistry

In the landscape of pharmaceutical and biotechnological research, the synthesis of nucleoside analogues remains a critical endeavor for the development of antiviral and anticancer therapeutics.[1] The efficacy and success of these synthetic routes hinge on the strategic use of key intermediates that can reliably and stereoselectively construct the pivotal N-glycosidic bond. Among these, 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose stands out as a cornerstone molecule.[1][2] This guide provides a comprehensive technical overview of this compound, elucidating its structural significance, its central role in the powerful Vorbrüggen glycosylation, and the mechanistic principles that govern its application, offering field-proven insights for researchers, scientists, and drug development professionals.

The Molecular Architecture: Why This Ribose Derivative Succeeds

1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (CAS 6974-32-9) is not merely a protected sugar; its structure is meticulously tailored for reactivity and stereocontrol in nucleoside synthesis.[3]

  • Molecular Formula: C₂₈H₂₄O₉

  • Molecular Weight: 504.48 g/mol [1]

  • Appearance: A stable, crystalline white solid[1][4]

Its efficacy stems from three key structural features:

  • The Anomeric Acetyl Group (C1): Positioned at the anomeric carbon, the acetyl group serves as an excellent leaving group upon activation by a Lewis acid. Its departure is the initiating step of the glycosylation reaction.

  • The C2-Benzoyl Protecting Group: This is arguably the most critical feature for stereochemical control. As will be detailed in the mechanism, this group provides "neighboring group participation," a phenomenon that shields one face of the ribose ring, forcing the incoming nucleobase to attack from the opposite face. This ensures the almost exclusive formation of the desired β-anomer, which is the configuration found in naturally occurring nucleosides.[5]

  • The C3 and C5 Benzoyl Groups: These groups serve multiple purposes. They protect the hydroxyl functions from participating in unwanted side reactions, enhance the overall stability of the molecule, and crucially, increase its solubility in the organic solvents typically used for synthesis.[6]

The combination of a good leaving group at C1 and a stereodirecting group at C2 makes this compound an ideal glycosyl donor.

The Vorbrüggen Glycosylation: The Premier Application

While older methods for nucleoside synthesis, such as the fusion method or the metal salt method, exist, they are often hampered by harsh conditions and low yields.[5] The Silyl-Hilbert-Johnson reaction, more commonly known as the Vorbrüggen glycosylation , is the most widely used, mild, and general method for forming the N-glycosidic bond, and it is the primary application for 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose.[5][6][7]

This reaction involves the coupling of a silylated heterocyclic base (purine or pyrimidine) with a protected sugar acetate, like our title compound, in the presence of a Lewis acid catalyst.[5][8]

The Reaction Workflow

The overall process can be visualized as a three-stage workflow: preparation of reactants, the core glycosylation reaction, and final deprotection.

Vorbruggen_Workflow cluster_0 Stage 1: Reactant Preparation cluster_1 Stage 2: Glycosylation Core cluster_2 Stage 3: Final Product Nucleobase Nucleobase (e.g., Uracil, Adenine) Silylation Silylation (e.g., HMDS, BSA) Nucleobase->Silylation SilylatedBase Silylated Nucleobase (Enhanced Nucleophilicity) Silylation->SilylatedBase Reaction Vorbrüggen Glycosylation (Anhydrous Solvent) SilylatedBase->Reaction ProtectedRibose 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose ProtectedRibose->Reaction LewisAcid Lewis Acid Catalyst (e.g., TMSOTf, SnCl₄) LewisAcid->Reaction ProtectedNucleoside Protected β-Nucleoside Reaction->ProtectedNucleoside Deprotection Deprotection (e.g., MeONa/MeOH) ProtectedNucleoside->Deprotection FinalNucleoside Final β-Nucleoside (e.g., Uridine) Deprotection->FinalNucleoside

Caption: High-level workflow of nucleoside synthesis via Vorbrüggen glycosylation.

The Reaction Mechanism: A Symphony of Stereocontrol

The elegance of the Vorbrüggen reaction lies in its mechanism, which guarantees the formation of the β-nucleoside.

  • Activation and Intermediate Formation: The Lewis acid (e.g., TMSOTf) activates the ribose derivative by coordinating to the anomeric acetyl group. The neighboring C2-benzoyl group participates in the departure of the acetate, leading to the formation of a stabilized, cyclic 1,2-dioxolenium (acyloxonium) ion intermediate .[9][10] This intermediate is the key to stereocontrol.

  • Nucleophilic Attack: The bulky dioxolenium ion effectively blocks the α-face (top face) of the ribofuranose ring.

  • Stereoselective Bond Formation: The silylated nucleobase, acting as the nucleophile, is therefore sterically directed to attack the anomeric carbon (C1) from the opposite, unhindered β-face (bottom face).[5] This Sₙ2-like displacement results in an inversion of configuration relative to the intermediate, yielding the desired 1',2'-trans product, which is the β-nucleoside.[11]

Caption: Mechanism showing the C2-benzoyl neighboring group participation.

The absence of a participating group at the C2 position, as is the case with 2'-deoxyribose derivatives, makes stereoselective synthesis of deoxynucleosides more challenging, often resulting in a mixture of anomers.[5][11]

Field-Proven Methodology: A Practical Guide

Translating theory into practice requires meticulous attention to experimental detail. The following is a generalized, self-validating protocol for a typical Vorbrüggen glycosylation.

Detailed Experimental Protocol

Step 1: Silylation of the Nucleobase (Example: Uracil)

  • Rationale: Silylation of the nucleobase is crucial to enhance its nucleophilicity and its solubility in non-polar organic solvents.[12] Hexamethyldisilazane (HMDS) is a common and effective silylating agent.

  • Suspend uracil (1.0 eq) in anhydrous acetonitrile.

  • Add a catalytic amount of ammonium sulfate.

  • Add hexamethyldisilazane (HMDS, ~3.0 eq).

  • Reflux the mixture under an inert atmosphere (e.g., Argon) until the solution becomes clear (typically 2-4 hours), indicating the formation of 2,4-bis(trimethylsilyloxy)pyrimidine.

  • Remove the solvent under reduced pressure to obtain the silylated base, which is typically used immediately in the next step.

Step 2: The Glycosylation Reaction

  • Rationale: The reaction must be conducted under strictly anhydrous conditions as Lewis acids and silylated intermediates are highly moisture-sensitive. Anhydrous dichloroethane (DCE) or acetonitrile are common solvents.

  • Dissolve 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (1.0 eq) in anhydrous DCE under an inert atmosphere.

  • Add the freshly prepared silylated uracil (1.2 eq).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the Lewis acid catalyst, trimethylsilyl trifluoromethanesulfonate (TMSOTf, 1.2-1.4 eq), dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

Step 3: Work-up and Purification

  • Rationale: The work-up is designed to quench the reactive catalyst and remove inorganic salts and other water-soluble impurities.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Dilute the mixture with dichloromethane (DCM) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the protected nucleoside.

Step 4: Deprotection of the Nucleoside

  • Rationale: The final step involves the removal of the benzoyl protecting groups to yield the free nucleoside. The Zemplén deacylation using a catalytic amount of sodium methoxide is a standard and efficient method.

  • Dissolve the purified, protected nucleoside in anhydrous methanol.

  • Add a catalytic amount of sodium methoxide (NaOMe) solution (e.g., 0.1 M in methanol).

  • Stir the reaction at room temperature for 2-6 hours, monitoring by TLC.

  • Upon completion, neutralize the reaction with an acidic resin (e.g., Dowex-50 H⁺) until the pH is neutral.

  • Filter the resin and concentrate the filtrate to obtain the final, pure nucleoside.

Quantitative Data & Reaction Parameters

The versatility of the Vorbrüggen reaction allows for the synthesis of a wide array of nucleosides. The table below summarizes typical parameters.

Target Nucleoside Nucleobase Silylating Agent Lewis Acid Solvent Typical Yield (%)
Uridine UracilHMDS / (NH₄)₂SO₄TMSOTfAcetonitrile85-95%
Cytidine N⁴-AcetylcytosineBSASnCl₄DCE70-85%
Adenosine N⁶-BenzoyladenineHMDSTMSOTfDCE60-75%
Guanosine N²-Acetyl-O⁶-diphenylcarbamoylguanineBSATMSOTfAcetonitrile50-70%

Note: Yields are highly dependent on the specific substrate, purity of reagents, and reaction scale. The use of protected nucleobases (e.g., N⁶-Benzoyladenine) is often necessary to prevent glycosylation at the exocyclic amino groups.

Concluding Remarks

1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose is a sophisticated and indispensable tool in modern organic synthesis. Its value lies not just in its role as a ribose donor, but in the intelligent chemical design that leverages neighboring group participation to solve one of the most fundamental challenges in nucleoside chemistry: the stereoselective formation of the β-N-glycosidic bond. The reliability and high yields afforded by the Vorbrüggen protocol, underpinned by this key intermediate, have accelerated the discovery and development of countless nucleoside analogues that form the basis of life-saving medicines. A thorough understanding of its structure, the mechanism by which it reacts, and the practical considerations for its use remains essential for any scientist working in this vital field.

References

A Senior Application Scientist's In-depth Technical Guide to 1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the strategic importance of key chemical intermediates is paramount to innovation. This guide provides a comprehensive technical overview of 1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose, a cornerstone in the synthesis of life-saving nucleoside analogues. We will delve into its synthesis, its critical role in glycosylation reactions, and its application in the development of antiviral and anticancer therapeutics.

The Strategic Importance of Nucleoside Analogues

Nucleoside analogues are a class of compounds structurally similar to naturally occurring nucleosides, the building blocks of DNA and RNA. By mimicking these endogenous molecules, nucleoside analogues can interfere with viral replication and cancer cell proliferation, making them a vital component in the development of antiviral and anticancer drugs.[1] The precise stereochemistry and functionality of these analogues are critical to their therapeutic efficacy and safety profile.

Physicochemical Properties of this compound

This fully protected ribofuranose derivative is a white to off-white crystalline solid, valued for its stability and reactivity in organic synthesis.[2][3] Its key properties are summarized below:

PropertyValue
CAS Number 6974-32-9
Molecular Formula C₂₈H₂₄O₉
Molecular Weight 504.49 g/mol
Melting Point 127 - 133 °C
Purity ≥ 98% (HPLC)
Appearance White to off-white crystalline solid

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this key intermediate typically starts from D-ribose and involves a multi-step process of methylation, benzoylation, and acetylation.[4] The following is a generalized protocol based on established methods.[4][5]

Step 1: Methyl Glycosidation

  • Dissolve D-ribose in methanol containing a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid).[4][5]

  • Stir the reaction mixture at a controlled temperature (e.g., 30-70 °C) for 6-24 hours.[5]

  • Neutralize the reaction and concentrate the solution to obtain the methyl esterification intermediate.[5]

Step 2: Benzoylation

  • Dissolve the intermediate from Step 1 in an organic solvent and add 4-dimethylaminopyridine (DMAP) and an acid scavenger.[5]

  • Cool the mixture and add benzoyl chloride dropwise.[5]

  • After the reaction is complete, wash the mixture with water and dry the organic layer to obtain the benzoylated intermediate.[5]

Step 3: Acetylation

  • Dissolve the benzoylated intermediate in an organic solvent and acetic anhydride.[5]

  • Add a catalyst and stir the reaction at a controlled temperature (e.g., 0-70 °C) for 10-20 hours.[5]

  • Cool the reaction mixture to induce crystallization, and then collect the crude product by centrifugation.[5]

  • Recrystallize the crude product to obtain pure this compound.[5]

G A D-Ribose B Methyl Esterification (Methanol, Acid Catalyst) A->B C Methyl Ribofuranoside B->C D Benzoylation (Benzoyl Chloride, Pyridine) C->D E 2,3,5-tri-O-benzoyl-D-ribofuranose D->E F Acetylation (Acetic Anhydride, Acid Catalyst) E->F G This compound F->G

Caption: Synthetic pathway of this compound.

The Crucial Role in Nucleoside Analogue Synthesis: The Vorbrüggen Glycosylation

This compound is a key glycosyl donor in the synthesis of nucleoside analogues, most notably through the Vorbrüggen glycosylation reaction.[1][6] This reaction involves the coupling of a silylated nucleobase with a protected sugar in the presence of a Lewis acid, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf).[7][8]

The Mechanism of Vorbrüggen Glycosylation:

The benzoyl groups at the C2, C3, and C5 positions of the ribofuranose serve several critical functions:

  • Protection: They prevent unwanted side reactions at the hydroxyl groups.[9]

  • Stereochemical Control: The C2-benzoyl group provides neighboring group participation, which directs the incoming nucleobase to the β-face of the ribose ring, leading to the desired stereochemistry in the final nucleoside analogue.[10][11]

  • Activation: The acetyl group at the anomeric position (C1) acts as a good leaving group, facilitating the formation of the key oxocarbenium ion intermediate upon activation by a Lewis acid.[12]

G cluster_0 Vorbrüggen Glycosylation Protected Ribose Lewis Acid (TMSOTf) Lewis Acid (TMSOTf) Protected Ribose->Lewis Acid (TMSOTf) + Silylated Nucleobase Silylated Nucleobase->Lewis Acid (TMSOTf) + Protected Nucleoside Lewis Acid (TMSOTf)->Protected Nucleoside Deprotection Deprotection Protected Nucleoside->Deprotection Nucleoside Analogue Deprotection->Nucleoside Analogue

Caption: The Vorbrüggen glycosylation workflow.

Case Study: Application in Antiviral Drug Synthesis

A prominent example of the application of this compound is in the synthesis of remdesivir, a broad-spectrum antiviral agent.[][14][15] While various synthetic routes to remdesivir exist, many rely on a protected ribose derivative to construct the crucial C-glycosidic bond.[16] The principles of stereocontrol and protecting group strategy, exemplified by the use of this compound in N-glycosylation, are fundamental to these syntheses.

Future Perspectives

The demand for novel nucleoside analogues with improved efficacy and safety profiles continues to drive innovation in synthetic chemistry. The versatility and reliability of this compound ensure its continued importance as a key building block in drug discovery.[2] Future research may focus on developing even more efficient and stereoselective glycosylation methods, as well as exploring novel protecting group strategies to further streamline the synthesis of complex nucleoside analogues.

Conclusion

This compound is a critical intermediate in the synthesis of nucleoside analogues, which are essential for the development of antiviral and anticancer drugs.[2] Its carefully designed structure, featuring strategically placed protecting groups, allows for the stereocontrolled formation of the glycosidic bond, a key step in the synthesis of these life-saving medicines. A thorough understanding of its properties and reactivity is therefore indispensable for scientists and researchers in the field of drug discovery.

References

The Lynchpin of Antiviral Nucleoside Synthesis: A Technical Guide to 1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of antiviral drug discovery and development, the synthesis of potent nucleoside analogs remains a cornerstone of therapeutic intervention. These molecules, which mimic endogenous nucleosides, effectively deceive viral polymerases, leading to the termination of viral replication. Central to the construction of a vast array of these life-saving therapeutics is the versatile glycosyl donor, 1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose (CAS: 6974-32-9). This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of this pivotal intermediate. We will dissect its synthesis, elucidate the rationale behind its application in antiviral research, provide a detailed, field-proven protocol for its use in the synthesis of a clinically significant antiviral, and explore the mechanistic underpinnings of the resulting therapeutic agents.

Introduction: The Strategic Importance of a Protected Ribose

This compound is a crystalline solid that serves as a stable, yet reactive, precursor to the ribofuranosyl moiety found in numerous antiviral drugs.[1] Its strategic importance lies in the judicious placement of protecting groups: the benzoyl (Bz) groups at the 2, 3, and 5-positions and the acetyl (Ac) group at the anomeric (1-position). This arrangement confers several critical advantages in the synthesis of nucleoside analogs:

  • Stereochemical Control: The bulky benzoyl group at the C2-position plays a crucial role in directing the stereochemical outcome of the glycosylation reaction. It participates in the reaction mechanism to favor the formation of the desired β-anomer, which is the biologically active configuration for most nucleoside analogs.

  • Prevention of Undesirable Side Reactions: The hydroxyl groups of the ribose ring are highly reactive. The benzoyl protecting groups prevent unwanted reactions at these positions during the crucial glycosylation step, ensuring that the nucleobase is coupled exclusively at the anomeric carbon.

  • Enhanced Solubility and Stability: The benzoyl groups increase the lipophilicity of the sugar, enhancing its solubility in organic solvents commonly used in synthesis. They also provide stability to the ribofuranose ring, preventing its degradation under the reaction conditions.

  • Anomeric Activation: The acetyl group at the 1-position serves as a good leaving group, facilitating the nucleophilic attack by the incoming nucleobase under the influence of a Lewis acid catalyst.

The high purity of this starting material is paramount, as any impurities can be carried through the synthetic sequence, complicating purification and potentially impacting the safety and efficacy of the final active pharmaceutical ingredient.[2]

The Cornerstone of Antiviral Synthesis: The Glycosylation Reaction

The primary application of this compound in antiviral research is as a glycosyl donor in the synthesis of nucleoside analogs. The most common and robust method for this transformation is the Vorbrüggen glycosylation , a Lewis acid-catalyzed condensation of a silylated heterocycle with a protected sugar.

Mechanism of the Vorbrüggen Glycosylation

The Vorbrüggen glycosylation is a cornerstone of modern nucleoside synthesis. The reaction proceeds through a series of well-defined steps, each influenced by the choice of reactants, catalyst, and solvent. Understanding this mechanism is key to optimizing reaction conditions and achieving high yields of the desired product.

Vorbruggen_Mechanism start This compound + Silylated Nucleobase oxocarbenium Oxocarbenium Ion Intermediate (Stabilized by C2-Benzoyl Group) start->oxocarbenium Activation lewis_acid Lewis Acid (e.g., TMSOTf) lewis_acid->oxocarbenium attack Nucleophilic Attack by Silylated Base oxocarbenium->attack Stereoselective intermediate Protected β-Nucleoside Intermediate attack->intermediate final_product Final Antiviral Nucleoside Analog intermediate->final_product Removal of Protecting Groups deprotection Deprotection (e.g., NaOMe/MeOH) deprotection->final_product

Caption: Mechanism of the Vorbrüggen Glycosylation.

The reaction is initiated by the activation of the anomeric acetyl group by a Lewis acid, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf). This leads to the formation of a highly reactive oxocarbenium ion intermediate. The neighboring benzoyl group at the C2-position participates in this intermediate, forming a resonance-stabilized acyloxonium ion. This participation effectively blocks the α-face of the ribose ring, directing the incoming silylated nucleobase to attack from the β-face. This results in a highly stereoselective formation of the β-nucleoside.

The Critical Role of Solvents and Lewis Acids

The choice of solvent and Lewis acid can significantly impact the stereoselectivity and yield of the glycosylation reaction.[3][4]

  • Solvents: Non-polar, non-coordinating solvents like dichloromethane (DCM) and 1,2-dichloroethane (DCE) are often preferred. These solvents do not compete with the nucleobase for coordination to the Lewis acid or the oxocarbenium ion, thus promoting the desired reaction. More polar solvents like acetonitrile can sometimes lead to the formation of undesired anomers.[5]

  • Lewis Acids: A variety of Lewis acids can be employed, with TMSOTf and tin(IV) chloride (SnCl4) being the most common. The choice of Lewis acid can influence the reaction rate and, in some cases, the regioselectivity of the glycosylation (i.e., which nitrogen atom of the nucleobase attacks the anomeric carbon). The bulkiness of the Lewis acid can also play a role in the stereochemical outcome.[6][7]

Field-Proven Protocol: Synthesis of Ribavirin

Ribavirin_Synthesis_Workflow start_materials This compound + Methyl 1,2,4-triazole-3-carboxylate silylation Silylation of Triazole (e.g., HMDS, (NH4)2SO4) start_materials->silylation glycosylation Vorbrüggen Glycosylation (TMSOTf, DCE, Reflux) silylation->glycosylation protected_ribavirin Protected Ribavirin Intermediate glycosylation->protected_ribavirin ammonolysis Ammonolysis (NH3 in MeOH) protected_ribavirin->ammonolysis crude_ribavirin Crude Ribavirin ammonolysis->crude_ribavirin purification Purification (Recrystallization) crude_ribavirin->purification final_product High-Purity Ribavirin purification->final_product

Caption: Workflow for the Synthesis of Ribavirin.

Materials and Reagents
ReagentCAS NumberMolecular WeightPurity
This compound6974-32-9504.48>98%
Methyl 1,2,4-triazole-3-carboxylate4928-40-1141.11>98%
Hexamethyldisilazane (HMDS)999-97-3161.40>99%
Ammonium Sulfate7783-20-2132.14>99%
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)27607-77-8222.26>98%
1,2-Dichloroethane (DCE), anhydrous107-06-298.96>99.8%
Methanol (MeOH), anhydrous67-56-132.04>99.8%
Ammonia solution in Methanol (7N)7664-41-717.037N
Step-by-Step Synthesis Protocol

Step 1: Silylation of the Nucleobase

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add methyl 1,2,4-triazole-3-carboxylate (1.0 eq).

  • Add hexamethyldisilazane (HMDS) (5.0 eq) and a catalytic amount of ammonium sulfate.

  • Heat the mixture to reflux under a nitrogen atmosphere and stir for 2-4 hours, or until the solid has completely dissolved and the solution is clear.

  • Cool the reaction mixture to room temperature and remove the excess HMDS under reduced pressure to obtain the silylated triazole as an oil. This intermediate is used directly in the next step without further purification.

Step 2: Vorbrüggen Glycosylation

  • Dissolve the silylated triazole from Step 1 in anhydrous 1,2-dichloroethane (DCE).

  • To a separate flame-dried flask, dissolve this compound (1.05 eq) in anhydrous DCE.

  • Add the solution of the protected ribose to the silylated triazole solution under a nitrogen atmosphere.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.2 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-6 hours).

  • Cool the reaction mixture to room temperature and quench by the addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude protected Ribavirin intermediate.

Step 3: Ammonolysis (Deprotection)

  • Dissolve the crude protected Ribavirin from Step 2 in anhydrous methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Add a 7N solution of ammonia in methanol.

  • Seal the flask and stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC until the starting material is no longer visible.

  • Concentrate the reaction mixture under reduced pressure to obtain the crude Ribavirin.

Step 4: Purification

  • Purify the crude Ribavirin by recrystallization from a suitable solvent system, such as methanol/water or ethanol.

  • Filter the crystalline product, wash with a small amount of cold solvent, and dry under vacuum to obtain high-purity Ribavirin.

Characterization

The identity and purity of the synthesized Ribavirin should be confirmed by standard analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.[10][11][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and stereochemistry.[13][14]

  • Mass Spectrometry (MS): To confirm the molecular weight.

Mechanism of Antiviral Action of Ribavirin

The antiviral activity of Ribavirin is multifaceted and not fully elucidated, but several key mechanisms have been identified.[15][16][17][18]

Ribavirin_MoA ribavirin Ribavirin rtp Ribavirin Triphosphate (RTP) ribavirin->rtp Phosphorylation immune_modulation Immunomodulation (Th1/Th2 Shift) ribavirin->immune_modulation phosphorylation Cellular Kinases phosphorylation->rtp impdh Inhibition of IMPDH rtp->impdh polymerase_inhibition Inhibition of Viral RNA Polymerase rtp->polymerase_inhibition lethal_mutagenesis Lethal Mutagenesis rtp->lethal_mutagenesis Incorporation into viral RNA gtp_depletion GTP Pool Depletion impdh->gtp_depletion viral_rna_synthesis Viral RNA Synthesis gtp_depletion->viral_rna_synthesis Inhibits polymerase_inhibition->viral_rna_synthesis Inhibits lethal_mutagenesis->viral_rna_synthesis Causes Errors host_response Enhanced Host Antiviral Response immune_modulation->host_response

Caption: Multifaceted Mechanism of Action of Ribavirin.

  • Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH): Ribavirin monophosphate acts as a competitive inhibitor of IMPDH, a key enzyme in the de novo synthesis of guanosine triphosphate (GTP).[18] This leads to the depletion of intracellular GTP pools, which are essential for viral RNA synthesis.

  • Lethal Mutagenesis: RTP can be incorporated into the growing viral RNA chain in place of guanosine or adenosine. This incorporation leads to mutations in the viral genome, a phenomenon known as "error catastrophe," which results in the production of non-viable viral particles.[17]

  • Immunomodulation: Ribavirin has been shown to modulate the host immune response, promoting a shift towards a Th1-type response, which is more effective at clearing viral infections.[16]

Conclusion

This compound is an indispensable building block in the synthesis of a wide range of antiviral nucleoside analogs. Its carefully designed structure allows for stereocontrolled glycosylation reactions, leading to the efficient production of biologically active β-nucleosides. A thorough understanding of the principles of glycosylation, including the roles of protecting groups, solvents, and catalysts, is crucial for the successful synthesis of these important therapeutic agents. The provided protocol for the synthesis of Ribavirin serves as a practical example of the utility of this key intermediate in antiviral drug development. As the search for novel antiviral agents continues, the strategic use of well-designed starting materials like this compound will undoubtedly remain a central theme in medicinal chemistry.

References

1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose CAS number 6974-32-9.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose (CAS: 6974-32-9)

A Cornerstone Glycosyl Donor in Modern Medicinal Chemistry

1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose stands as a pivotal intermediate in the field of organic and medicinal chemistry. Its strategic importance lies in its role as a stable, yet reactive, precursor for the synthesis of a vast array of nucleoside analogues, which are the building blocks of life-saving antiviral and anti-cancer medications.[1][2][3] This guide provides an in-depth examination of its synthesis, properties, and critical applications, tailored for researchers and professionals in drug development. This compound, a ribose derivative, is expertly designed with benzoyl groups protecting the 2, 3, and 5-hydroxyl positions, while an acetyl group at the anomeric C1 position serves as an effective leaving group, facilitating the crucial glycosylation step in nucleoside synthesis.[1][4]

Physicochemical and Structural Data

A thorough understanding of the compound's properties is fundamental to its application. The key physicochemical data are summarized below.

PropertyValueSource(s)
CAS Number 6974-32-9[5]
Molecular Formula C₂₈H₂₄O₉[5][6][7]
Molecular Weight 504.49 g/mol [5][6][7]
Appearance White to light yellow crystalline powder[2][8]
Melting Point 128-130 °C[6][8]
Optical Rotation [α]²⁰D +24.4° (c=1, pyridine)[8][9]
Solubility Soluble in chloroform, pyridine; slightly soluble in methanol[8][10]
Storage 2-8°C, sealed, away from moisture[7][8]

Synthesis: A Multi-Step Strategic Preparation

The industrial preparation of 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose is a well-established multi-step process starting from D-ribose. The methodology is designed to control stereochemistry and ensure high purity of the final product.[9][11] The synthesis can be logically divided into three core stages: formation of a methyl ribofuranoside, protection of the hydroxyl groups via benzoylation, and finally, acetylation of the anomeric position.[9][11]

Synthetic Workflow Diagram

G D_Ribose D-Ribose Methylation Step 1: Methyl Glycoside Formation (MeOH, H+ Catalyst) D_Ribose->Methylation MethylRiboside Methyl Ribofuranoside Intermediate Methylation->MethylRiboside Benzoylation Step 2: Hydroxyl Protection (Benzoyl Chloride, Pyridine) MethylRiboside->Benzoylation Tribenzoylated Tribenzoylated Intermediate Benzoylation->Tribenzoylated Acetylation Step 3: Anomeric Acetylation (Acetic Anhydride, H+) Tribenzoylated->Acetylation FinalProduct 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose Acetylation->FinalProduct

Caption: Overall synthetic pathway from D-Ribose.

Protocol: Representative Synthesis

This protocol synthesizes insights from established industrial methods.[3][9][11]

Step 1: Methyl Esterification (Glycosylation)

  • In a suitable reactor, cool methanol and add a catalyst (e.g., thionyl chloride or sulfuric acid) while maintaining a temperature of 0-5°C.[3][5]

  • Add D-ribose to the mixture and stir at a controlled temperature (e.g., 0-5°C or up to 30-70°C depending on the catalyst) for 6-24 hours to form the methyl ribofuranoside.[5][9] The low temperature helps to favor the formation of the furanose ring over the pyranose form.[3]

  • Neutralize the reaction mixture (e.g., with sodium bicarbonate) and concentrate under reduced pressure to obtain the crude methyl esterification intermediate.[3][9]

Step 2: Benzoylation

  • Dissolve the crude intermediate from Step 1 in a suitable organic solvent such as pyridine.[8][11]

  • Cool the solution in an ice bath and slowly add benzoyl chloride dropwise. Pyridine acts as both a solvent and a base to neutralize the HCl byproduct.

  • Allow the reaction to stir for several hours (e.g., 15 hours) at a low temperature (e.g., 10°C) to ensure complete protection of the 2, 3, and 5-hydroxyl groups.[11]

  • Perform an aqueous workup, extracting the product with a solvent like chloroform or ethyl acetate, to isolate the benzoylated intermediate.[8]

Step 3: Acetylation

  • Dissolve the purified benzoylation intermediate in a mixture of glacial acetic acid and acetic anhydride.[5][9]

  • Add a catalytic amount of a strong acid, such as sulfuric acid.

  • Stir the reaction at a controlled temperature (e.g., 10-50°C) for 10-20 hours.[9][11] This step replaces the anomeric methoxy group with an acetyl group.

  • Upon completion, cool the reaction mixture to induce crystallization.

  • Isolate the crude product by filtration and recrystallize from a suitable solvent (e.g., ethanol) to yield the final product with high purity (>99% by HPLC).[9]

Application in Nucleoside Synthesis: The Glycosylation Reaction

The primary utility of 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose is as a glycosyl donor for the synthesis of nucleosides.[1][4][8] This is typically achieved via the Vorbrüggen glycosylation (a variation of the silyl-Hilbert-Johnson reaction), where the sugar is coupled with a silylated nucleobase in the presence of a Lewis acid catalyst, most commonly trimethylsilyl trifluoromethanesulfonate (TMSOTf).[5][12]

Mechanism of Vorbrüggen Glycosylation

G cluster_0 Activation cluster_1 Coupling Sugar 1-O-Acetyl-2,3,5-tri-O-benzoyl- β-D-ribofuranose Oxocarbenium Ribofuranosyl Oxocarbenium Ion (Key Intermediate) Sugar->Oxocarbenium Activation LewisAcid TMSOTf (Lewis Acid) LewisAcid->Oxocarbenium ProtectedNucleoside Protected Nucleoside Oxocarbenium->ProtectedNucleoside Nucleobase Silylated Nucleobase Nucleobase->ProtectedNucleoside Nucleophilic Attack

Caption: Key steps in the Vorbrüggen glycosylation reaction.

The reaction's success, particularly its regioselectivity (e.g., N7 vs. N1 glycosylation in deazapurines), is highly dependent on the substituents on the nucleobase and the reaction conditions.[8][12][13] Careful optimization is crucial to favor the formation of the desired regioisomer.[12]

Protocol: Glycosylation of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

This protocol is adapted from a published procedure for synthesizing a tubercidin precursor.[12]

  • Suspend the nucleobase (e.g., 4-chloro-7H-pyrrolo[2,3-d]pyrimidine) in anhydrous acetonitrile.

  • Add N,O-Bis(trimethylsilyl)acetamide (BSA) to the suspension and stir until the solution becomes clear, indicating the formation of the silylated nucleobase.

  • Add 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose to the reaction mixture.

  • Introduce the Lewis acid catalyst, TMSOTf, and stir the reaction at an elevated temperature (e.g., 50°C) for 16-24 hours.

  • Monitor the reaction progress using TLC or HPLC.

  • Once complete, cool the mixture and dilute it with a solvent like dichloromethane.

  • Perform an aqueous workup with saturated sodium bicarbonate solution to quench the reaction.

  • Separate the organic layer, dry it, and concentrate it under vacuum.

  • Purify the resulting crude product using column chromatography to isolate the protected nucleoside.

Post-Glycosylation: The Deprotection Step

To yield the final, biologically active nucleoside, the benzoyl protecting groups must be removed. This is a critical step that restores the natural hydroxyl functionalities of the ribose moiety.[14]

Deprotection Strategy

Deprotection of benzoyl esters is typically achieved under basic conditions.[14] The most common method involves ammonolysis, using a saturated solution of ammonia in methanol. This cleaves the ester linkages to yield the free nucleoside and benzamide as a byproduct. The reaction is generally clean and efficient.[15]

G Protected Protected Nucleoside (Tribenzoylated) Reagent NH₃ in MeOH (Basic Hydrolysis) Protected->Reagent Deprotected Final Nucleoside (Free Hydroxyls) Reagent->Deprotected Byproduct Benzamide (Byproduct) Reagent->Byproduct

Caption: Deprotection of benzoyl groups via ammonolysis.

Protocol: General Deprotection of Benzoyl Groups
  • Dissolve the protected nucleoside in methanol.

  • Saturate the solution with ammonia gas at 0°C or use a pre-made solution of ammonia in methanol (typically 7N).

  • Seal the reaction vessel and stir at room temperature overnight.[15]

  • Monitor the reaction by TLC until the starting material is fully consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the resulting residue, often by silica gel chromatography or recrystallization, to obtain the pure, deprotected nucleoside.

Analytical Characterization

Rigorous analytical control is essential to verify the identity and purity of 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose and its subsequent products.

  • Thin-Layer Chromatography (TLC): Used for rapid, qualitative monitoring of reaction progress, observing the disappearance of starting materials and the appearance of products.[14]

  • High-Performance Liquid Chromatography (HPLC): The primary method for quantitative analysis, determining the purity of the final product with high accuracy.[9][14]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound, verifying its identity.[14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural confirmation. The disappearance of the characteristic aromatic proton signals of the benzoyl groups after deprotection is a key diagnostic indicator.[14]

Characteristic ¹H NMR Data (400 MHz, CDCl₃)
AssignmentChemical Shift (ppm)Description
Aromatic H 8.08 - 7.33Multiplets corresponding to the 15 protons of the three benzoyl groups.
H-1 6.44Singlet/Doublet for the anomeric proton.
H-2, H-3 5.92 - 5.80Multiplets for the ribose ring protons adjacent to benzoyl groups.
H-4, H-5 4.79 - 4.52Multiplets for the remaining ribose ring and exocyclic methylene protons.
Acetyl CH₃ 2.00Singlet for the methyl protons of the C1-acetyl group.
(Data sourced from ChemicalBook)[16]

Conclusion

1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose is more than just a chemical intermediate; it is an enabling tool in the quest for novel therapeutics. Its well-defined structure and reactivity provide a reliable platform for the construction of complex nucleoside analogues, directly impacting the development of antiviral and anticancer agents. A comprehensive understanding of its synthesis, reaction mechanisms, and analytical profiles, as detailed in this guide, is indispensable for scientists and researchers dedicated to advancing pharmaceutical innovation.

References

An In-depth Technical Guide to the Biochemical Properties and Applications of β-D-Ribofuranose 1-acetate 2,3,5-tribenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Central Role of a Protected Ribose in Modern Drug Discovery

In the landscape of antiviral and anticancer drug development, the synthesis of nucleoside analogues remains a cornerstone of innovation. These molecules, which mimic the natural building blocks of DNA and RNA, can strategically interfere with viral replication and cancer cell proliferation. The efficacy and novelty of these therapeutic agents are critically dependent on the precise and stereocontrolled synthesis of the nucleoside core. At the heart of this synthetic challenge lies the glycosylation reaction—the formation of the crucial C-N bond between a heterocyclic base and a sugar moiety. The success of this reaction hinges on the use of meticulously designed, protected sugar intermediates.

This technical guide provides a comprehensive exploration of one such pivotal intermediate: β-D-ribofuranose 1-acetate 2,3,5-tribenzoate (also known as 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose). This compound is not merely a starting material; its structure is intelligently designed to control the stereochemistry and reactivity of the glycosylation reaction, making it an indispensable tool for medicinal chemists and drug development professionals. We will delve into its biochemical properties, provide detailed and validated protocols for its synthesis and application, and explain the underlying chemical principles that make it so effective. This guide is intended for researchers and scientists who seek not just to follow a protocol, but to understand the causality behind each step, enabling them to innovate and troubleshoot with confidence.

Core Characteristics of β-D-Ribofuranose 1-acetate 2,3,5-tribenzoate

β-D-Ribofuranose 1-acetate 2,3,5-tribenzoate is a crystalline solid that serves as a stable, activated precursor for the ribofuranosyl moiety in nucleoside synthesis.[1][2] Its structure is a testament to the principles of protecting group chemistry, where each functional group is deliberately chosen to fulfill a specific role.

Physicochemical and Spectroscopic Data

A thorough characterization of this key intermediate is the first step in any self-validating synthetic workflow. The data presented below are compiled from various sources and represent typical values.

PropertyValueSource(s)
CAS Number 6974-32-9[3]
Molecular Formula C₂₈H₂₄O₉[3]
Molecular Weight 504.48 g/mol
Appearance White to light yellow crystalline powder[2]
Melting Point 128-130 °C
Optical Rotation [α]₂₀/D +24.3° (c = 1 in pyridine)
Solubility Sparingly soluble in water, soluble in chloroform and pyridine.[1]

Table 1: Physicochemical properties of β-D-ribofuranose 1-acetate 2,3,5-tribenzoate.

Spectroscopic Data Key Features Source(s)
¹H NMR (CDCl₃) δ ~8.1-7.3 (m, 15H, Ar-H), ~6.4 (s, 1H, H-1), ~5.9-5.8 (m, 2H, H-2, H-3), ~4.8-4.5 (m, 3H, H-4, H-5a, H-5b), ~2.0 (s, 3H, CH₃COO-)[4][5]
¹³C NMR Predicted shifts: Carbonyls (~170-165 ppm), Aromatic (~134-128 ppm), Anomeric C-1 (~98 ppm), C-2, C-3, C-4 (~75-70 ppm), C-5 (~63 ppm), Acetyl CH₃ (~21 ppm).[6]
Mass Spectrometry (MS) Expected m/z for [M+Na]⁺: 527.13.[4]
Infrared (IR) Spectroscopy Characteristic absorptions for C=O (ester) ~1720 cm⁻¹, C-O (ester) ~1260 cm⁻¹, and aromatic C-H ~3100-3000 cm⁻¹.[7]

Table 2: Spectroscopic data for β-D-ribofuranose 1-acetate 2,3,5-tribenzoate.

The Strategic Importance of the Protecting Groups

The choice of acetate and benzoate protecting groups is a deliberate one, designed to orchestrate the desired reactivity and stereoselectivity in the subsequent glycosylation step.

  • The 1-O-Acetyl Group: This group serves as a good leaving group upon activation with a Lewis acid, facilitating the formation of the key oxocarbenium ion intermediate at the anomeric (C-1) position.[7] Its reactivity is tuned to be sufficiently high for the glycosylation reaction but stable enough for purification and storage of the protected sugar.

  • The 2,3,5-Tri-O-Benzoyl Groups: The benzoate esters at the C-2, C-3, and C-5 positions serve multiple critical functions:

    • Stereochemical Control: The benzoate group at the C-2 position is the most crucial for stereoselectivity. It participates in the reaction through a phenomenon known as "neighboring group participation." Upon departure of the 1-O-acetyl group, the carbonyl oxygen of the C-2 benzoate ester attacks the anomeric carbon, forming a cyclic benzoxonium ion intermediate. This intermediate sterically shields the α-face of the ribose ring, forcing the incoming nucleobase to attack from the β-face. This elegant mechanism is the key to the high β-selectivity of the Vorbrüggen glycosylation.[8][9]

    • Stability and Crystallinity: The bulky and aromatic nature of the benzoate groups imparts high crystallinity to the compound, which greatly simplifies its purification by recrystallization.[10] They also protect the hydroxyl groups from unwanted side reactions during the synthesis.

Synthesis and Quality Control of β-D-Ribofuranose 1-acetate 2,3,5-tribenzoate

The synthesis of this key intermediate is a multi-step process that begins with the readily available D-ribose. The following protocol is a representative procedure adapted from literature methods.[10][11]

Synthesis Pathway Overview

The synthesis involves three main stages: methylation of the anomeric hydroxyl group, benzoylation of the remaining hydroxyls, and finally, acetylation of the anomeric position.

synthesis_pathway D_ribose D-Ribose methyl_ribofuranoside Methyl Ribofuranoside D_ribose->methyl_ribofuranoside 1. MeOH, H⁺ tribenzoyl_methyl_ribofuranoside Methyl 2,3,5-tri-O-benzoyl- D-ribofuranoside methyl_ribofuranoside->tribenzoyl_methyl_ribofuranoside 2. Benzoyl Chloride, Pyridine tribenzoyl_ribofuranose 2,3,5-tri-O-benzoyl- D-ribofuranose tribenzoyl_methyl_ribofuranoside->tribenzoyl_ribofuranose 3. Hydrolysis final_product β-D-Ribofuranose 1-acetate 2,3,5-tribenzoate tribenzoyl_ribofuranose->final_product 4. Acetic Anhydride, Pyridine

Figure 1: General synthetic pathway for β-D-ribofuranose 1-acetate 2,3,5-tribenzoate.

Detailed Step-by-Step Synthesis Protocol

This protocol is designed as a self-validating system, with integrated quality control checkpoints.

Materials and Reagents:

  • D-Ribose

  • Methanol (anhydrous)

  • Acetyl chloride or Dowex 50W-X8 resin (H⁺ form)

  • Pyridine (anhydrous)

  • Benzoyl chloride

  • Acetic anhydride

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

Step 1: Synthesis of Methyl D-Ribofuranoside

  • Causality: This step protects the anomeric hydroxyl group as a methyl glycoside, allowing for the selective benzoylation of the other hydroxyl groups. Using an acid catalyst in methanol favors the formation of the more stable five-membered furanose ring.

  • Procedure:

    • Suspend D-ribose (1 equiv.) in anhydrous methanol.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add acetyl chloride (0.1 equiv.) or an acidic resin.

    • Allow the reaction to warm to room temperature and stir for 3-4 hours.

    • QC Check 1: Monitor the reaction by TLC (e.g., 10% MeOH in DCM). The starting material spot should disappear, and a new, less polar spot should appear.

    • Neutralize the reaction with a solid base (e.g., sodium bicarbonate) until effervescence ceases.

    • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude methyl ribofuranoside as a syrup. This is typically used in the next step without further purification.

Step 2: Benzoylation

  • Causality: Benzoyl chloride reacts with the free hydroxyl groups at positions 2, 3, and 5. Pyridine acts as a base to neutralize the HCl byproduct and as a nucleophilic catalyst. The reaction is performed at low temperature to control its exothermicity.

  • Procedure:

    • Dissolve the crude methyl ribofuranoside in anhydrous pyridine and cool to 0 °C.

    • Slowly add benzoyl chloride (3.5 equiv.) dropwise, keeping the temperature below 5 °C.

    • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir overnight.

    • QC Check 2: Monitor by TLC (e.g., 30% EtOAc in hexanes). The disappearance of the starting material and the appearance of a much less polar product spot indicates completion.

    • Quench the reaction by slowly adding ice water.

    • Extract the product with ethyl acetate.

    • Wash the organic layer sequentially with cold 1M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude methyl 2,3,5-tri-O-benzoyl-D-ribofuranoside.

Step 3: Acetolysis

  • Causality: This step replaces the anomeric methyl group with an acetate group. Acetic anhydride is the acetyl source, and an acid catalyst (e.g., sulfuric acid) is required to activate the anomeric position. This reaction proceeds with the formation of an oxocarbenium ion, and the subsequent trapping with acetate leads to the desired product.

  • Procedure:

    • Dissolve the crude benzoylated intermediate in a mixture of acetic anhydride and glacial acetic acid.

    • Cool the solution to 0 °C.

    • Slowly add a catalytic amount of concentrated sulfuric acid.

    • Stir the reaction at room temperature for several hours.

    • QC Check 3: Monitor by TLC (e.g., 30% EtOAc in hexanes). The product should have a similar Rf to the starting material, but can be distinguished by co-spotting.

    • Pour the reaction mixture into ice water and stir vigorously.

    • Extract the product with dichloromethane.

    • Wash the organic layer carefully with cold water, saturated sodium bicarbonate solution (until neutral), and brine.

    • Dry the organic layer, filter, and concentrate.

Step 4: Purification

  • Causality: The final product is purified by recrystallization, taking advantage of the high crystallinity imparted by the benzoate groups. This is a highly effective method for obtaining high-purity material.

  • Procedure:

    • Dissolve the crude product in a minimal amount of a hot solvent, such as ethanol or a mixture of ethyl acetate and hexanes.

    • Allow the solution to cool slowly to room temperature, then in a refrigerator to induce crystallization.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

    • Final QC Check: Confirm the identity and purity of the final product by melting point determination, NMR spectroscopy, and HPLC analysis. The purity should typically be >98%.[12]

Application in Nucleoside Synthesis: The Vorbrüggen Glycosylation

β-D-Ribofuranose 1-acetate 2,3,5-tribenzoate is the glycosyl donor of choice for the Vorbrüggen modification of the silyl-Hilbert-Johnson reaction.[13] This method is renowned for its mild conditions and high β-stereoselectivity.

The Mechanism of Stereocontrol

The reaction is typically catalyzed by a Lewis acid, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf). The mechanism, which ensures the formation of the biologically relevant β-anomer, is a beautiful example of neighboring group participation.

vorbruggen_mechanism cluster_0 Step 1: Formation of Oxocarbenium Ion cluster_1 Step 2: Neighboring Group Participation cluster_2 Step 3: Nucleophilic Attack ribose β-D-Ribofuranose 1-acetate 2,3,5-tribenzoate oxocarbenium Oxocarbenium Ion ribose->oxocarbenium Lewis Acid (e.g., TMSOTf) benzoxonium Benzoxonium Ion Intermediate (α-face blocked) oxocarbenium->benzoxonium Intramolecular attack by C2-Benzoyl protected_nucleoside Protected β-Nucleoside benzoxonium->protected_nucleoside SN2 attack from β-face silylated_base Silylated Nucleobase (e.g., silyl-uracil) silylated_base->protected_nucleoside

Figure 2: Mechanism of the Vorbrüggen glycosylation, highlighting the role of the C-2 benzoate group in ensuring β-selectivity.[9]

Detailed Protocol for a Representative Glycosylation

This protocol describes the synthesis of a protected uridine nucleoside.

Materials and Reagents:

  • β-D-Ribofuranose 1-acetate 2,3,5-tribenzoate

  • Uracil

  • Hexamethyldisilazane (HMDS)

  • Ammonium sulfate (catalytic)

  • Anhydrous acetonitrile or 1,2-dichloroethane

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Silica gel for column chromatography

Step 1: Silylation of the Nucleobase

  • Causality: The nucleobase (e.g., uracil) is silylated to increase its solubility in organic solvents and to enhance the nucleophilicity of the nitrogen atom that will form the glycosidic bond.[14]

  • Procedure:

    • In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add uracil (1.2 equiv.), a catalytic amount of ammonium sulfate, and hexamethyldisilazane (HMDS).

    • Reflux the mixture until the solution becomes clear (typically 2-4 hours).

    • Remove the excess HMDS under reduced pressure to obtain the persilylated uracil as an oil or solid. Use this directly in the next step.

Step 2: The Glycosylation Reaction

  • Causality: The silylated base is coupled with the protected ribose in the presence of a Lewis acid catalyst. The reaction is run under anhydrous conditions to prevent hydrolysis of the reagents and intermediates.

  • Procedure:

    • Dissolve β-D-ribofuranose 1-acetate 2,3,5-tribenzoate (1 equiv.) and the silylated uracil in anhydrous acetonitrile.

    • Cool the solution to 0 °C.

    • Slowly add TMSOTf (1.2 equiv.) dropwise.

    • Allow the reaction to warm to room temperature and then heat to reflux for 2-3 hours.

    • QC Check 1: Monitor the reaction by TLC (e.g., 50% EtOAc in hexanes). The disappearance of the protected sugar and the formation of a new, slightly more polar product spot indicates progress.

    • Cool the reaction to room temperature and quench by adding it to a stirred solution of saturated sodium bicarbonate.

    • Extract the product with dichloromethane.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Purification of the Protected Nucleoside

  • Causality: The crude product is a mixture of the desired β-anomer, possibly a small amount of the α-anomer, and other byproducts. Silica gel chromatography is a standard and effective method for separating these components based on their polarity.

  • Procedure:

    • Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes.

    • QC Check 2: Collect fractions and analyze them by TLC to identify those containing the pure product. The β-anomer is typically the major product and may have a slightly different Rf from the α-anomer.

    • Combine the pure fractions and concentrate to yield the protected nucleoside (2',3',5'-tri-O-benzoyluridine) as a white foam or solid.

    • Final QC Check: Confirm the structure and stereochemistry of the product using ¹H NMR. The anomeric proton (H-1') of the β-anomer will appear as a doublet with a characteristic coupling constant (J ≈ 3-5 Hz). Further confirmation can be obtained by mass spectrometry.

Step 4: Deprotection

  • Causality: The benzoate protecting groups are removed to yield the final, biologically active nucleoside. This is typically achieved by transesterification using a catalytic amount of a base in methanol.

  • Procedure:

    • Dissolve the protected nucleoside in anhydrous methanol.

    • Add a catalytic amount of sodium methoxide solution.

    • Stir the reaction at room temperature and monitor by TLC.

    • Once the reaction is complete, neutralize the catalyst with an acidic resin (e.g., Dowex H⁺).

    • Filter and concentrate the solution. The final product can be purified by recrystallization or chromatography.

Conclusion and Future Perspectives

β-D-Ribofuranose 1-acetate 2,3,5-tribenzoate is a masterful example of chemical design, enabling the stereocontrolled and efficient synthesis of a vast array of ribonucleoside analogues. Its strategic combination of a good leaving group at the anomeric position and a participating group at C-2 provides a reliable solution to the challenge of forming the β-glycosidic bond. The protocols and mechanistic insights provided in this guide are intended to empower researchers to not only utilize this reagent effectively but also to build upon these principles in the design of next-generation nucleoside-based therapeutics. As the fields of drug discovery and chemical biology continue to evolve, the foundational chemistry of intermediates like this will remain critically important, paving the way for new medicines that combat human disease.

References

The Lynchpin of Modern Nucleoside Chemistry: A Technical Guide to 1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Unsung Hero of Antiviral and Anticancer Drug Development

In the sophisticated landscape of pharmaceutical synthesis, particularly in the development of life-saving antiviral and anticancer medications, the success of a multi-step synthesis often hinges on the quality and reactivity of its intermediates.[1] 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (CAS No. 6974-32-9) stands as a paramount example of such a critical component.[1][2] This fully protected ribofuranose derivative is not merely a passive building block; it is a highly engineered molecule designed for stability, specific reactivity, and stereochemical control, making it an indispensable glycosyl donor in the synthesis of a vast array of nucleoside analogues.[2][3] This guide provides an in-depth examination of this intermediate, from the rationale behind its synthesis to its precise application in the construction of complex bioactive molecules.

Foundational Principles: Molecular Architecture and Strategic Design

The structure of 1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose is a masterclass in chemical strategy. To appreciate its role, one must first understand the challenges of carbohydrate chemistry: the presence of multiple hydroxyl groups of similar reactivity.[4] Direct, selective reaction at a single hydroxyl group is often impossible. The design of this intermediate elegantly circumvents this problem through the strategic use of protecting groups.

The Role of Benzoyl Protecting Groups

The hydroxyl groups at the C2, C3, and C5 positions of the D-ribose scaffold are protected as benzoyl esters. This choice is deliberate and offers several distinct advantages:

  • Stability: Benzoyl groups are robust and stable to a wide range of reaction conditions, particularly acidic conditions that might be used in subsequent synthetic steps.[5][6] This prevents unwanted side reactions at these positions.

  • Electronic Effects and Stereocontrol: The benzoyl group at the C2 position plays a crucial role in stereoselectivity during glycosylation reactions. Its electron-withdrawing nature provides "anchimeric assistance" or neighboring group participation. This phenomenon promotes the formation of a stable benzoxonium ion intermediate, which sterically hinders the approach of the nucleobase from the α-face, thus directing it to the β-face of the ribose ring. This is essential for synthesizing biologically active β-nucleosides.

  • Enhanced Crystallinity: The bulky, aromatic benzoyl groups often impart a crystalline nature to the protected sugar, which greatly facilitates purification by recrystallization.[7]

The Anomeric Acetyl Group: A Tuned Leaving Group

The hydroxyl group at the C1 (anomeric) position is protected as an acetate. Unlike the more robust benzoyl groups, the anomeric acetyl group is designed to be a good leaving group under specific, controlled conditions.[8] In the presence of a Lewis acid catalyst (e.g., trimethylsilyl trifluoromethanesulfonate - TMSOTf), the acetyl group is readily displaced, generating the reactive oxocarbenium ion necessary for the crucial C-N bond formation with a nucleobase.[9][10][11]

Synthesis and Purification: A Validated Protocol

The preparation of 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose from D-ribose is a well-established, multi-step process designed to ensure high purity and yield. The general strategy involves the initial formation of a methyl glycoside, followed by benzoylation of the remaining hydroxyls, and finally, replacement of the anomeric methyl group with an acetyl group (acetolysis).

Workflow for Synthesis

The following diagram outlines the key stages in the synthesis of the title compound.

Synthesis_Workflow D_Ribose D-Ribose Methylation Step 1: Methyl Glycoside Formation (MeOH, H+ catalyst) D_Ribose->Methylation Benzoylation Step 2: Benzoylation (Benzoyl Chloride, Pyridine) Methylation->Benzoylation Acetolysis Step 3: Acetolysis (Acetic Anhydride, Acetic Acid, H+) Benzoylation->Acetolysis Purification Step 4: Purification (Recrystallization) Acetolysis->Purification FinalProduct 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose Purification->FinalProduct

Caption: Synthetic pathway from D-Ribose to the target intermediate.

Detailed Experimental Protocol

This protocol synthesizes insights from established methodologies.[12][13][14]

Step 1: Methyl Glycoside Formation

  • Suspend D-ribose (1.0 eq) in methanol.

  • Cool the mixture in an ice bath (0-5 °C).

  • Add a catalytic amount of a strong acid (e.g., concentrated HCl or H₂SO₄) dropwise.

  • Allow the reaction to stir at a controlled temperature (e.g., 20 °C) for several hours until TLC analysis indicates the consumption of the starting material.[12]

  • Neutralize the reaction carefully with a base (e.g., sodium bicarbonate solution).

  • Concentrate the mixture under reduced pressure to yield the crude methyl ribofuranoside.

  • Causality: This initial step protects the anomeric position as a methyl glycoside. This is crucial because it locks the sugar in its furanose ring form, preventing the formation of the more stable pyranose ring isomer during the subsequent benzoylation step.[14]

Step 2: Benzoylation

  • Dissolve the crude methyl ribofuranoside in a suitable solvent, typically pyridine, which also acts as a base.[12]

  • Cool the solution to 0 °C.

  • Add benzoyl chloride (a slight excess, e.g., 3.3 eq) dropwise, maintaining the low temperature.

  • Allow the reaction to warm to room temperature and stir for several hours (e.g., 15 hours) until complete.[12]

  • Work up the reaction by pouring it into ice water and extracting with an organic solvent (e.g., ethyl acetate). Wash the organic layer successively with dilute acid (to remove pyridine), water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude methyl 2,3,5-tri-O-benzoyl-D-ribofuranoside.

  • Causality: Pyridine serves as both a solvent and an acid scavenger, neutralizing the HCl generated during the esterification reaction and driving the reaction to completion.

Step 3: Acetolysis

  • Dissolve the benzoylated intermediate in a mixture of glacial acetic acid and acetic anhydride.[12]

  • Cool the mixture to 0-10 °C.

  • Slowly add a catalytic amount of a strong acid (e.g., sulfuric acid).[12]

  • Stir the solution at a controlled temperature for an extended period (e.g., 15 hours) until the reaction is complete by TLC.[12]

  • Quench the reaction by carefully pouring it onto ice.

  • Extract the product into an organic solvent, wash thoroughly with water and sodium bicarbonate solution to remove acids, and then dry and concentrate.

  • Causality: This step replaces the anomeric methyl ether with an acetyl group. The strong acid protonates the anomeric oxygen, allowing it to leave as methanol, forming an oxocarbenium ion which is then trapped by acetic anhydride.

Step 4: Purification

  • The crude product is typically purified by recrystallization from a suitable solvent system, such as ethanol or ethyl acetate/hexane.[9]

  • Filter the resulting white crystalline solid and dry under vacuum.

  • Self-Validation: The purity of the final product should be assessed by HPLC (≥98% is typical) and its identity confirmed by spectroscopic methods (¹H NMR, ¹³C NMR) and by measuring its melting point and specific rotation.[2][14]

Physicochemical and Spectroscopic Data

A thorough characterization is essential for validating the quality of the intermediate before its use in subsequent, often costly, synthetic steps.

PropertyValueReference(s)
CAS Number 6974-32-9[1][2]
Molecular Formula C₂₈H₂₄O₉[1][2]
Molecular Weight 504.49 g/mol [2][15]
Appearance White to off-white crystalline solid[1][2]
Melting Point 127 - 133 °C[2]
Optical Rotation [α]D²⁰ +40 ± 2° (c=1 in CHCl₃)[2]
Purity (HPLC) Typically ≥98%[2]

¹H NMR Spectroscopy: The proton NMR spectrum is a key tool for confirmation. Diagnostic peaks include a singlet for the acetyl methyl protons around 2.0 ppm and a characteristic signal for the anomeric proton (H-1) above 6.0 ppm. The aromatic protons of the benzoyl groups will appear as a complex multiplet between 7.3 and 8.1 ppm.[16]

Application in Nucleoside Synthesis: The Glycosylation Reaction

The primary utility of this compound is as a glycosyl donor for the synthesis of nucleosides. The most common and effective method is a variation of the silyl-Hilbert-Johnson reaction.[3][9]

Glycosylation Workflow and Mechanism

This process involves the activation of the sugar and subsequent coupling with a silylated nucleobase.

Glycosylation_Workflow cluster_reactants Reactants Protected_Sugar 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose Activation Activation with Lewis Acid (e.g., TMSOTf in MeCN) Protected_Sugar->Activation Silylated_Base Silylated Nucleobase (e.g., Persilylated Adenine) Coupling Nucleophilic Attack by Base (SN2-like, β-selective) Silylated_Base->Coupling Intermediate Formation of Benzoxonium Ion Intermediate Activation->Intermediate Intermediate->Coupling Deprotection Deprotection (e.g., NaOMe in MeOH) Coupling->Deprotection Final_Nucleoside Target Nucleoside Analogue Deprotection->Final_Nucleoside

Caption: Key steps in the synthesis of nucleosides using the title intermediate.

General Protocol for Glycosylation
  • Silylation of Nucleobase: The nucleobase (e.g., 4-amino-6-bromo-5-cyano-7H-pyrrolo[2,3-d]pyrimidine) is silylated to increase its solubility and nucleophilicity.[10] This is typically done by heating it with an excess of a silylating agent like N,O-Bis(trimethylsilyl)acetamide (BSA) or hexamethyldisilazane (HMDS) with a catalytic amount of ammonium sulfate. The reaction is driven to completion by removing the volatile byproducts.

  • Glycosylation:

    • Dissolve the protected sugar (1.0 eq) and the silylated nucleobase (1.1-1.2 eq) in an anhydrous aprotic solvent (e.g., acetonitrile).[10]

    • Cool the solution to 0 °C under an inert atmosphere (e.g., Argon or Nitrogen).

    • Add the Lewis acid catalyst, typically trimethylsilyl trifluoromethanesulfonate (TMSOTf), dropwise.

    • Allow the reaction to proceed, often warming to room temperature, monitoring by TLC. Glycosylation can sometimes yield regioisomers (e.g., N-7 and N-1 isomers), the ratio of which depends on the specific nucleobase and reaction conditions.[10]

  • Work-up and Deprotection:

    • Quench the reaction with a saturated solution of sodium bicarbonate.

    • Extract the protected nucleoside with an organic solvent.

    • After purification of the protected nucleoside (e.g., by column chromatography), remove the benzoyl protecting groups. A common method is Zemplén deacylation, using a catalytic amount of sodium methoxide in methanol at room temperature.

    • Neutralize the reaction with an acidic resin, filter, and concentrate to yield the final nucleoside.

  • Trustworthiness of the Protocol: The silylation of the nucleobase is a critical self-validating step. A fully silylated base will result in a clear, homogeneous solution, indicating it is ready for the coupling reaction. Incomplete silylation can lead to poor yields and side reactions.

Safety and Handling

As a fine chemical, this compound requires careful handling.

  • Hazards: It is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[15]

  • Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a cool, dry place, tightly sealed, away from moisture.[17]

Conclusion

This compound is a cornerstone intermediate in medicinal chemistry and drug development.[1] Its rational design, featuring stable benzoyl protecting groups and a reactive anomeric acetyl group, provides chemists with a reliable and stereoselective tool for the synthesis of complex nucleoside analogues.[2][3] Understanding the principles behind its synthesis and application, as detailed in this guide, is fundamental for any researcher or scientist working at the forefront of antiviral and anticancer therapy development.

References

Methodological & Application

Application Notes & Protocols: Strategic Glycosylation using 1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose for Nucleoside Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective use of 1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose in glycosylation reactions. This guide delves into the mechanistic underpinnings, stereochemical control, and practical execution of these reactions, with a primary focus on the synthesis of nucleosides—critical components in the development of antiviral and anticancer agents.[1]

Introduction: The Central Role of this compound in Glycosylation

This compound is a cornerstone glycosyl donor in carbohydrate chemistry, prized for its stability and high reactivity under Lewis acid promotion. Its utility is most pronounced in the synthesis of ribonucleosides, where a glycosidic bond is forged between the anomeric carbon of the ribose sugar and a nitrogen atom of a heterocyclic base (purine or pyrimidine).[2][3] The success of these syntheses hinges on precise control over regioselectivity and, most critically, stereoselectivity to yield the desired anomer, which is often the β-anomer for biological activity.[4][5]

The benzoyl protecting groups at the C2, C3, and C5 positions are not merely passive spectators; they play a crucial role in the reaction's outcome.[6][7] Specifically, the C2-benzoyl group can act as a "participating group," a concept central to achieving high stereoselectivity in glycosylation reactions.[7][8]

Mechanistic Insights: The Power of Neighboring Group Participation

The stereochemical fate of the glycosylation reaction is largely dictated by the nature of the protecting group at the C2 position of the glycosyl donor. In the case of this compound, the C2-benzoyl group is an acyl group that can participate in the reaction, leading to the formation of a stable intermediate that directs the incoming nucleophile.

The generally accepted mechanism for Lewis acid-catalyzed glycosylation, particularly in the context of the widely used Silyl-Hilbert-Johnson (or Vorbrüggen) reaction, proceeds as follows:

  • Activation of the Glycosyl Donor: A Lewis acid, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf), coordinates to the anomeric acetyl group, facilitating its departure as a leaving group.[3][9]

  • Formation of an Acyloxonium Ion: The departure of the leaving group leads to the formation of an oxocarbenium ion.[10] However, the neighboring C2-benzoyl group immediately participates by attacking the anomeric center, forming a more stable, bicyclic acyloxonium ion intermediate.[7][8]

  • Stereoselective Nucleophilic Attack: This acyloxonium ion effectively blocks the α-face of the ribose ring. Consequently, the nucleophile (e.g., a silylated nucleobase) can only attack from the opposite, β-face.[8]

  • Formation of the 1,2-trans Product: The attack from the β-face results in the exclusive or predominant formation of the 1,2-trans glycoside, which in the case of D-ribose, corresponds to the β-anomer.[2][8]

This neighboring group participation is a powerful tool for ensuring high β-selectivity in ribonucleoside synthesis.

Experimental Protocols

The following protocols are provided as a general guideline and may require optimization depending on the specific nucleobase and desired scale.

The following diagram illustrates the typical workflow for the synthesis of a β-ribonucleoside using this compound.

G cluster_prep Preparation cluster_reaction Glycosylation Reaction cluster_workup Work-up & Purification cluster_deprotection Deprotection silylation Silylation of Nucleobase mixing Mixing of Glycosyl Donor & Silylated Nucleobase silylation->mixing drying Drying of Glassware & Solvents drying->mixing cooling Cooling to Reaction Temperature mixing->cooling promoter Addition of Lewis Acid (e.g., TMSOTf) cooling->promoter stirring Stirring under Inert Atmosphere promoter->stirring quench Quenching the Reaction stirring->quench extraction Aqueous Work-up quench->extraction purification Column Chromatography extraction->purification deprotection Removal of Benzoyl Groups purification->deprotection final_purification Final Purification deprotection->final_purification

Caption: General workflow for β-ribonucleoside synthesis.

This protocol describes a typical procedure for the glycosylation of a silylated pyrimidine, such as uracil or thymine.

Materials:

  • This compound (1.0 equiv)

  • Pyrimidine base (e.g., Uracil) (1.2 equiv)

  • Hexamethyldisilazane (HMDS)

  • Ammonium sulfate (catalytic amount)

  • Anhydrous 1,2-dichloroethane (DCE) or acetonitrile (MeCN)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.2-1.5 equiv)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Silylation of the Nucleobase:

    • In a flame-dried, round-bottom flask equipped with a reflux condenser and magnetic stir bar, add the pyrimidine base, a catalytic amount of ammonium sulfate, and an excess of HMDS.

    • Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) until the solution becomes clear (typically 2-4 hours).

    • Remove the excess HMDS under reduced pressure to obtain the silylated pyrimidine as a solid or oil. Co-evaporate with anhydrous toluene to ensure complete removal of HMDS.

  • Glycosylation Reaction:

    • Place the silylated pyrimidine in a separate flame-dried flask under an inert atmosphere and dissolve it in anhydrous DCE or MeCN.

    • In another flame-dried flask, dissolve this compound in anhydrous DCE or MeCN.

    • Transfer the solution of the glycosyl donor to the solution of the silylated base.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add TMSOTf dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NaHCO₃ solution.

    • Dilute the mixture with DCM and transfer to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexanes/ethyl acetate gradient) to isolate the protected nucleoside.

Materials:

  • Protected nucleoside from Protocol 1

  • Anhydrous methanol (MeOH)

  • Sodium methoxide (NaOMe) in MeOH (catalytic amount, e.g., 0.1 M solution) or ammonia in methanol.

  • Amberlite IR-120 (H⁺) resin or acetic acid

Procedure:

  • Dissolve the protected nucleoside in anhydrous MeOH.

  • Cool the solution to 0 °C.

  • Add a catalytic amount of sodium methoxide solution.

  • Stir the reaction at room temperature and monitor by TLC until all starting material is consumed.

  • Neutralize the reaction by adding Amberlite IR-120 (H⁺) resin, stir for 15 minutes, and then filter. Alternatively, neutralize with glacial acetic acid.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting crude nucleoside by recrystallization or silica gel chromatography to obtain the final deprotected product.

Data Summary: Reaction Conditions

The choice of solvent and Lewis acid can influence the reaction outcome. The following table summarizes typical conditions.

Nucleophile TypeGlycosyl DonorPromoter (equiv)SolventTemp (°C)Typical Yield (%)
Silylated PyrimidineThis compoundTMSOTf (1.2-1.5)MeCN0 to RT70-90
Silylated PurineThis compoundTMSOTf (1.2-1.5)DCE0 to RT60-85
Indole DerivativeThis compoundSnCl₄ (1.1)DCE0 to RT55-75

Yields are approximate and highly dependent on the specific substrate.

Troubleshooting
  • Low Yield:

    • Cause: Incomplete silylation of the nucleobase; moisture in the reaction.

    • Solution: Ensure the silylation is complete by heating until a clear solution is obtained. Use rigorously dried solvents and glassware.

  • Formation of Anomeric Mixtures:

    • Cause: Insufficient neighboring group participation. This is less common with a C2-benzoyl group but can occur if the reaction conditions are not optimal.

    • Solution: Ensure the use of a participating solvent is avoided. Re-evaluate the choice and amount of Lewis acid.

  • Formation of N-1 and N-7 isomers in Purines:

    • Cause: Glycosylation can occur at different nitrogen atoms in purine derivatives.

    • Solution: The site of glycosylation can sometimes be influenced by the choice of solvent and Lewis acid. Protecting one of the nitrogen atoms prior to glycosylation may be necessary.[11]

Conclusion

This compound is a highly effective glycosyl donor for the stereoselective synthesis of β-ribonucleosides. The key to its success lies in the neighboring group participation of the C2-benzoyl group, which reliably directs the incoming nucleophile to the β-face of the ribofuranose ring. By following the protocols outlined in these notes and carefully controlling reaction conditions, researchers can confidently synthesize a wide range of nucleoside analogues for applications in drug discovery and chemical biology.

References

Experimental procedure for artificial nucleotide synthesis with 1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose.

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: A Comprehensive Guide to the Synthesis of Artificial Nucleosides via Glycosylation of 1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Central Role of Protected Ribose in Nucleoside Chemistry

The chemical synthesis of nucleosides and their analogs is a cornerstone of medicinal chemistry and molecular biology, fueling the development of antiviral and anticancer therapeutics.[1] At the heart of this synthetic challenge lies the stereoselective formation of the N-glycosidic bond, which links a heterocyclic nucleobase to a sugar moiety.[2] this compound stands out as a pivotal precursor in this field.[3] Its structure is ingeniously designed for this purpose: the benzoyl groups at the 2, 3, and 5 positions serve as robust protecting groups, preventing unwanted side reactions, while the acetyl group at the anomeric (C1) position acts as an effective leaving group.

Crucially, the benzoyl group at the C2 position provides essential stereochemical control. Through a mechanism known as "neighboring group participation," it ensures the formation of the desired β-anomer, which is the configuration found in naturally occurring nucleosides.[4] This guide provides an in-depth exploration of the chemical principles and a field-proven protocol for the synthesis of artificial nucleosides using this key intermediate.

Foundational Chemical Principles

The most prevalent and versatile method for this synthesis is the Silyl-Hilbert-Johnson (SHJ) reaction , more commonly known as the Vorbrüggen glycosylation .[4][5][6] This reaction involves the coupling of a silylated nucleobase with an electrophilic sugar derivative, like this compound, in the presence of a Lewis acid catalyst.[4]

Causality Behind Key Experimental Choices:

  • Silylation of the Nucleobase: Heterocyclic bases (purines and pyrimidines) are often poorly soluble in aprotic organic solvents and can have multiple reactive nitrogen atoms.[7] Reacting the base with a silylating agent, such as N,O-bis(trimethylsilyl)acetamide (BSA) or a mixture of hexamethyldisilazane (HMDS) and trimethylsilyl chloride (TMSCl), converts the N-H protons to N-SiMe₃ groups.[5] This transformation achieves two critical goals: it dramatically increases the solubility of the base in nonpolar solvents and enhances the nucleophilicity of the nitrogen atom required for glycosidic bond formation (N1 for pyrimidines, N9 for purines).[2][7]

  • Role of the Lewis Acid Catalyst: A Lewis acid, typically trimethylsilyl trifluoromethanesulfonate (TMSOTf) or tin(IV) chloride (SnCl₄), is essential to activate the ribose derivative.[1][5] The Lewis acid coordinates to the anomeric acetyl group, facilitating its departure and promoting the formation of a key resonance-stabilized oxocarbenium ion intermediate.

  • Stereochemical Control (The β-Anomer): The magic of this compound lies in the C2-benzoyl group. This group participates in the reaction by forming a cyclic acyloxonium ion intermediate after the departure of the C1-acetyl group.[4] This intermediate sterically shields the α-face of the ribose ring. Consequently, the incoming silylated nucleobase can only attack from the less hindered β-face, leading to the exclusive or predominant formation of the desired β-nucleoside.[4]

Experimental Workflow and Protocol

The overall synthetic procedure is a multi-stage process that begins with the preparation of the reactants, proceeds through the critical coupling reaction, and concludes with purification and deprotection.

Artificial_Nucleoside_Synthesis_Workflow Overall Synthetic Workflow cluster_0 Reactant Preparation cluster_1 Core Reaction cluster_2 Final Product Generation Nucleobase Nucleobase Silylated_Nucleobase Silylated_Nucleobase Nucleobase->Silylated_Nucleobase Silylation Silylating_Agent Silylating_Agent Silylating_Agent->Silylated_Nucleobase Protected_Nucleoside Protected Nucleoside Silylated_Nucleobase->Protected_Nucleoside Vorbrüggen Glycosylation (Lewis Acid) Protected_Ribose 1-O-Acetyl-2,3,5-tri-O- benzoyl-D-ribofuranose Protected_Ribose->Protected_Nucleoside Final_Nucleoside Artificial Nucleoside Protected_Nucleoside->Final_Nucleoside Deprotection

Caption: Workflow for artificial nucleoside synthesis.

Materials and Reagents
ReagentMolar Mass ( g/mol )Suggested Quantity (10 mmol scale)Molar Eq.
This compound504.495.04 g1.0
Nucleobase (e.g., Uracil)112.091.34 g (12 mmol)1.2
Hexamethyldisilazane (HMDS)161.404.85 g (30 mmol)3.0
Trimethylsilyl chloride (TMSCl)108.640.11 g (1 mmol)0.1
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)222.262.67 g (12 mmol)1.2
Anhydrous Acetonitrile (MeCN) or 1,2-Dichloroethane (DCE)-100 mL-
Saturated Sodium Bicarbonate (aq.)-100 mL-
Dichloromethane (DCM)-200 mL-
Methanolic Ammonia (7N) or Sodium Methoxide in Methanol-100 mL-
Detailed Step-by-Step Protocol

Stage 1: Preparation of Silylated Nucleobase (In Situ)

  • Reactor Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet. Flame-dry the entire apparatus under a stream of dry nitrogen to ensure anhydrous conditions.

  • Reagent Addition: To the cooled flask, add the nucleobase (e.g., Uracil, 1.34 g, 12 mmol) and anhydrous acetonitrile (50 mL).

  • Silylation: Add hexamethyldisilazane (HMDS, 30 mmol) and a catalytic amount of trimethylsilyl chloride (TMSCl, 1 mmol).

  • Reaction: Heat the suspension to reflux (approx. 82°C for acetonitrile) under a nitrogen atmosphere. The mixture should become a clear, homogeneous solution within 1-2 hours, indicating the formation of the silylated nucleobase.

  • Cooling: Once silylation is complete, cool the reaction mixture to 0°C using an ice bath.

Stage 2: The Vorbrüggen Glycosylation Reaction

  • Addition of Ribose Derivative: In a separate, dry flask, dissolve this compound (5.04 g, 10 mmol) in anhydrous acetonitrile (50 mL). Add this solution to the cold, silylated nucleobase solution via a cannula.

  • Catalyst Addition: Slowly add trimethylsilyl trifluoromethanesulfonate (TMSOTf, 12 mmol) to the reaction mixture at 0°C. Causality Note: Slow addition is crucial to control the exothermic reaction and prevent potential side reactions.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-16 hours. The optimal reaction time can vary depending on the nucleobase used.

  • Monitoring (Self-Validation): Monitor the reaction progress by Thin-Layer Chromatography (TLC). Use a solvent system like 1:1 Ethyl Acetate:Hexanes. The starting ribose derivative is relatively nonpolar, while the product, the protected nucleoside, will have a slightly different Rf value. The reaction is complete when the starting ribose spot has been consumed.

Stage 3: Work-up and Purification of the Protected Nucleoside

  • Quenching: Cool the reaction mixture to 0°C and cautiously quench by adding 50 mL of saturated aqueous sodium bicarbonate solution to neutralize the Lewis acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (DCM, 2 x 100 mL).

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate (1 x 100 mL) and then with brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude protected nucleoside.

  • Purification: Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes to isolate the pure, protected nucleoside.

Stage 4: Deprotection of Benzoyl Groups

  • Reaction Setup: Dissolve the purified protected nucleoside in 100 mL of 7N methanolic ammonia in a sealed pressure vessel. Alternatively, a solution of sodium methoxide in methanol can be used for base-labile nucleosides.[8]

  • Deprotection Reaction: Stir the solution at room temperature for 16-24 hours. The benzoyl groups are removed via aminolysis or transesterification, releasing the free hydroxyl groups.[8]

  • Monitoring: Monitor the deprotection by TLC (e.g., 10% Methanol in DCM). The final product will be significantly more polar than the starting material.

  • Work-up: Concentrate the reaction mixture to dryness under reduced pressure.

  • Final Purification: The resulting residue can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by silica gel chromatography using a more polar eluent system to yield the final, pure artificial nucleoside.

Stage 5: Analytical Characterization

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.[8]

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized nucleoside.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure and, critically, the β-anomeric configuration by observing the characteristic coupling constants of the anomeric proton.[8]

Trustworthiness and Field-Proven Insights

  • Anhydrous Conditions are Paramount: The presence of water can hydrolyze the silylating agents, the Lewis acid catalyst, and the activated sugar intermediate, drastically reducing the yield.

  • Choice of Lewis Acid: While TMSOTf is common, for less reactive nucleobases, a stronger Lewis acid like SnCl₄ might be necessary. However, stronger acids can sometimes lead to the formation of undesired constitutional isomers.[4]

  • Deprotection Strategy: The choice of base for deprotection is critical. While methanolic ammonia is standard, it can be slow. Sodium methoxide is faster but more aggressive and may not be suitable for bases with sensitive functional groups.[8]

This detailed protocol, grounded in established chemical principles, provides a robust framework for the successful synthesis of artificial nucleosides, enabling further research and development in the fields of medicine and biotechnology.

References

Foreword: The Strategic Importance of Acetyl Groups in Ribose Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Senior Scientist's Desk

Topic: A Comprehensive Guide to the Acetylation of D-Ribose Derivatives: Conditions, Mechanisms, and Protocols

Audience: Researchers, scientists, and drug development professionals.

D-ribose and its derivatives are fundamental building blocks in the biochemical architecture of life, forming the backbone of RNA and serving as precursors to vital molecules like ATP.[1] In the realm of synthetic chemistry, particularly for the development of antiviral and anticancer nucleoside analogues, the precise manipulation of ribose's hydroxyl groups is paramount.[2] Acetylation, the introduction of an acetyl group (-COCH₃), stands as one of the most crucial and versatile strategies in the carbohydrate chemist's toolkit.[3]

This application note moves beyond a simple recitation of steps. As a senior application scientist, my objective is to provide you with the causal logic behind the protocols—the "why" that transforms a good chemist into a great one. We will explore the mechanistic underpinnings of common acetylation reactions, compare reaction conditions for achieving different synthetic goals, and provide robust, field-proven protocols for both full per-O-acetylation and the strategic synthesis of key intermediates like 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, a cornerstone in nucleoside synthesis.[4][5]

Part 1: The Core Chemistry of Ribose Acetylation

The acetylation of a sugar's hydroxyl group is an esterification reaction. The most common and effective reagent for this transformation is acetic anhydride (Ac₂O) , often in the presence of a base or, less commonly, an acid catalyst.[3][6] The choice of catalyst and reaction conditions dictates the outcome, leading to either complete protection (per-O-acetylation) or selective modification at a specific position.

The Mechanism: A Tale of Nucleophiles and Catalysts

At its heart, acetylation involves the nucleophilic attack of a ribose hydroxyl group on one of the electrophilic carbonyl carbons of acetic anhydride.

  • Base Catalysis (The Workhorse Method): Pyridine is the most frequently used reagent, serving as both a solvent and a base.[3][7] Its role is twofold:

    • It activates the hydroxyl groups, increasing their nucleophilicity.

    • It scavenges the acetic acid byproduct generated during the reaction, driving the equilibrium towards the acetylated product.

The reaction proceeds via a nucleophilic addition-elimination pathway. The pyridine facilitates the deprotonation of the intermediate, regenerating the catalyst and yielding the stable acetylated sugar.[7]

G cluster_mech Mechanism of Base-Catalyzed Acetylation RiboseOH Ribose-OH Intermediate Zwitterionic Intermediate RiboseOH->Intermediate Nucleophilic Attack Ac2O Acetic Anhydride (Ac₂O) Ac2O->Intermediate Product Ribose-OAc (Acetylated Ribose) Intermediate->Product Elimination of Acetate AceticAcid Acetic Acid (Byproduct) Intermediate->AceticAcid Pyridine Pyridine Pyridine->Intermediate Proton Abstraction Pyridinium Pyridinium Acetate (Byproduct) Pyridine->Pyridinium AceticAcid->Pyridinium Neutralization

Caption: General mechanism of acetylation using acetic anhydride and pyridine.

  • Acid Catalysis: Strong protic acids (e.g., H₂SO₄) or Lewis acids (e.g., iodine) can also catalyze acetylation.[8][9] This approach is less common for general protection but is strategically employed in specific multi-step syntheses. For instance, it is used to install an acetyl group at the anomeric (C1) position on a sugar that already has other protecting groups, a key step in preparing glycosyl donors for nucleoside synthesis.[5]

Controlling the Outcome: Per-O-Acetylation vs. Regioselectivity
  • Per-O-Acetylation: The exhaustive acetylation of all four hydroxyl groups on D-ribose yields tetra-O-acetyl-D-ribose. This is typically achieved under forcing conditions, using a significant excess of acetic anhydride in pyridine, often with gentle heating or extended reaction times at room temperature.[10] The product is usually a mixture of α and β anomers.

  • Regioselective Acetylation: Modifying a single, specific hydroxyl group is the ultimate goal for complex syntheses.

    • Anomeric (C1) Acetylation: Direct selective acetylation of the anomeric hydroxyl on an unprotected sugar is challenging but can be achieved under specific aqueous conditions.[11][12] However, the more common and reliable strategy involves protecting the other hydroxyls (C2, C3, C5) first, often with bulkier groups like benzoates, and then introducing the anomeric acetyl group in a final step.[4][8]

    • Multi-Step Synthetic Strategies: To achieve high regioselectivity, a logical workflow involving orthogonal protecting groups is essential. A common pathway for producing advanced intermediates involves protecting the sugar, activating a specific position for modification, and then performing the desired acetylation.

G Start D-Ribose Step1 Step 1: Anomeric Protection (e.g., Methyl Glycoside Formation) Reagents: MeOH, H⁺ Start->Step1 Intermediate1 Methyl Ribofuranoside Step1->Intermediate1 Step2 Step 2: Benzoylation Reagents: Benzoyl Chloride, Pyridine Intermediate1->Step2 Intermediate2 Methyl 2,3,5-tri-O-benzoyl-D-ribofuranoside Step2->Intermediate2 Step3 Step 3: Anomeric Acetylation Reagents: Ac₂O, Acetic Acid, H₂SO₄ Intermediate2->Step3 FinalProduct 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose Step3->FinalProduct

Caption: Workflow for synthesizing a key acetylated ribose intermediate.

Part 2: Comparative Analysis of Acetylation Conditions

The choice of reagents, solvent, and temperature has a profound impact on reaction efficiency, selectivity, and yield. The table below summarizes common conditions for different acetylation goals.

Objective Substrate Reagents Catalyst/Base Solvent Temp. (°C) Time (h) Typical Outcome & Yield Reference
Per-O-Acetylation D-RiboseAcetic Anhydride (excess)PyridinePyridine2524Tetra-O-acetyl-D-ribose (α/β mixture), 58-66%[10]
Anomeric Acetylation 2,3,5-tri-O-benzoyl-D-riboseAcetic AnhydrideH₂SO₄ (catalytic)Acetic Acid10151-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, >74%[5]
Anomeric Acetylation Unprotected D-MannoseAcetic AnhydrideSodium CarbonateWaterRT~1Selective 1-O-acetyl product[11]
Multi-step Synthesis D-Ribose1. MeOH, H⁺2. BzCl, Pyridine3. Ac₂O, H₂SO₄See ReagentsPyridine, Acetic Acid10-2015-201-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, ~74% total[5]
Deoxy-ribose Acetylation 5-deoxy-D-ribofuranoseAcetic AnhydridePyridinePyridine0 to RT-1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose[13][14]

Part 3: Detailed Experimental Protocols

These protocols are designed to be self-validating, with clear steps and notes on what to expect. Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Protocol 1: Per-O-Acetylation of D-Ribose

Objective: To synthesize tetra-O-acetyl-D-ribose, fully protecting all hydroxyl groups.

Materials:

  • D-Ribose

  • Anhydrous Pyridine

  • Acetic Anhydride (Ac₂O)

  • Toluene

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Equipment:

  • Round-bottom flask with stir bar

  • Magnetic stir plate

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: In a clean, dry round-bottom flask, dissolve D-ribose (1.0 equiv.) in anhydrous pyridine (5-10 mL per mmol of ribose) under an inert atmosphere (e.g., Argon or Nitrogen).

  • Cooling: Cool the solution to 0 °C using an ice bath. This is critical to control the initial exothermic reaction.

  • Reagent Addition: Slowly add acetic anhydride (1.5-2.0 equiv. per hydroxyl group; for ribose, this is 6-8 equiv. total) to the stirred solution at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material spot is no longer visible.[3]

  • Quenching: Once the reaction is complete, cool the flask again to 0 °C and cautiously add methanol (MeOH) to quench any excess acetic anhydride.

  • Solvent Removal: Remove the pyridine by co-evaporation with toluene under reduced pressure using a rotary evaporator. This step is often repeated 2-3 times to ensure all pyridine is removed.

  • Workup & Extraction: Dilute the remaining residue with DCM or EtOAc and transfer it to a separatory funnel.

  • Washing: Wash the organic layer sequentially with:

    • 1 M HCl (to remove any remaining pyridine)

    • Water

    • Saturated aqueous NaHCO₃ (to neutralize any remaining acid)

    • Brine (to aid in phase separation)

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.[3]

  • Purification: Purify the residue by silica gel column chromatography to obtain the pure tetra-O-acetyl-D-ribose as a mixture of anomers.

Protocol 2: Synthesis of 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose

Objective: A strategic, multi-step synthesis of a key intermediate for nucleoside production.[5]

Step A: Methylation

  • Dissolve D-ribose (e.g., 5.0 g, 0.033 mol) in a solution of HCl in methanol (e.g., 20 mL).

  • Stir the solution at room temperature (approx. 20 °C) for 3 hours.

  • Neutralize the reaction and concentrate to obtain the methyl ribofuranoside intermediate.

Step B: Benzoylation

  • Dissolve the crude product from Step A in pyridine (e.g., 50 mL).

  • Cool the solution to 10 °C.

  • Add benzoyl chloride (e.g., 15 mL, 0.129 mol) dropwise while maintaining the temperature.

  • Stir the solution at 10 °C for 15 hours.

  • Perform an aqueous workup to extract and isolate the benzoylated intermediate.

Step C: Anomeric Acetylation

  • Dissolve the benzoylated product from Step B in a mixture of glacial acetic acid (e.g., 40 mL) and acetic anhydride (e.g., 5 mL, 0.083 mol).

  • Cool the solution to 10 °C.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3 mL).

  • Stir the solution at 10 °C for 15 hours.[5]

  • Crystallization & Isolation: After the reaction is complete, cool the mixture to induce crystallization. The crude product can be collected by filtration.

  • Recrystallization: Recrystallize the crude solid from a suitable solvent like ethanol or isopropanol to obtain the pure 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose.[8]

Trustworthiness Note: The success of these protocols relies on the use of anhydrous solvents where specified and careful control of reaction temperatures, especially during the addition of reactive reagents like acetic anhydride and acid catalysts. Monitoring by TLC is essential for determining reaction completion and ensuring high yields.

References

Purifying a Key Building Block: Application Notes and Protocols for 1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of nucleoside and nucleotide synthesis, the purity of starting materials is not merely a preference; it is a prerequisite for success. 1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose, a cornerstone intermediate in the development of antiviral and anticancer therapeutics, is no exception.[1][2] Its high purity is paramount to ensure the stereochemical integrity and desired reactivity in subsequent glycosylation reactions. This guide provides an in-depth exploration of the field-tested purification techniques for this critical compound, designed for researchers, scientists, and professionals in drug development.

The Imperative of Purity in Nucleoside Synthesis

This compound serves as a glycosyl donor in the synthesis of a myriad of biologically active nucleoside analogues. Impurities, such as anomeric isomers, incompletely benzoylated species, or residual reagents from its synthesis, can lead to a cascade of undesirable side reactions, significantly reducing the yield and purity of the target active pharmaceutical ingredient (API). Therefore, robust and reproducible purification strategies are essential. This document outlines two primary, efficacious methods for achieving high-purity this compound: Recrystallization and Silica Gel Column Chromatography .

Method 1: Purification by Recrystallization

Recrystallization is a powerful and economical technique for purifying solid compounds, leveraging the principle of differential solubility. The ideal solvent for recrystallization will dissolve the compound sparingly at room temperature but readily at an elevated temperature. Upon cooling, the compound's solubility decreases, leading to the formation of a crystalline solid, while impurities remain in the mother liquor.

Causality of Solvent Selection

For this compound, a moderately polar compound, alcohols such as ethanol are often effective recrystallization solvents.[1] The benzoyl groups contribute to its aromatic and ester characteristics, influencing its solubility profile. A mixture of solvents can also be employed to fine-tune the solubility. For instance, a solvent in which the compound is highly soluble can be paired with a solvent in which it is poorly soluble (an anti-solvent).

Experimental Protocol: Recrystallization from Ethanol

This protocol describes the purification of crude this compound to achieve high purity, typically ≥99% as determined by HPLC.

Materials:

  • Crude this compound

  • Ethanol (reagent grade)

  • Erhlenmeyer flask

  • Heating mantle or hot plate

  • Condenser

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

  • Vacuum oven

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol, enough to form a slurry.

  • Heating: Gently heat the slurry with stirring. Add small portions of hot ethanol until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent necessary to achieve a saturated solution.

  • Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added to the hot solution to adsorb colored impurities. Heat for a few minutes and then hot-filter the solution to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals. The flask can be loosely covered to prevent solvent evaporation.

  • Inducing Crystallization (If Necessary): If crystals do not form upon cooling, scratching the inside of the flask with a glass rod at the liquid-air interface can initiate nucleation. Alternatively, seeding with a small crystal of the pure compound can be effective.

  • Cooling: Once crystal formation is evident at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of the purified product.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor containing impurities.

  • Drying: Dry the purified crystals under vacuum at a temperature below the melting point (128-132°C) to remove residual solvent.[3][4]

Expected Outcome: This protocol typically yields a white to off-white crystalline solid with a purity of ≥99%.

Method 2: Silica Gel Column Chromatography

For instances where recrystallization is ineffective at removing certain impurities, or for purification of smaller quantities, silica gel column chromatography is the method of choice. This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) and their solubility in a mobile phase.

The Rationale Behind Phase Selection

This compound, with its ester and ether functionalities, is a compound of intermediate polarity. Silica gel, a polar stationary phase, will adsorb the compound. A mobile phase of relatively low to moderate polarity, such as a mixture of hexanes and ethyl acetate, is effective for elution. The optimal solvent ratio is determined by Thin Layer Chromatography (TLC) analysis to achieve good separation between the desired product and impurities.

Experimental Protocol: Flash Column Chromatography

This protocol outlines the purification using flash column chromatography, a rapid form of column chromatography that utilizes pressure to accelerate the flow of the mobile phase.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexanes (or petroleum ether)

  • Ethyl acetate

  • Glass column for flash chromatography

  • TLC plates (silica gel coated)

  • Developing chamber for TLC

  • UV lamp (254 nm)

  • Collection tubes or flasks

  • Rotary evaporator

Procedure:

  • TLC Analysis: Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot the solution on a TLC plate and develop it in various ratios of hexanes:ethyl acetate (e.g., 9:1, 8:2, 7:3 v/v) to determine the optimal mobile phase for separation. The ideal solvent system will give the product a retention factor (Rf) of approximately 0.3-0.4.

  • Column Packing: Prepare a slurry of silica gel in the chosen mobile phase. Carefully pour the slurry into the column, ensuring no air bubbles are trapped. Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane. Carefully load the solution onto the top of the silica gel bed. Alternatively, for less soluble compounds, a "dry loading" method can be used where the crude material is adsorbed onto a small amount of silica gel, the solvent is evaporated, and the resulting powder is added to the top of the column.

  • Elution: Add the mobile phase to the column and apply gentle pressure (using a pump or inert gas) to begin the elution process.

  • Fraction Collection: Collect the eluent in a series of fractions. Monitor the separation by TLC analysis of the collected fractions.

  • Product Isolation: Combine the fractions containing the pure product (as determined by TLC).

  • Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.

Data Presentation

ParameterRecrystallization (Ethanol)Flash Column Chromatography (Hexanes:Ethyl Acetate)
Purity Achieved ≥99% (HPLC)>99% (HPLC)
Typical Yield 70-90%80-95%
Scale Grams to KilogramsMilligrams to Grams
Time 2-4 hours (plus drying time)1-3 hours
Key Advantage Scalable, cost-effectiveHigh resolution for difficult separations

Visualization of Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for both purification techniques.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying crude Crude Product solvent Minimal Hot Ethanol crude->solvent dissolve Complete Dissolution solvent->dissolve cool Slow Cooling dissolve->cool crystals Crystal Formation cool->crystals ice_bath Ice Bath Cooling crystals->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold Ethanol filter->wash dry Vacuum Drying wash->dry pure Pure Crystalline Product dry->pure

Caption: Workflow for the purification of this compound by recrystallization.

Chromatography_Workflow cluster_prep Preparation cluster_sep Separation cluster_iso Isolation tlc TLC for Solvent System Optimization pack Pack Silica Gel Column tlc->pack load Load Crude Product pack->load elute Elute with Mobile Phase load->elute collect Collect Fractions elute->collect monitor Monitor Fractions by TLC collect->monitor combine Combine Pure Fractions monitor->combine evaporate Evaporate Solvent combine->evaporate pure_product Purified Product evaporate->pure_product

Caption: Workflow for the purification of this compound by column chromatography.

Conclusion

The selection of an appropriate purification technique for this compound is contingent upon the scale of the synthesis, the nature of the impurities, and the desired final purity. Recrystallization offers a straightforward and scalable method for obtaining highly pure material. For more challenging separations or smaller scale work, silica gel column chromatography provides excellent resolution. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can confidently and consistently produce high-quality this compound, a critical component in the advancement of medicinal chemistry and drug discovery.

References

The Cornerstone of Purine Nucleoside Synthesis: A Guide to Utilizing 1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the synthesis of purine nucleosides and their analogues remains a critical endeavor in the quest for novel therapeutics for a range of diseases, including viral infections and cancer.[1][2] At the heart of many successful synthetic strategies lies the strategic use of protected sugar moieties. Among these, 1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose stands out as a robust and versatile glycosyl donor. This guide provides an in-depth exploration of its application in purine synthesis, focusing on the underlying chemical principles and offering detailed, field-proven protocols.

The Strategic Importance of Protecting Groups

The hydroxyl groups of D-ribose are highly reactive and would interfere with the desired glycosylation reaction. Therefore, their protection is a crucial first step. The benzoyl (Bz) groups at the 2, 3, and 5-positions of the ribofuranose serve several key functions:

  • Directing Stereochemistry: The benzoyl group at the C2-position plays a critical role in ensuring the formation of the desired β-anomer through neighboring group participation.[3] This is essential for creating biologically active nucleosides.

  • Enhancing Stability: The protecting groups increase the stability of the ribofuranose ring, preventing unwanted side reactions.

  • Improving Solubility: The benzoylated derivative exhibits improved solubility in organic solvents commonly used for glycosylation reactions.

The acetyl group at the anomeric (C1) position acts as a good leaving group, facilitating the crucial C-N bond formation with the purine base.

The Vorbrüggen Glycosylation: A Powerful C-N Bond Forming Reaction

The most prevalent and efficient method for coupling this compound with purine bases is the Vorbrüggen glycosylation, also known as the silyl-Hilbert-Johnson reaction.[4] This reaction involves the use of a silylated purine base and a Lewis acid catalyst.

The Underlying Mechanism

The elegance of the Vorbrüggen glycosylation lies in its well-defined mechanism that ensures high stereoselectivity for the β-anomer.

  • Activation of the Glycosyl Donor: The Lewis acid (e.g., trimethylsilyl trifluoromethanesulfonate, TMSOTf) activates the this compound by coordinating to the acetyl group, making it a better leaving group.

  • Formation of the Acyloxonium Ion: The departure of the acetate group is assisted by the neighboring benzoyl group at the C2 position, leading to the formation of a cyclic acyloxonium ion intermediate. This intermediate sterically hinders the α-face of the ribose ring.

  • Nucleophilic Attack by the Silylated Purine: The silylated purine base, which is more nucleophilic and soluble than its non-silylated counterpart, attacks the anomeric carbon from the less hindered β-face.[5] This results in the formation of the desired β-nucleoside.

  • Deprotonation: A subsequent deprotonation step yields the protected purine nucleoside.

Vorbrueggen_Mechanism cluster_step1 Step 1: Activation cluster_step2 Step 2: Acyloxonium Ion Formation cluster_step3 Step 3: Nucleophilic Attack cluster_step4 Step 4: Deprotonation A This compound Activated_Complex Activated Complex A->Activated_Complex Coordination LA Lewis Acid (e.g., TMSOTf) Acyloxonium_Ion Acyloxonium Ion Intermediate Activated_Complex->Acyloxonium_Ion Neighboring Group Participation Protected_Nucleoside Protected β-Nucleoside Silylated_Purine Silylated Purine Base Silylated_Purine->Protected_Nucleoside Attack from β-face Final_Product Protected Purine Nucleoside Protected_Nucleoside->Final_Product

Caption: The mechanistic pathway of the Vorbrüggen glycosylation.

Experimental Protocols

The following protocols provide a detailed, step-by-step guide for the synthesis of a protected purine nucleoside using this compound, followed by deprotection.

Protocol 1: Silylation of the Purine Base

Rationale: Silylation of the purine base increases its nucleophilicity and solubility in the reaction solvent, which is crucial for an efficient glycosylation reaction. Hexamethyldisilazane (HMDS) is a common silylating agent.

Materials:

  • Purine base (e.g., 6-chloropurine)

  • Hexamethyldisilazane (HMDS)

  • Ammonium sulfate or trimethylsilyl chloride (TMSCl) (catalytic amount)

  • Anhydrous acetonitrile or 1,2-dichloroethane

Procedure:

  • To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the purine base and a catalytic amount of ammonium sulfate or a few drops of TMSCl.

  • Add anhydrous acetonitrile or 1,2-dichloroethane to suspend the purine.

  • Add HMDS (typically 2-3 equivalents) to the suspension.

  • Heat the mixture to reflux until the solution becomes clear, indicating the formation of the silylated purine. This can take several hours.

  • Cool the reaction mixture to room temperature before proceeding to the glycosylation step. The silylated purine is typically used in situ without isolation.

Protocol 2: Vorbrüggen Glycosylation

Rationale: This protocol details the Lewis acid-catalyzed coupling of the silylated purine with the protected ribose. The choice of Lewis acid and solvent can influence the reaction yield and regioselectivity (N7 vs. N9 isomers). TMSOTf is a highly effective and commonly used Lewis acid for this transformation.[6][7]

Materials:

  • Silylated purine solution (from Protocol 1)

  • This compound

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

  • Anhydrous acetonitrile or 1,2-dichloroethane

  • Saturated sodium bicarbonate solution

  • Dichloromethane or ethyl acetate

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To the cooled solution of the silylated purine, add this compound (typically 1.0-1.2 equivalents).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add TMSOTf (typically 1.2-1.5 equivalents) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for the specified time (monitoring by TLC is recommended). The reaction is often complete within a few hours.

  • Once the reaction is complete, quench it by slowly adding saturated sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane or ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the protected purine nucleoside.

Parameter Typical Range Notes
Temperature 0 °C to room temperatureInitial cooling helps to control the reaction rate.
Reaction Time 2-24 hoursMonitor by TLC for completion.
Equivalents of Lewis Acid 1.2 - 1.5Excess Lewis acid can sometimes lead to side reactions.
Solvent Anhydrous Acetonitrile or DCEMust be anhydrous to prevent hydrolysis.
Protocol 3: Deprotection of the Benzoyl Groups

Rationale: The final step is the removal of the benzoyl protecting groups to yield the free nucleoside. This is typically achieved by basic hydrolysis using methanolic ammonia or sodium methoxide in methanol.[8]

Materials:

  • Protected purine nucleoside

  • Methanolic ammonia (saturated solution) or sodium methoxide in methanol

  • Methanol

  • Silica gel or other purification media (e.g., reverse-phase HPLC)

Procedure:

  • Dissolve the protected purine nucleoside in methanol.

  • Add a saturated solution of ammonia in methanol or a solution of sodium methoxide in methanol.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC or HPLC. Deprotection is usually complete within 12-24 hours.

  • Once the deprotection is complete, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel chromatography or recrystallization to obtain the final purine nucleoside.

Workflow Visualization

Purine_Synthesis_Workflow Start Start: Purine Base & Ribose Derivative Silylation Protocol 1: Silylation of Purine Base Start->Silylation Glycosylation Protocol 2: Vorbrüggen Glycosylation Silylation->Glycosylation Silylated Purine Deprotection Protocol 3: Deprotection Glycosylation->Deprotection Protected Nucleoside End End: Final Purine Nucleoside Deprotection->End

Caption: Overall workflow for purine nucleoside synthesis.

Conclusion

This compound is an indispensable tool in the synthesis of purine nucleosides. Its carefully designed protecting groups enable the highly stereoselective and efficient formation of the crucial glycosidic bond through the Vorbrüggen reaction. The protocols outlined in this guide provide a robust framework for researchers to successfully synthesize a wide array of purine nucleosides for various applications in drug discovery and chemical biology. Mastery of these techniques is fundamental to advancing the field of nucleoside chemistry.

References

The Synthetic Cornerstone: A Detailed Guide to 1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose in Nucleoside Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, particularly in the development of antiviral and anticancer therapeutics, the synthesis of nucleoside analogues remains a critical endeavor. At the heart of this synthetic effort lies a key glycosyl donor: 1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose . This comprehensive guide, designed for the discerning researcher, provides an in-depth exploration of this pivotal reagent, from its commercial availability to detailed application protocols, grounded in the principles of scientific integrity and practical laboratory experience.

Strategic Importance in Drug Discovery

This compound (CAS 6974-32-9) is a crystalline solid that serves as a stable, activated form of D-ribose, the sugar backbone of RNA.[1][2] Its strategic importance stems from its role as a precursor in the synthesis of a wide array of ribonucleoside analogues.[3] These modified nucleosides are designed to interfere with viral replication or cancer cell proliferation, forming the basis of numerous life-saving drugs.[3] The benzoyl protecting groups at the 2, 3, and 5 positions enhance the stability of the molecule and influence the stereochemical outcome of the crucial glycosylation reaction, while the acetyl group at the anomeric (C1) position acts as a good leaving group, facilitating the coupling with a nucleobase.

Commercial Availability and Quality Considerations

A multitude of chemical suppliers offer this compound, catering to both research and development and large-scale manufacturing needs. When sourcing this reagent, purity is a paramount consideration, as impurities can lead to side reactions and complicate the purification of the final nucleoside product.[3]

Table 1: Prominent Commercial Suppliers

SupplierPurityAvailable Quantities
Sigma-Aldrich≥98%Grams to Kilograms
TCI Chemicals>98.0% (HPLC)Grams to Kilograms
Chem-Impex≥98% (HPLC)Grams to Kilograms
CarboMer, Inc.High PurityInquire for details
MP BiomedicalsNot specifiedGrams to Kilograms
Carl ROTHNot specifiedGrams to Kilograms
BiosynthNot specifiedInquire for details
MedChemExpressHigh PurityMilligrams to Grams

Note: This is not an exhaustive list. Researchers should always request a Certificate of Analysis (CoA) to verify the purity and identity of the compound before use.

Physicochemical Properties and Handling

A thorough understanding of the compound's properties is essential for its safe and effective use in the laboratory.

Table 2: Key Physicochemical Data

PropertyValueReference
CAS Number 6974-32-9[4]
Molecular Formula C₂₈H₂₄O₉[4]
Molecular Weight 504.48 g/mol [4]
Appearance White to off-white crystalline solid[2]
Melting Point 127-133 °C[2]
Optical Rotation [α]²⁰/D +40° ± 2° (c=1 in CHCl₃)[2]
Storage Short-term: Room Temperature; Long-term: -20°C[5]

Handling and Storage Protocol:

  • Storage: For long-term stability, store the compound at -20°C, protected from moisture.[5] For short-term use, storage at room temperature in a desiccator is acceptable.

  • Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of dust.

  • Moisture Sensitivity: The compound is sensitive to moisture, which can lead to hydrolysis of the acetyl and benzoyl groups. Ensure all glassware is thoroughly dried before use and handle the compound under an inert atmosphere (e.g., nitrogen or argon) for critical applications.

Application in Nucleoside Synthesis: The Glycosylation Reaction

The primary application of this compound is as a glycosyl donor in the synthesis of ribonucleosides. This is typically achieved through a Lewis acid-catalyzed coupling with a silylated nucleobase, a reaction broadly known as the Vorbrüggen glycosylation or a variation thereof, such as the silyl-Hilbert-Johnson reaction.[1]

The Underlying Chemistry: A Self-Validating System

The success of the glycosylation reaction hinges on the precise activation of the ribose derivative and the nucleophilicity of the nucleobase. The Lewis acid catalyst, commonly trimethylsilyl trifluoromethanesulfonate (TMSOTf) or tin(IV) chloride (SnCl₄), coordinates to the anomeric acetyl group, facilitating its departure and the formation of a transient, highly reactive oxocarbenium ion intermediate.[6] The neighboring benzoyl group at the C2 position plays a crucial role in directing the incoming nucleobase to the β-face of the ribose ring, leading to the desired stereochemistry in the final nucleoside. This neighboring group participation is a key element that makes the protocol self-validating in terms of stereochemical outcome.

Glycosylation_Mechanism Ribose This compound Intermediate Oxocarbenium Ion Intermediate Ribose->Intermediate Activation SilylatedBase Silylated Nucleobase SilylatedBase->Intermediate Nucleophilic Attack LewisAcid Lewis Acid (e.g., TMSOTf) LewisAcid->Intermediate ProtectedNucleoside Protected Nucleoside Intermediate->ProtectedNucleoside FinalNucleoside Final Nucleoside Analogue ProtectedNucleoside->FinalNucleoside Deprotection Deprotection Deprotection->FinalNucleoside Lab_Workflow cluster_Silylation Step 1: Silylation cluster_Glycosylation Step 2: Glycosylation cluster_Purification Step 3: Work-up & Purification cluster_Deprotection Step 4: Deprotection S1 Combine Nucleobase, HMDS, and Catalyst S2 Reflux until clear S1->S2 S3 Remove excess reagents in vacuo S2->S3 G1 Dissolve silylated base and ribose derivative separately S3->G1 G2 Combine solutions at 0°C G1->G2 G3 Add Lewis acid dropwise G2->G3 G4 Stir and monitor by TLC G3->G4 P1 Quench with NaHCO₃ G4->P1 P2 Extract with organic solvent P1->P2 P3 Wash, dry, and concentrate P2->P3 P4 Purify by column chromatography P3->P4 D1 Treat with methanolic ammonia P4->D1 D2 Monitor by TLC D1->D2 D3 Neutralize and purify D2->D3

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this critical synthesis. As a key intermediate for nucleoside analogues, achieving a high yield of this compound is paramount for successful drug discovery and development pipelines.[1][2][3] This document moves beyond simple protocols to explain the causality behind experimental choices, offering a self-validating system for troubleshooting and process improvement.

Frequently Asked Questions (FAQs)

Q1: What is the overall strategy for synthesizing 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose from D-Ribose?

The most common and effective strategy is a three-stage process designed to control stereochemistry and ensure complete protection of the hydroxyl groups.[4]

  • Anomeric Protection and Furanose Ring Formation: The synthesis begins by protecting the anomeric carbon (C1) of D-ribose, typically through a glycosylation reaction (e.g., methylation with methanol and an acid catalyst). This step is crucial as it locks the sugar in the desired furanose (five-membered ring) form, preventing the formation of the more stable but undesired pyranose (six-membered ring) isomer.[5]

  • Benzoylation: The hydroxyl groups at the C2, C3, and C5 positions are protected using benzoyl chloride. This is typically performed in the presence of a base like pyridine, which serves as both a catalyst and an acid scavenger for the HCl generated during the reaction.[4][6]

  • Anomeric Acetylation: The protecting group at C1 is removed, and an acetyl group is introduced using acetic anhydride, often with a catalytic amount of strong acid like sulfuric acid. This final step yields the target molecule, with the β-anomer being the desired product for nucleoside synthesis.[4][7]

Q2: Why is the β-anomer the desired product?

The β-configuration at the anomeric carbon (C1) is essential for the synthesis of biologically active nucleosides and nucleotides, which are foundational components of DNA and RNA analogues used in antiviral and anticancer research.[1][8] This specific stereochemistry mimics that found in natural nucleic acids, allowing the synthetic analogues to be correctly incorporated and recognized by cellular machinery.

Q3: What is the role of pyridine in the benzoylation step? Can it be substituted?

Pyridine serves a dual purpose in this reaction. Primarily, it acts as a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[6] Secondly, it can function as a nucleophilic catalyst by forming a highly reactive acyl pyridinium ion intermediate with benzoyl chloride, which is then more readily attacked by the hydroxyl groups of the ribose derivative.[9]

While pyridine is effective, its removal can be challenging.[4] Alternative methods have been developed using inorganic weak bases like potassium carbonate in a co-solvent system. This approach reduces raw material costs and minimizes nitrogen-containing organic waste, making it more suitable for industrial-scale production.[5]

Q4: What is a typical expected yield for this synthesis?

With optimized conditions, the total yield starting from D-ribose can be upwards of 70-75%.[4][5] However, yields can vary significantly based on the purity of reagents, strict adherence to anhydrous conditions, and the effectiveness of the purification steps. A patent for one preparation method reported a total yield of 65.61% with an HPLC purity of 99.55%.[7]

Synthesis Workflow Overview

The following diagram outlines the general three-stage process for the synthesis.

G cluster_0 Stage 1: Glycosylation cluster_1 Stage 2: Benzoylation cluster_2 Stage 3: Acetylation D_Ribose D-Ribose Methylation Methyl Glycoside Formation (MeOH, H+ catalyst) D_Ribose->Methylation Locks furanose form Benzoylation Benzoylation (Benzoyl Chloride, Pyridine) Methyl_Riboside Methyl Ribofuranoside Acetylation Anomeric Acetylation (Acetic Anhydride, H2SO4) Tribenzoylated Methyl 2,3,5-tri-O-benzoyl- D-ribofuranoside Methyl_Riboside->Benzoylation Protects C2, C3, C5 Final_Product 1-O-Acetyl-2,3,5-tri-O-benzoyl- β-D-ribofuranose Acetylation->Final_Product Tribenzoylated->Acetylation Installs anomeric acetyl group

Caption: General workflow for the synthesis of the target compound.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis. Each problem is analyzed by probable cause, followed by actionable solutions grounded in chemical principles.

Issue 1: Low Overall Yield

A low yield is the most common problem and can originate from any stage of the synthesis. It is critical to identify the problematic step.

Potential Cause Recommended Solution & Scientific Rationale
Stage 1: Formation of Pyranose Byproduct Solution: Conduct the initial glycosylation reaction at a low temperature (0–5 °C).[5] Rationale: Kinetically, the formation of the furanose ring is favored at lower temperatures. Higher temperatures provide the activation energy needed to form the more thermodynamically stable, but undesired, pyranose ring, which cannot be converted to the final product.
Stage 2: Incomplete Benzoylation Solution: 1. Ensure all reagents (especially pyridine and the solvent) are anhydrous. 2. Use a slight excess of benzoyl chloride. 3. Allow for sufficient reaction time (e.g., 15 hours).[4] Rationale: Water will readily react with benzoyl chloride, quenching the reagent and preventing the benzoylation of the sugar's hydroxyl groups. Incomplete reaction leads to a mixture of partially benzoylated products that are difficult to separate and will not proceed correctly in the final acetylation step.
Stage 3: Inefficient Acetylation Solution: 1. Ensure the complete conversion of the methyl glycoside to the intermediate before adding acetic anhydride. 2. Use a suitable catalyst, such as concentrated sulfuric acid, and maintain the recommended temperature.[7] Rationale: The anomeric position must be activated for acetylation to occur. Insufficient catalysis or non-optimal temperatures can lead to an incomplete reaction, leaving the tribenzoylated starting material behind and reducing the final product yield.
Product Loss During Work-up Solution: During aqueous extractions, perform multiple extractions with smaller volumes of organic solvent (e.g., chloroform or ethyl acetate) rather than one large-volume extraction.[10] Rationale: This maximizes the recovery of the product from the aqueous phase according to the partition coefficient. Ensure the pH of the aqueous layer is properly adjusted during washes to remove all acidic and basic impurities.
Issue 2: Final Product is a Sticky Syrup or Oil Instead of a White Crystalline Solid

The target compound is a white crystalline solid with a melting point of approximately 128-130 °C.[11] An oily or syrupy product is a clear indicator of impurities.

Potential Cause Recommended Solution & Scientific Rationale
Residual Pyridine Solution: 1. During the work-up, wash the organic layer thoroughly with a pre-cooled, dilute acid solution (e.g., 3M H₂SO₄ or dilute HCl) until the aqueous layer is acidic.[10] 2. After initial solvent removal, co-evaporate the residue with toluene multiple times under reduced pressure.[4] Rationale: Pyridine is basic and will form a salt with the acid, rendering it water-soluble and easily removed in the aqueous phase. Toluene forms an azeotrope with residual pyridine, facilitating its removal during rotary evaporation.
Presence of Benzoic Acid/Anhydride Solution: Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases, indicating that all acidic byproducts have been neutralized and removed.[10] Rationale: Benzoic acid and its anhydride are acidic byproducts from the benzoylation step. The basic NaHCO₃ solution deprotonates them into their water-soluble carboxylate salts, which are then partitioned into the aqueous layer.
Anomeric Mixture (α and β) Solution: If the product is pure otherwise, induce crystallization by dissolving the syrup in a minimal amount of a hot solvent (e.g., ethanol or ethyl acetate) and then cooling it slowly. Seeding with a small crystal of pure product can be beneficial. If this fails, column chromatography on silica gel may be required. Rationale: The α and β anomers are diastereomers and may have slightly different solubilities. A slow crystallization process can selectively crystallize the less soluble, often desired, β-anomer. The melting point of the pure β-anomer is sharp; a broad melting range indicates a mixture.
Troubleshooting Logic Diagram

This diagram provides a logical path to diagnose and resolve low-yield issues.

G start Low Final Yield check_step1 Analyze Stage 1: Glycosylation Intermediate start->check_step1 step1_fail Problem: Pyranose formation check_step1->step1_fail Impurity detected check_step2 Analyze Stage 2: Benzoylation Product check_step1->check_step2 Stage 1 OK step1_sol Solution: Maintain reaction temp at 0-5°C step1_fail->step1_sol step2_fail Problem: Incomplete reaction (multiple spots on TLC) check_step2->step2_fail Impurity detected check_step3 Analyze Stage 3: Final Product Mixture check_step2->check_step3 Stage 2 OK step2_sol Solution: Use anhydrous reagents. Ensure sufficient reaction time. step2_fail->step2_sol step3_fail Problem: Incomplete acetylation check_step3->step3_fail Starting material present workup_issue Problem: Product loss during work-up check_step3->workup_issue No starting material, but mass balance is low step3_sol Solution: Verify catalyst activity. Optimize temperature and time. step3_fail->step3_sol workup_sol Solution: Perform multiple small-volume extractions. workup_issue->workup_sol

Caption: Decision tree for troubleshooting low yield issues.

Experimental Protocols

The following is a consolidated, high-yield protocol derived from multiple successful methodologies.[4][5][7][10]

Stage 1 & 2: Methyl Ribofuranoside Formation and Benzoylation
  • Methylation: Dissolve D-ribose (e.g., 5.0 g, 0.033 mol) in a solution of HCl in methanol (e.g., 20 mL). Stir the solution at a controlled temperature of 20°C for 3 hours.[4] Note: Some protocols recommend lower temperatures (0-5°C) to further minimize pyranose formation.[5]

  • Solvent Removal: Remove the solvent under reduced pressure. The resulting syrup is methyl D-ribofuranoside and is used directly in the next step.

  • Benzoylation: Dissolve the crude methyl ribofuranoside in anhydrous pyridine (e.g., 50 mL).[4] Cool the solution in an ice bath to approximately 10°C.

  • Reagent Addition: Slowly add benzoyl chloride (e.g., 15 mL, 0.129 mol) dropwise, ensuring the temperature remains at 10°C.[4]

  • Reaction: Stir the solution at 10°C for 15 hours.[4]

  • Quenching: After the reaction is complete, cool the mixture in an ice bath and slowly pour it into ice water to quench the excess benzoyl chloride.

  • Extraction & Wash: Extract the aqueous mixture with an organic solvent like chloroform or ethyl acetate. Wash the organic layer sequentially with:

    • Ice-cold water.

    • Pre-cooled dilute sulfuric acid (to remove pyridine).

    • Saturated sodium bicarbonate solution (to remove benzoic acid).

    • Ice-cold water until the aqueous layer is neutral.[10]

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain methyl 2,3,5-tri-O-benzoyl-D-ribofuranoside as a syrup.

Stage 3: Anomeric Acetylation
  • Reaction Setup: Dissolve the syrup from the previous step in a mixture of glacial acetic acid (e.g., 40 mL) and acetic anhydride (e.g., 5 mL, 0.083 mol).[4]

  • Catalysis: Cool the solution to 10°C and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 3 mL).[4]

  • Reaction: Stir the solution at 10°C for 15 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[4]

  • Work-up: Pour the reaction mixture into ice water and stir until the ice melts completely.

  • Extraction & Wash: Extract the product with chloroform or ethyl acetate. Wash the organic layer with cold water and saturated sodium bicarbonate solution until neutral.[10]

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain a crude solid.

  • Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to yield pure 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose as a white crystalline solid.[8]

References

Technical Support Center: Synthesis of 1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this critical synthesis. As a key intermediate in the production of various nucleoside analogues for antiviral and anticancer therapies, a successful and high-yield synthesis of this compound is paramount.[1][2] This document provides in-depth troubleshooting advice and frequently asked questions to ensure the integrity and success of your experiments.

Troubleshooting Guide: Common Synthesis Problems

This section addresses the most frequently encountered issues during the synthesis of this compound, offering explanations and actionable solutions.

Issue 1: Low Overall Yield

A common frustration in this multi-step synthesis is a lower than expected overall yield. This can often be attributed to a combination of factors throughout the process.

FAQ: My final yield of this compound is consistently low. What are the likely causes and how can I improve it?

Answer:

Low overall yield in this synthesis can stem from several stages, from the initial protection of D-ribose to the final acetylation and purification. Here’s a breakdown of potential causes and their remedies:

  • Suboptimal Benzoylation: Incomplete reaction or the formation of side products during the benzoylation of the ribose intermediate is a primary contributor to low yields.

    • Cause: Insufficient benzoyl chloride, inadequate base, or non-optimal reaction temperature.

    • Solution: Ensure a slight excess of benzoyl chloride is used. The choice and amount of base (commonly pyridine) are critical; it acts as a catalyst and neutralizes the HCl byproduct.[3] Maintain the recommended reaction temperature, as higher temperatures can lead to side reactions.

  • Formation of Pyranose Byproducts: D-ribose exists in equilibrium between its furanose and pyranose forms.[4] The desired product is the furanose derivative, but reaction conditions can favor the formation of the more stable pyranose ring, which will not lead to the correct final product.

    • Cause: Reaction conditions, particularly temperature, during the initial glycosylation or protection step can influence the ring equilibrium.

    • Solution: Performing the initial glycosylation reaction at low temperatures (0-5°C) can effectively reduce the formation of the pyranose ring, thereby increasing the yield of the desired furanose intermediate.[5]

  • Losses During Purification: Each purification step, especially column chromatography and recrystallization, can lead to significant loss of material.

    • Cause: Inefficient separation of the product from byproducts or residual reagents.

    • Solution: Optimize your purification protocol. For column chromatography, carefully select the solvent system to achieve good separation. For recrystallization, use a minimal amount of a suitable solvent to maximize crystal formation and recovery.

Issue 2: Incomplete Reactions

An incomplete reaction at any stage will inevitably lead to a complex mixture of starting materials, intermediates, and the desired product, complicating purification and reducing yield.

FAQ: How can I determine if my benzoylation or acetylation reaction has gone to completion, and what should I do if it hasn't?

Answer:

Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of your reactions.

  • Monitoring with TLC:

    • Before starting the reaction, spot the starting material on a TLC plate.

    • Once the reaction is underway, take small aliquots at regular intervals (e.g., every hour) and spot them on the TLC plate alongside the starting material.

    • Develop the TLC plate in an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes).

    • Visualize the spots under UV light (for benzoylated compounds) and/or by staining (e.g., with a potassium permanganate dip).

    • A complete reaction is indicated by the disappearance of the starting material spot and the appearance of a new spot corresponding to the product.

  • Troubleshooting Incomplete Reactions:

    • Cause: Insufficient reaction time, low temperature, or deactivated reagents.

    • Solution: If TLC analysis shows a significant amount of starting material remaining after the expected reaction time, you can try the following:

      • Extend the reaction time: Continue monitoring by TLC until the starting material is consumed.

      • Increase the temperature: If the reaction is being conducted at a low temperature, a modest increase may accelerate the reaction rate. However, be cautious as this can also promote side reactions.

      • Add more reagent: If you suspect that one of the reagents (e.g., benzoyl chloride or acetic anhydride) may have degraded, adding a fresh portion may drive the reaction to completion.

Issue 3: Anomeric Mixture and Control

The formation of both α and β anomers at the anomeric carbon (C1) is a common stereochemical challenge in carbohydrate chemistry. The desired product for most nucleoside synthesis applications is the β-anomer.[6]

FAQ: My final product is a mixture of α and β anomers. How can I improve the stereoselectivity for the β-anomer?

Answer:

Controlling the anomeric ratio is a nuanced aspect of this synthesis. While obtaining a pure anomer can be challenging, several strategies can be employed to favor the formation of the β-anomer:

  • Thermodynamic vs. Kinetic Control: The formation of the α and β anomers can be under either kinetic or thermodynamic control, depending on the reaction conditions. Often, the β-anomer is the thermodynamically more stable product.

  • Reaction Conditions:

    • Solvent Choice: The polarity of the solvent can influence the anomeric ratio.

    • Catalyst: The choice of Lewis acid or catalyst in certain glycosylation reactions can direct the stereochemical outcome.

    • Temperature: As with byproduct formation, lower temperatures can sometimes favor the formation of one anomer over the other.

  • Separation of Anomers: If a mixture of anomers is obtained, separation can be attempted by:

    • Column Chromatography: Careful selection of the stationary and mobile phases may allow for the separation of the two anomers. However, this can be difficult due to their similar polarities.

    • Recrystallization: In some cases, fractional recrystallization can be used to isolate the desired anomer if there is a significant difference in the solubility of the two forms.

    • Enzymatic Methods: Biocatalytic methods have been developed for the selective deacetylation of one anomer, facilitating separation.[7]

Purification Challenges

A significant bottleneck in this synthesis is often the purification of the final product and intermediates.

Challenge: Removal of Pyridine

Pyridine is a common solvent and base in the benzoylation step, but its complete removal can be problematic.[3]

FAQ: I am having difficulty removing all traces of pyridine from my reaction mixture. What are the most effective methods?

Answer:

Residual pyridine can interfere with subsequent reactions and make purification more difficult. Here are several effective methods for its removal:

  • Aqueous Acid Wash:

    • Principle: Pyridine is a base and will react with an acid to form a water-soluble pyridinium salt.

    • Protocol: During the workup, wash the organic layer containing your product with a dilute aqueous acid solution (e.g., 1 M HCl or saturated ammonium chloride solution).[8] The pyridinium salt will partition into the aqueous layer, which can then be separated and discarded. Repeat the wash if necessary.

  • Co-evaporation with Toluene:

    • Principle: Pyridine forms a low-boiling azeotrope with toluene, facilitating its removal under reduced pressure.[9]

    • Protocol: After removing the bulk of the solvent, add toluene to the crude product and evaporate the mixture on a rotary evaporator. This process should be repeated several times to ensure complete removal of pyridine.

  • Copper Sulfate Wash:

    • Principle: Pyridine forms a complex with copper sulfate, which can be removed by an aqueous wash. This method is particularly useful if your product is acid-sensitive.[10]

    • Protocol: Wash the organic layer with a saturated aqueous solution of copper (II) sulfate. The aqueous layer will turn a deep blue as the copper-pyridine complex is formed and can then be removed.

Method Advantages Disadvantages Best For
Aqueous Acid Wash Highly effective for removing large amounts of pyridine.Not suitable for acid-sensitive compounds.Robust compounds that can withstand acidic conditions.
Co-evaporation with Toluene Mild conditions; suitable for most compounds.May require multiple repetitions for complete removal.Removing trace amounts of pyridine after initial purification.
Copper Sulfate Wash Mild, non-acidic conditions.Can sometimes form emulsions.Acid-sensitive compounds.

Experimental Protocols

General Workflow for the Synthesis of this compound

This is a generalized multi-step procedure starting from D-ribose. Specific conditions may need to be optimized for your laboratory setup.

G D_ribose D-Ribose Methyl_ribofuranoside Methyl Ribofuranoside D_ribose->Methyl_ribofuranoside  Methanol, Acid Catalyst (e.g., HCl) Tribenzoylated_intermediate Methyl 2,3,5-tri-O-benzoyl-D-ribofuranoside Methyl_ribofuranoside->Tribenzoylated_intermediate  Benzoyl Chloride, Pyridine Final_product This compound Tribenzoylated_intermediate->Final_product  Acetic Anhydride, Acetic Acid, Catalyst (e.g., H₂SO₄)

Caption: General synthetic workflow.

Step 1: Formation of Methyl Ribofuranoside

  • Suspend D-ribose in methanol.

  • Add a catalytic amount of a strong acid (e.g., concentrated HCl or sulfuric acid).

  • Stir the mixture at room temperature until the D-ribose has dissolved and the reaction is complete (monitor by TLC).

  • Neutralize the reaction with a suitable base (e.g., sodium bicarbonate).

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude methyl ribofuranoside.

Step 2: Benzoylation

  • Dissolve the crude methyl ribofuranoside in pyridine.

  • Cool the solution in an ice bath.

  • Slowly add benzoyl chloride to the cooled solution while stirring.

  • Allow the reaction to proceed at a low temperature until completion (monitor by TLC).

  • Perform an aqueous workup, including washes with dilute acid (to remove pyridine), saturated sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude tribenzoylated intermediate.

Step 3: Acetylation

  • Dissolve the tribenzoylated intermediate in a mixture of acetic acid and acetic anhydride.

  • Cool the solution in an ice bath.

  • Carefully add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

  • Stir the reaction at low temperature until the starting material is consumed (monitor by TLC).

  • Quench the reaction by pouring it into ice water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water, saturated sodium bicarbonate, and brine.

  • Dry the organic layer, filter, and concentrate to obtain the crude final product.

Step 4: Purification

  • Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Visualization of Key Relationships

Troubleshooting Decision Tree for Low Yield

G start Low Yield of Final Product check_benzoylation Check Benzoylation Step (TLC analysis of crude mixture) start->check_benzoylation incomplete_benzoylation Incomplete Benzoylation check_benzoylation->incomplete_benzoylation Yes check_acetylation Check Acetylation Step (TLC analysis of crude mixture) check_benzoylation->check_acetylation No optimize_benzoylation Optimize Benzoylation: - Increase reaction time - Check reagent quality - Adjust temperature incomplete_benzoylation->optimize_benzoylation incomplete_acetylation Incomplete Acetylation check_acetylation->incomplete_acetylation Yes check_purification Review Purification Protocol check_acetylation->check_purification No optimize_acetylation Optimize Acetylation: - Increase reaction time - Ensure anhydrous conditions - Check catalyst activity incomplete_acetylation->optimize_acetylation material_loss Significant Material Loss check_purification->material_loss Yes optimize_purification Optimize Purification: - Adjust column chromatography solvent system - Use minimal solvent for recrystallization material_loss->optimize_purification

References

Troubleshooting low yield in glycosylation with 1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for glycosylation reactions utilizing 1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific glycosylation and troubleshoot common challenges, particularly low yields. The content is structured to provide quick answers through frequently asked questions and in-depth guidance for more complex issues.

Frequently Asked Questions (FAQs)

Q1: My glycosylation reaction with this compound is showing very low yield. What is the most likely reason?

A1: The most common reason for low yield is the inherent low reactivity of the glycosyl donor. The three electron-withdrawing benzoyl groups on the ribofuranose ring "disarm" the donor, making it less reactive compared to donors with electron-donating protecting groups. This reduced reactivity requires carefully optimized activation conditions to achieve efficient glycosylation.

Q2: What are the recommended Lewis acids for activating this glycosyl donor?

A2: For the activation of this compound, especially in the context of nucleoside synthesis (Vorbrüggen glycosylation), common and effective Lewis acids include Trimethylsilyl trifluoromethanesulfonate (TMSOTf) and Tin(IV) chloride (SnCl₄)[1]. The choice and amount of Lewis acid are critical and depend on the nucleophilicity of the glycosyl acceptor.

Q3: I am observing the formation of multiple products in my reaction, leading to a difficult purification process. What could be the cause?

A3: The formation of multiple products can be attributed to several factors. In nucleoside synthesis, a common issue is the formation of regioisomers (e.g., N-1, N-3, N-7 glycosylation on a purine base)[2]. Other possibilities include the formation of anomers (α and β isomers) and side products from the degradation of the starting materials or the desired product under the reaction conditions.

Q4: My starting material, this compound, seems to be degrading during the reaction. How can I prevent this?

A4: Degradation of the glycosyl donor can occur in the presence of a strong Lewis acid, especially if there is residual moisture in the reaction. Ensuring strictly anhydrous conditions is crucial. This includes using freshly distilled solvents, flame-dried glassware, and an inert atmosphere (e.g., argon or nitrogen). The reaction temperature should also be carefully controlled, as higher temperatures can accelerate degradation.

Q5: What is a general guideline for the stoichiometry of the reactants?

A5: Typically, a slight excess of the glycosyl donor (1.1 to 1.5 equivalents) relative to the glycosyl acceptor is used to drive the reaction to completion. The amount of Lewis acid promoter is usually catalytic (0.1 to 0.3 equivalents for TMSOTf) but can be stoichiometric or even in excess depending on the specific reaction and the reactivity of the substrates.

In-Depth Troubleshooting Guide

Problem 1: Low or No Product Formation

Low or no product formation is a frequent challenge, primarily due to the "disarmed" nature of the benzoylated ribofuranose donor. The electron-withdrawing benzoyl groups stabilize the glycosyl donor, thus increasing the energy barrier for the formation of the reactive oxocarbenium ion intermediate.

Causality and Solutions:

  • Insufficient Activation: The Lewis acid may not be strong enough or used in a sufficient amount to activate the donor effectively.

    • Solution:

      • Increase the equivalents of the Lewis acid incrementally. For TMSOTf, you can increase from a catalytic amount (e.g., 0.2 eq) to a stoichiometric amount (1.1 eq or more).

      • Switch to a stronger Lewis acid. If TMSOTf is ineffective, SnCl₄ can be a more potent alternative, particularly for less reactive acceptors.

  • Presence of Moisture: Trace amounts of water in the reaction mixture will readily hydrolyze the activated glycosyl donor and the Lewis acid, leading to low yields.

    • Solution:

      • Ensure all glassware is rigorously dried (flame-dried or oven-dried).

      • Use anhydrous solvents, preferably freshly distilled over a suitable drying agent.

      • Employ molecular sieves (e.g., 4Å) to scavenge any residual moisture.

  • Low Nucleophilicity of the Acceptor: Sterically hindered or electronically poor glycosyl acceptors will react sluggishly.

    • Solution:

      • Increase the reaction temperature. However, be cautious as this may lead to side product formation. A gradual increase from 0 °C to room temperature or slightly above is a reasonable approach.

      • Increase the concentration of the reactants.

      • Consider a different synthetic strategy if the acceptor is exceptionally unreactive.

Problem 2: Formation of Regioisomers in Nucleoside Synthesis

When using heterocyclic bases as glycosyl acceptors, glycosylation can occur at different nitrogen atoms, leading to a mixture of regioisomers which can be difficult to separate.

Causality and Solutions:

  • Multiple Reactive Sites on the Nucleobase: Many nucleobases have multiple nucleophilic nitrogen atoms.

    • Solution:

      • Silylation of the Nucleobase: In Vorbrüggen glycosylation, the nucleobase is typically silylated (e.g., with N,O-bis(trimethylsilyl)acetamide - BSA or hexamethyldisilazane - HMDS) prior to the addition of the glycosyl donor and Lewis acid. This enhances the solubility and nucleophilicity of the base and can direct the glycosylation to the desired position.

      • Solvent Effects: The choice of solvent can influence the regioselectivity. Acetonitrile is a common solvent for Vorbrüggen glycosylation.

      • Thermodynamic vs. Kinetic Control: The initial glycosylation product may be the kinetic product, which can then rearrange to the more stable thermodynamic product. Allowing the reaction to stir for a longer period or at a slightly elevated temperature might favor the formation of the desired thermodynamic isomer.

Problem 3: Anomeric Mixture (α/β Isomers)

The formation of a new stereocenter at the anomeric carbon can lead to a mixture of α and β glycosides. With 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, the neighboring benzoyl group at C-2 can participate to favor the formation of the 1,2-trans product (β-anomer).

Causality and Solutions:

  • Reaction Mechanism: The reaction can proceed through an Sₙ1-like mechanism, where the oxocarbenium ion intermediate can be attacked from either face, or an Sₙ2-like mechanism, which leads to inversion of configuration.

    • Solution:

      • Neighboring Group Participation: The benzoyl group at the C-2 position can form a dioxolanium ion intermediate, which blocks the α-face and directs the incoming nucleophile to the β-face, resulting in the 1,2-trans product. Using solvents that can stabilize this intermediate, such as acetonitrile, can enhance the stereoselectivity.

      • Temperature Control: Lower reaction temperatures generally favor the formation of the thermodynamically more stable anomer, which is often the β-anomer in this case.

Data Presentation

Table 1: Recommended Lewis Acids and Typical Reaction Conditions

Lewis AcidTypical EquivalentsCommon SolventsTypical Temperature RangeNotes
TMSOTf0.1 - 1.2 eq.Acetonitrile, Dichloromethane-20 °C to RTMost commonly used for Vorbrüggen glycosylation.
SnCl₄1.1 - 2.0 eq.Dichloromethane, 1,2-Dichloroethane0 °C to RTA stronger Lewis acid, useful for less reactive acceptors.
BF₃·OEt₂1.5 - 3.0 eq.Dichloromethane-40 °C to 0 °CAnother option, but can sometimes lead to more side products.

Experimental Protocols

Protocol 1: General Procedure for Vorbrüggen N-Glycosylation

This protocol provides a general guideline for the synthesis of a nucleoside using this compound.

  • Preparation of the Silylated Nucleobase:

    • To a flame-dried round-bottom flask under an inert atmosphere (Argon), add the nucleobase (1.0 eq) and a catalytic amount of ammonium sulfate.

    • Add hexamethyldisilazane (HMDS) (3-5 eq) and heat the mixture to reflux until the solution becomes clear.

    • Remove the excess HMDS under vacuum to obtain the silylated nucleobase as a solid or oil.

  • Glycosylation Reaction:

    • To the flask containing the silylated nucleobase, add anhydrous acetonitrile.

    • Add this compound (1.2 eq).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add TMSOTf (1.1 eq) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the protected nucleoside.

Protocol 2: Deprotection of Benzoyl Groups

This protocol describes a common method for the removal of benzoyl protecting groups from the synthesized nucleoside.

  • Reaction Setup:

    • Dissolve the benzoyl-protected nucleoside (1.0 eq) in anhydrous methanol in a round-bottom flask.

    • Cool the solution to 0 °C.

  • Deprotection:

    • Add a solution of sodium methoxide in methanol (e.g., 0.5 M solution, 0.1-0.3 eq) dropwise.

    • Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

  • Work-up and Purification:

    • Neutralize the reaction mixture with an acidic resin (e.g., Dowex 50W-X8) or by adding a few drops of acetic acid.

    • Filter the mixture and concentrate the filtrate under reduced pressure.

    • Purify the crude product by recrystallization or silica gel column chromatography to obtain the deprotected nucleoside.

Mandatory Visualization

Glycosylation_Mechanism Donor This compound Activated_Complex Activated Donor-Lewis Acid Complex Donor->Activated_Complex + Lewis Acid LewisAcid Lewis Acid (e.g., TMSOTf) LewisAcid->Donor Oxocarbenium Oxocarbenium Ion Intermediate Activated_Complex->Oxocarbenium - Acetate Side_Product Side Products (e.g., Hydrolyzed Donor) Activated_Complex->Side_Product + Moisture Product Glycosylated Product Oxocarbenium->Product + Acceptor Acceptor Glycosyl Acceptor (e.g., Silylated Nucleobase) Moisture Moisture

Caption: Mechanism of Lewis acid-catalyzed glycosylation.

Troubleshooting_Workflow Start Low Yield in Glycosylation Check_Activation Check Activation Conditions Start->Check_Activation Check_Moisture Ensure Anhydrous Conditions Start->Check_Moisture Check_Acceptor Assess Acceptor Reactivity Start->Check_Acceptor Increase_LA Increase Lewis Acid Equivalents Check_Activation->Increase_LA Suboptimal? Stronger_LA Switch to a Stronger Lewis Acid Check_Activation->Stronger_LA Still suboptimal? Success Improved Yield Increase_LA->Success Failure Still Low Yield Increase_LA->Failure Stronger_LA->Success Stronger_LA->Failure Dry_Reagents Use Dry Solvents & Reagents Check_Moisture->Dry_Reagents Moisture present? Dry_Reagents->Success Dry_Reagents->Failure Increase_Temp Increase Reaction Temperature Check_Acceptor->Increase_Temp Low reactivity? Increase_Temp->Success Increase_Temp->Failure

Caption: Troubleshooting workflow for low yield.

References

Technical Support Center: Benzoylation Reaction Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for post-benzoylation reaction workups. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve common issues related to the removal of pyridine and its byproducts. Here, we synthesize established chemical principles with practical, field-proven techniques to ensure the purity and integrity of your target molecules.

Frequently Asked Questions (FAQs)

Q1: What is the primary byproduct of concern when using pyridine in benzoylation, and why must it be removed?

In a typical benzoylation reaction using benzoyl chloride, pyridine serves as a base to neutralize the hydrochloric acid (HCl) generated.[1][2][3] This acid-base reaction forms pyridinium hydrochloride (C₅H₅N·HCl), a salt that often contaminates the crude product.[1][4] Residual pyridine or pyridinium hydrochloride can interfere with subsequent reaction steps, complicate product isolation and purification, and impact the accuracy of analytical characterization.

Q2: What are the most effective methods for removing pyridine and pyridinium hydrochloride?

The most common and effective methods leverage the basicity of pyridine to convert it into a water-soluble salt, which can then be easily separated from the organic product through an aqueous extraction. The primary methods are:

  • Dilute Acidic Wash: This is the most common method, where a dilute acid (e.g., 1-5% HCl) is used to protonate the pyridine, forming water-soluble pyridinium hydrochloride.[4][5]

  • Copper (II) Sulfate Wash: For acid-sensitive compounds, an aqueous solution of copper (II) sulfate (CuSO₄) is an excellent alternative. Pyridine coordinates with the copper ions to form a water-soluble complex that is easily extracted.[4][5][6]

  • Azeotropic Removal: Co-evaporation with a solvent like toluene or heptane under reduced pressure can effectively remove residual traces of pyridine.[4][5]

Q3: My target molecule is sensitive to acidic conditions. What is the best purification strategy?

If your compound contains acid-labile functional groups (e.g., Boc protecting groups, acetals), a strong acid wash should be avoided. The recommended approaches are:

  • Copper (II) Sulfate Wash: A 10-15% aqueous solution of CuSO₄ will effectively remove pyridine without altering the pH of the solution.[5]

  • Mild Acid Wash: A wash with a 5-10% aqueous solution of a weaker acid, such as citric acid, can be a suitable alternative.[5][6]

Q4: How can I visually confirm the removal of pyridine during a copper sulfate wash?

The copper sulfate wash provides a convenient visual indicator. The aqueous CuSO₄ solution is typically a light blue color. In the presence of pyridine, a deep blue or violet copper-pyridine complex is formed.[4][5] You can continue to perform the CuSO₄ washes until the aqueous layer no longer intensifies in color, indicating that the majority of the pyridine has been removed.[5]

Q5: After performing a wash, I still see "tailing" on my TLC plate. What should I do?

Tailing on a TLC plate is a common sign of residual pyridine.[5][6] If you've already performed aqueous washes, you can:

  • Repeat the Wash: Perform one or two additional washes with either dilute acid or copper sulfate solution.[5]

  • Azeotropic Removal: Add toluene to your product and evaporate under reduced pressure. This can be repeated multiple times to chase out the final traces of pyridine.[4][5]

  • High Vacuum: Placing the flask on a high vacuum line for an extended period (e.g., overnight) can help remove highly persistent trace amounts.[4]

  • Column Chromatography: If all else fails, purification by column chromatography is a reliable method to separate your product from any remaining pyridine.[5]

Troubleshooting Guide

Problem Probable Cause(s) Recommended Solution(s)
Product is water-soluble and is lost during acidic workup. The target molecule has polar functional groups that become protonated and soluble in the acidic aqueous layer.Avoid acidic washes. Use the copper (II) sulfate wash method to remove pyridine.[5][6] Alternatively, consider using a non-basic method like azeotropic removal with toluene.[5]
An emulsion forms during the aqueous extraction. High concentration of pyridinium salt or other surfactants. The organic and aqueous phases have similar densities.Add brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength and density of the aqueous phase, which can help break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation.
The characteristic odor of pyridine persists after workup. Incomplete removal of pyridine.Perform additional aqueous washes. For trace amounts, utilize azeotropic removal with toluene or place the product under a high vacuum.[4][5]
Low yield of the desired benzoylated product. The benzoylation reaction may not have gone to completion. The product may have been partially hydrolyzed during the workup.Ensure anhydrous reaction conditions for the benzoylation. During the workup, use cold solutions for the washes to minimize hydrolysis of the ester product.

Experimental Protocols

Protocol 1: Standard Dilute Acid Wash for Pyridine Removal
  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Transfer: Transfer the organic solution to a separatory funnel.

  • First Acid Wash: Add an equal volume of 1M HCl to the separatory funnel. Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release any pressure.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer, which contains the pyridinium hydrochloride salt.[5]

  • Repeat Washes: Repeat the acid wash (steps 3 & 4) one to two more times to ensure complete removal of pyridine.[5]

  • Neutralization: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid.

  • Brine Wash: Wash the organic layer with brine to remove any remaining water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the purified product.[5]

Protocol 2: Copper (II) Sulfate Wash for Acid-Sensitive Compounds
  • Dissolution and Transfer: Dissolve the crude reaction mixture in an appropriate organic solvent and transfer it to a separatory funnel as described in Protocol 1.

  • CuSO₄ Wash: Add an equal volume of a 10-15% aqueous solution of copper (II) sulfate. Shake vigorously and observe the color of the aqueous layer.[5]

  • Separation: Allow the layers to separate and drain the deep blue aqueous layer containing the copper-pyridine complex.[5]

  • Repeat Washes: Continue the CuSO₄ washes until the blue color of the aqueous layer no longer intensifies.[5]

  • Water Wash: Wash the organic layer with deionized water to remove any residual copper sulfate.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent and concentrate under reduced pressure as outlined in Protocol 1.

Visualizing the Workflow

Benzoylation_Purification_Workflow cluster_reaction Benzoylation Reaction cluster_workup Aqueous Workup Reactants Substrate + Benzoyl Chloride Reaction_Mixture Reaction_Mixture Reactants->Reaction_Mixture Reaction Pyridine Pyridine (Base) Pyridine->Reaction_Mixture Add_Solvent Add Organic Solvent (e.g., EtOAc) Reaction_Mixture->Add_Solvent 1. Dissolve Acid_Wash Wash with Dilute Acid (e.g., 1M HCl) Add_Solvent->Acid_Wash 2. Extract Separate_Layers Separate_Layers Acid_Wash->Separate_Layers 3. Separate Organic_Layer Organic_Layer Separate_Layers->Organic_Layer Aqueous_Layer Aqueous_Layer Separate_Layers->Aqueous_Layer Contains Pyridinium HCl Neutralize Wash with NaHCO₃ (aq) Organic_Layer->Neutralize 4. Neutralize Brine_Wash Wash with Brine Neutralize->Brine_Wash 5. Wash Dry Dry over Na₂SO₄ Brine_Wash->Dry 6. Dry Concentrate Concentrate Dry->Concentrate 7. Concentrate Purified_Product Purified_Product Concentrate->Purified_Product Final Product Pyridine_Removal_Mechanism Pyridine Pyridine (in Organic Solvent) Pyridinium_HCl Pyridinium Hydrochloride (Water-Soluble) Pyridine->Pyridinium_HCl Protonation by HCl HCl HCl (aq) HCl->Pyridinium_HCl

References

Stability and proper storage of 1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose (CAS 6974-32-9). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability, proper storage, and troubleshooting of common issues encountered during its use, particularly in nucleoside synthesis. As a key intermediate, the integrity of this molecule is paramount for successful downstream applications.[1]

I. Core Concepts: Stability and Handling

This compound is a fully protected ribofuranose derivative. The acetyl group at the anomeric position (C1) serves as a leaving group in glycosylation reactions, while the benzoyl groups at the C2, C3, and C5 positions protect the hydroxyl functionalities.[1][2] Understanding the relative stability of these protecting groups is crucial for proper handling and troubleshooting.

Frequently Asked Questions (FAQs) - Stability and Storage

Q1: What are the optimal long-term storage conditions for this compound?

A1: For long-term stability, it is highly recommended to store the compound at -20°C .[3] The material should be kept in a tightly sealed container to prevent moisture absorption, which can lead to hydrolysis.

Q2: Can I store the compound at room temperature for short periods?

A2: While some suppliers may ship the product at ambient temperature, for maintaining high purity, especially for sensitive applications like nucleoside synthesis, prolonged storage at room temperature is not advised. If short-term storage at room temperature is unavoidable, ensure the container is well-sealed and in a desiccator to minimize exposure to moisture and humidity.

Q3: What are the primary degradation pathways for this compound?

A3: The primary degradation pathways involve the hydrolysis of the ester protecting groups. The anomeric acetyl group is generally more labile than the benzoyl groups and can be selectively cleaved under certain conditions. Both acetyl and benzoyl esters are susceptible to hydrolysis under acidic or basic conditions. Exposure to moisture is a key factor in initiating hydrolysis.[4][5]

Q4: How does moisture affect the stability of the compound?

A4: Moisture can lead to the hydrolysis of the ester groups, particularly the anomeric acetyl group. This degradation will result in the formation of 2,3,5-tri-O-benzoyl-D-ribofuranose and acetic acid. The presence of these impurities can significantly impact the efficiency and outcome of subsequent glycosylation reactions. It is crucial to handle the compound in a dry environment and store it in a desiccated container.[6][7][8]

II. Troubleshooting Guide for Experimental Applications

The primary application of this compound is as a glycosyl donor in the synthesis of nucleosides, often via the Vorbrüggen glycosylation method.[9][10] This section addresses common problems encountered during these reactions.

Scenario 1: Low or No Yield of the Desired Nucleoside

Potential Cause 1: Inactive Glycosyl Donor

  • Explanation: The glycosyl donor may have degraded due to improper storage or handling, leading to the hydrolysis of the anomeric acetyl group. The presence of the resulting free hydroxyl at the anomeric position will render the molecule inactive as a donor in most glycosylation reactions.

  • Troubleshooting Steps:

    • Assess Purity: Before use, verify the purity of the this compound using analytical techniques such as HPLC or ¹H NMR. In the ¹H NMR spectrum, the anomeric proton of the β-anomer typically appears as a singlet around 6.4 ppm.[11] The presence of new signals may indicate degradation.

    • Use Fresh or Properly Stored Reagent: If degradation is suspected, use a fresh batch of the compound that has been stored under the recommended conditions (-20°C, dry).

Potential Cause 2: Suboptimal Reaction Conditions

  • Explanation: The choice and concentration of the Lewis acid catalyst (e.g., TMSOTf, SnCl₄) are critical for activating the glycosyl donor.[12] Insufficient or an inappropriate catalyst can lead to a sluggish or incomplete reaction.

  • Troubleshooting Steps:

    • Optimize Lewis Acid: Titrate the amount of Lewis acid used. An excess can sometimes lead to side reactions, while too little will result in poor activation.

    • Reaction Temperature: Glycosylation reactions are often temperature-sensitive. Running the reaction at a lower temperature may improve selectivity but can decrease the rate. Conversely, a higher temperature might increase the rate but could lead to the formation of byproducts. A systematic temperature optimization study is recommended.

    • Solvent Choice: Ensure the use of anhydrous solvents to prevent the hydrolysis of the glycosyl donor and other reaction intermediates.

Scenario 2: Formation of an Anomeric Mixture (α and β isomers) of the Nucleoside

Potential Cause: Loss of Stereocontrol

  • Explanation: The benzoyl group at the C2 position typically directs the stereochemical outcome of the glycosylation reaction through neighboring group participation, leading to the formation of the 1,2-trans product (the β-nucleoside). However, under certain conditions, this stereocontrol can be compromised.

  • Troubleshooting Steps:

    • Choice of Lewis Acid: Some Lewis acids may favor the formation of a more reactive, planar oxocarbenium ion intermediate, which can be attacked from either face, leading to a loss of stereoselectivity. Consider screening different Lewis acids.

    • Reaction Temperature: As mentioned previously, lower temperatures often favor the desired stereoisomer.

Scenario 3: Formation of Regioisomers in Purine Glycosylation

Potential Cause: Multiple Nucleophilic Sites on the Nucleobase

  • Explanation: Purine bases have multiple nitrogen atoms that can act as nucleophiles (e.g., N7 and N9). The glycosylation of silylated purine derivatives can sometimes yield a mixture of regioisomers.[13]

  • Troubleshooting Steps:

    • Optimize Silylation: Ensure the complete silylation of the nucleobase. The position of silylation can influence the regiochemical outcome of the glycosylation.

    • Reaction Conditions: The choice of solvent and Lewis acid can influence the ratio of regioisomers formed. A systematic optimization of these parameters may be necessary to favor the desired isomer.

III. Quality Control and Analytical Protocols

To ensure the reliability of your experiments, it is essential to have robust quality control measures for your starting materials.

Table 1: Analytical Specifications for this compound
ParameterSpecificationMethod
Appearance White to off-white crystalline solidVisual Inspection
Purity ≥ 98%HPLC
Melting Point 127 - 133 °CMelting Point Apparatus
Optical Rotation [α]D²⁰ = +40 ± 2° (c=1 in CHCl₃)Polarimeter

Data compiled from various commercial suppliers.

Experimental Protocol: Purity Assessment by ¹H NMR
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

  • Analysis:

    • Anomeric Proton: Look for a singlet at approximately 6.44 ppm, corresponding to the anomeric proton (H-1) of the β-isomer.[11]

    • Benzoyl Protons: Aromatic protons of the benzoyl groups will appear as multiplets between 7.3 and 8.1 ppm.

    • Acetyl Protons: The methyl protons of the acetyl group will be a sharp singlet around 2.0 ppm.[11]

    • Ribose Protons: The remaining ribose protons (H-2, H-3, H-4, H-5) will be observed between 4.5 and 5.9 ppm.[11]

    • Impurities: The presence of a singlet around 9-10 ppm could indicate the presence of a formate impurity. A broad signal may indicate the presence of water. The appearance of additional signals in the anomeric region could suggest the presence of the α-anomer or hydrolyzed byproducts.

IV. Visualizing Key Concepts

Degradation Pathway

main This compound hydrolyzed 2,3,5-tri-O-benzoyl-D-ribofuranose main->hydrolyzed Hydrolysis (H₂O) acetic_acid Acetic Acid main->acetic_acid Hydrolysis (H₂O)

Caption: Primary hydrolytic degradation pathway.

Vorbrüggen Glycosylation Workflow

cluster_reactants Reactants cluster_reaction Glycosylation glycosyl_donor This compound reaction_step N-Glycosidic Bond Formation glycosyl_donor->reaction_step silylated_base Silylated Nucleobase silylated_base->reaction_step lewis_acid Lewis Acid (e.g., TMSOTf) lewis_acid->reaction_step Catalyst product Protected Nucleoside reaction_step->product

References

Technical Support Center: Long-Term Storage of Ribofuranose Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the handling and storage of ribofuranose derivatives. As crucial components in drug development and biological research, the stability and purity of these molecules are paramount to experimental success. Ribofuranose and its derivatives are inherently susceptible to degradation, making proper long-term storage a critical, yet often overlooked, aspect of laboratory management.[1][2] This guide provides field-proven insights and practical solutions to ensure the long-term integrity of your valuable compounds.

Troubleshooting Guide: Diagnosing and Solving Storage-Related Issues

This section addresses specific problems that may arise from improper storage, providing a logical framework to identify the cause and implement a solution.

Problem 1: My compound's purity has decreased after storage, with new spots appearing on TLC or new peaks in LC-MS/NMR.

Answer:

This is a classic sign of chemical degradation. The primary culprits for ribofuranose derivatives are hydrolysis and oxidation.

  • Causality - Hydrolysis: The ribofuranose ring, particularly in its unprotected form, is unstable in aqueous media.[2][3] The presence of moisture, even atmospheric humidity, can lead to the cleavage of glycosidic bonds or ring-opening to the acyclic aldehyde form, which can then undergo further reactions. The 2'-hydroxyl group in many ribose derivatives is a key player, promoting the intramolecular hydrolysis of adjacent phosphodiester bonds in RNA, illustrating the inherent reactivity of this moiety.[1]

  • Causality - Oxidation: The free anomeric carbon in the ring-opened form is susceptible to oxidation. Furthermore, certain protecting groups can be sensitive to oxidative cleavage.

Troubleshooting Protocol:

  • Assess the Storage Atmosphere: Was the compound stored under an inert atmosphere (e.g., Argon or Nitrogen)? If not, oxidation is a strong possibility. For future storage, flush the vial with a dry, inert gas before sealing.

  • Evaluate Moisture Exposure: Was the compound stored in a desiccated environment? Were anhydrous solvents used for any solutions? If the compound is hygroscopic, it may have absorbed atmospheric moisture. Always store solids in a desiccator, preferably under vacuum or inert gas.

  • Check for Acidic/Basic Contamination: Trace amounts of acid or base on glassware or in solvents can catalyze hydrolysis. Ensure all storage vials are scrupulously cleaned and neutralized.

  • Confirm Storage Temperature: Was the sample subjected to temperature fluctuations or freeze-thaw cycles? Such cycles can introduce moisture condensation. Aliquoting the sample into smaller, single-use vials is highly recommended to avoid repeated warming and cooling of the bulk material.[4]

Problem 2: I observe poor or inconsistent results in my biological assays using a previously reliable batch of a ribofuranose-based drug candidate.

Answer:

A loss of biological activity, even with minimal change in purity by standard analysis, suggests subtle structural changes. Anomerization—the interconversion between α and β anomers at the C1 position—is a common issue.

  • Causality - Anomerization: In solution, the hemiacetal of the ribofuranose ring can open and re-close, leading to an equilibrium mixture of anomers.[1] If your derivative's biological activity is specific to one anomer (e.g., the β-anomer in most naturally occurring nucleosides[1][5][6]), this shift in equilibrium can drastically reduce efficacy. This process is often accelerated by protic solvents, pH changes, and elevated temperatures.

Troubleshooting Protocol:

  • Analyze Anomeric Purity: Use an analytical method capable of resolving anomers, such as chiral HPLC or high-field NMR spectroscopy, to check the current anomeric ratio of your sample. Compare this to the specification of the fresh batch.

  • Review Storage Solvent: Was the compound stored in a protic solvent like methanol or water? For long-term storage in solution, aprotic, anhydrous solvents (e.g., DMSO, DMF, Acetonitrile) are generally preferred. Store at or below -20°C to slow down equilibrium dynamics.

  • Implement a Stability Test: For critical reagents, it is essential to perform a stability test under your chosen storage conditions. A detailed protocol is provided below.

Experimental Protocol: Validating Long-Term Storage Conditions

This protocol provides a self-validating system to ensure your chosen storage method is appropriate for a specific ribofuranose derivative.

  • Initial Analysis (T=0): Dissolve a small amount of the fresh, high-purity compound in the proposed storage solvent at the desired concentration. Immediately perform a full characterization:

    • Purity: HPLC/UPLC with UV and MS detection.

    • Identity: ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

    • Anomeric Ratio: Chiral HPLC or integration of anomeric proton signals in ¹H NMR.

  • Sample Aliquoting and Storage: Aliquot the remaining solution into multiple, small-volume, amber glass vials. Flush each vial with argon or nitrogen, seal tightly with PTFE-lined caps, and wrap with Parafilm®. Store under the proposed conditions (e.g., -20°C, -80°C). Prepare a parallel set of the neat, solid compound in separate vials, also under inert gas and desiccated conditions.

  • Time-Point Analysis: At set intervals (e.g., 1 month, 3 months, 6 months, 1 year), retrieve one aliquot from each storage condition.

  • Re-analysis: Allow the sample to equilibrate to room temperature before opening. Perform the same set of analyses as in Step 1.

  • Data Comparison: Compare the purity, spectral data, and anomeric ratio to the T=0 data. A significant change (>2-5% degradation or change in anomeric ratio) indicates that the storage conditions are not suitable for the desired duration.

Frequently Asked Questions (FAQs)

Q1: What is the best general temperature for storing ribofuranose derivatives?

A1: For long-term stability, storage at -20°C or -80°C is strongly recommended, especially for sensitive or unprotected derivatives. Lower temperatures significantly slow down the rates of hydrolytic and oxidative degradation. For short-term storage (days to weeks), 2-8°C in a desiccated, dark environment may be acceptable for robust, fully protected derivatives.

Q2: Should I store my compound as a solid (neat) or in solution?

A2: Whenever possible, store the compound as a dry solid . Chemical degradation pathways are significantly retarded in the solid state. If you must store in solution, choose an anhydrous, aprotic solvent (e.g., DMSO, DMF) and keep the concentration reasonably high, as some compounds are more stable at higher concentrations.[4] Always store solutions frozen at -20°C or -80°C.

Q3: How important is using an inert atmosphere?

A3: It is critically important for long-term storage. Displacing oxygen with a dry, inert gas like argon or nitrogen prevents oxidative degradation. This is a simple step that can dramatically extend the shelf-life of your compound.

Q4: My derivative has multiple hydroxyl protecting groups (e.g., TBDMS, Ac, Bz). Does this make it completely stable?

A4: Protecting groups significantly enhance stability by preventing ring-opening and oxidation. However, they are not a guarantee of indefinite stability. Acetyl (Ac) groups, for example, can be prone to migration or hydrolysis under non-neutral pH conditions. Silyl ethers (like TBDMS) are generally stable but can be cleaved by trace fluoride ions or strong acids. Therefore, even for protected derivatives, cold, dry, and inert storage conditions are essential best practices.

Q5: Can I repeatedly freeze and thaw my solution of a ribofuranose derivative?

A5: It is highly discouraged . Each freeze-thaw cycle can introduce atmospheric moisture into the vial upon opening, which can accumulate over time. The physical stress of freezing and thawing can also potentially degrade complex molecules.[4] The best practice is to aliquot your stock solution into single-use volumes, so you only thaw what you need for a given experiment.

Summary of Recommended Storage Conditions

Derivative TypeStateTemperatureAtmosphereKey Considerations
Unprotected Ribofuranose Solid (Lyophilized Powder)-20°C to -80°CInert Gas (Ar/N₂) + DesiccatorHighly hygroscopic and unstable. Avoid aqueous solutions for storage.
Protected Ribofuranose Solid (Crystalline or Oil)-20°CInert Gas (Ar/N₂) + DesiccatorCheck protecting group stability (e.g., acid/base lability).
Nucleoside/Nucleotide Analogs Solid (Lyophilized Powder)-20°C to -80°CInert Gas (Ar/N₂)Often more stable than the parent sugar but still requires careful storage.[7][8]
Stock Solutions Anhydrous, Aprotic Solvent (e.g., DMSO)-80°CInert Gas (Ar/N₂)Aliquot into single-use volumes to avoid freeze-thaw cycles.

Decision Workflow for Storage

The following diagram provides a logical workflow for determining the appropriate storage conditions for your specific ribofuranose derivative.

StorageDecisionWorkflow start Start: New Ribofuranose Derivative is_protected Are hydroxyl groups fully protected? start->is_protected is_solution Storage as solid or solution? is_protected->is_solution  Yes is_solution2 Storage as solid or solution? is_protected->is_solution2  No solvent_type Solvent Type? is_solution->solvent_type Solution prot_solid Store Solid at -20°C Inert Gas + Desiccator is_solution->prot_solid Solid is_solution2->solvent_type Solution unprot_solid Store Solid at -80°C Inert Gas + Desiccator Strictly Anhydrous is_solution2->unprot_solid Solid aprotic_sol Store Solution at -80°C Anhydrous Aprotic Solvent Inert Gas, Aliquot solvent_type->aprotic_sol Anhydrous Aprotic   protic_sol NOT RECOMMENDED for Long-Term Storage solvent_type->protic_sol Aqueous or Protic Solvent

Caption: Decision workflow for selecting appropriate long-term storage conditions.

References

Optimizing reaction time for 1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a specialized resource for optimizing the synthesis of 1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose. This crucial intermediate is a cornerstone in the synthesis of numerous nucleoside analogues for antiviral and anti-cancer therapies.[1][2] This guide moves beyond standard protocols to offer in-depth troubleshooting, field-proven insights, and a comparative analysis of methodologies to significantly reduce reaction times while maximizing yield and purity.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the synthesis, providing rapid, high-level answers to guide your experimental approach.

Q1: What is a realistic timeframe for the complete synthesis from D-Ribose?

A: The total synthesis time is highly dependent on the chosen methodology. Traditional methods relying solely on pyridine for the benzoylation step can require reaction times of 12-24 hours for that step alone.[3][4] By incorporating a high-efficiency catalyst like 4-(N,N-Dimethylamino)pyridine (DMAP), the acylation steps can often be reduced to 1-4 hours, dramatically shortening the overall synthesis timeline.

Q2: My benzoylation reaction is very slow and incomplete, even after 24 hours. What is the primary cause?

A: The most common culprits are moisture in the reaction setup and the inherent moderate catalytic activity of pyridine. Benzoyl chloride reacts readily with water, which depletes the reagent. Furthermore, pyridine, while a sufficient base to scavenge the HCl byproduct, is not a powerful acylation catalyst.[5][6][7] For sterically hindered or less reactive hydroxyl groups, its catalytic effect can be slow.

Q3: What is the specific role of pyridine in the benzoylation and acetylation steps?

A: Pyridine serves multiple critical functions. Primarily, it acts as a base to neutralize the acid generated during the reaction (HCl from benzoyl chloride or acetic acid from acetic anhydride).[5][6] This is crucial to drive the reaction forward. It also functions as a nucleophilic catalyst, activating the acylating agent by forming a more reactive acylpyridinium ion intermediate.[7][8][9] Lastly, it often serves as the solvent for the reaction.[10]

Q4: Can I use a catalyst other than pyridine to accelerate the reaction?

A: Absolutely. 4-(N,N-Dimethylamino)pyridine (DMAP) is a vastly superior nucleophilic catalyst for acylation reactions, often increasing the reaction rate by several orders of magnitude compared to pyridine.[11] It is used in catalytic amounts (typically 0.05-0.2 equivalents) alongside a stoichiometric base like triethylamine or pyridine. The use of DMAP is the single most effective change to optimize reaction time.[8][11][12]

Q5: How critical is temperature control for optimizing reaction time and yield?

A: Temperature is a double-edged sword. While increasing temperature can accelerate the reaction, it can also promote side reactions, such as the formation of the undesired pyranose anomer or degradation of the product.[12][13] For glycosylation and acylation reactions, starting at a low temperature (e.g., 0 °C) to control the initial exothermic release and then allowing the reaction to slowly warm is a common strategy to balance rate and selectivity.[14][15]

Section 2: Troubleshooting Guide: From Slow Reactions to Purification Woes

This guide provides a systematic approach to diagnosing and solving specific problems encountered during the synthesis.

Problem 1: The Benzoylation Step Stalls or Results in a Complex Mixture.

  • Question: My TLC analysis after 12 hours of benzoylation shows significant starting material (methyl riboside) and multiple new spots. What corrective actions should I take?

  • Answer:

    • Potential Cause 1: Presence of Moisture. Water will consume benzoyl chloride, leading to incomplete reactions and the formation of benzoic acid.

      • Solution: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents and freshly distilled reagents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

    • Potential Cause 2: Inefficient Catalysis. Pyridine alone may not be sufficient for complete and rapid conversion.

      • Solution: Add a catalytic amount of DMAP (0.1 eq) to the reaction mixture. This will form a highly reactive N-acylpyridinium intermediate, dramatically accelerating the rate-limiting acylation step.[8]

    • Potential Cause 3: Incorrect Stoichiometry. An insufficient amount of benzoyl chloride will naturally lead to incomplete benzoylation, resulting in di- or mono-benzoylated species.

      • Solution: Use a slight excess of benzoyl chloride (at least 3.5-4.0 equivalents relative to the ribose derivative) to ensure all three hydroxyl groups are benzoylated.

Problem 2: The Final Acetylation Step Yields the Incorrect Anomer or a Low Yield.

  • Question: After acetylation of the tribenzoylated ribofuranose, my NMR shows a mixture of α and β anomers, or the overall yield is poor. How can I improve the stereoselectivity and yield?

  • Answer:

    • Potential Cause 1: Anomerization. The reaction conditions for acetylation can cause the thermodynamically favored β-anomer to equilibrate with the α-anomer. The choice of catalyst and solvent system is critical.

      • Solution: A common and effective method involves using acetic anhydride in glacial acetic acid with a strong acid catalyst like sulfuric acid at low temperatures (-5 to 5 °C).[1] These conditions typically favor the formation of the desired β-anomer.

    • Potential Cause 2: Impure Starting Material. The purity of the preceding 2,3,5-tri-O-benzoyl-D-ribofuranose intermediate is paramount. Any remaining impurities can interfere with the acetylation.

      • Solution: Ensure the tribenzoate intermediate is thoroughly purified, typically by column chromatography or recrystallization, before proceeding to the acetylation step.

    • Potential Cause 3: Incomplete Reaction. Insufficient reaction time or inadequate catalyst can lead to unreacted starting material.

      • Solution: Monitor the reaction closely by TLC. If the reaction stalls, a small, additional charge of the catalyst may be required. Reaction times can extend up to 15 hours under certain conditions.[4]

Problem 3: Persistent Pyridine Contamination After Work-up.

  • Question: I am struggling to remove residual pyridine from my product, which complicates purification and subsequent steps. What is the most effective removal strategy?

  • Answer:

    • Potential Cause: High Basicity and Boiling Point of Pyridine. Pyridine's properties make it difficult to remove solely by evaporation.

      • Solution 1 (Acid Wash): After the reaction, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer multiple times with a cold, dilute acid solution, such as 1 M HCl or 5% copper sulfate solution. The acid protonates the pyridine, forming a water-soluble pyridinium salt that partitions into the aqueous layer.

      • Solution 2 (Azeotropic Removal): After the initial evaporation, add toluene to the crude product and evaporate under reduced pressure. Repeat this process 2-3 times. Toluene forms a low-boiling azeotrope with pyridine, facilitating its removal.[4] This is a very common and effective technique in organic synthesis.

Section 3: Optimized Experimental Protocols

Here we present a standard protocol and an accelerated, high-efficiency protocol for the synthesis.

Protocol A: Standard Synthesis via Methyl Glycoside Intermediate

This multi-step protocol is a reliable, traditional method.[4]

  • Step 1: Methyl Glycoside Formation: Dissolve D-ribose (1 eq) in methanol containing a catalytic amount of HCl. Stir at room temperature for 3-6 hours until TLC indicates consumption of starting material. Neutralize with a base (e.g., sodium bicarbonate) and concentrate under vacuum.

  • Step 2: Benzoylation: Dissolve the crude methyl riboside in anhydrous pyridine. Cool the solution to 0 °C in an ice bath. Add benzoyl chloride (3.5-4.0 eq) dropwise, maintaining the temperature below 10 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Step 3: Work-up and Isolation: Pour the reaction mixture into ice water and extract with ethyl acetate. Wash the organic layer sequentially with cold 1M HCl, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate to yield crude methyl 2,3,5-tri-O-benzoyl-D-ribofuranoside. Purify by column chromatography if necessary.

  • Step 4: Acetylation: Dissolve the purified tribenzoate intermediate in a mixture of glacial acetic acid and acetic anhydride. Cool to 0 °C and slowly add concentrated sulfuric acid (catalytic). Stir at 0-5 °C for 5-15 hours, monitoring by TLC.

  • Step 5: Final Work-up: Quench the reaction by pouring it into ice-cold saturated sodium bicarbonate solution. Extract with ethyl acetate, wash with brine, dry, and concentrate. Recrystallize the crude product from ethanol to obtain pure 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose.[1]

Protocol B: Accelerated DMAP-Catalyzed Synthesis

This protocol leverages DMAP to significantly reduce the benzoylation reaction time.

  • Step 1: Methyl Glycoside Formation: Follow Step 1 from Protocol A.

  • Step 2: Accelerated Benzoylation: Dissolve the crude methyl riboside in anhydrous dichloromethane (DCM). Add triethylamine (4.0 eq) and DMAP (0.1-0.2 eq). Cool the solution to 0 °C. Add benzoyl chloride (3.5 eq) dropwise. Allow the reaction to warm to room temperature and stir for 1-4 hours. The reaction is typically complete much faster than with pyridine alone.

  • Step 3 & 4: Follow the work-up, isolation, and acetylation steps (Steps 3, 4, and 5) from Protocol A. The cleaner reaction from the accelerated step may simplify purification.

Section 4: Data and Workflow Visualization

Comparative Data Table

The following table summarizes the key differences in reaction parameters for the benzoylation step, highlighting the advantages of the DMAP-catalyzed approach.

ParameterProtocol A (Pyridine)Protocol B (DMAP/Et₃N)Rationale & Advantage of Protocol B
Catalyst Pyridine (Solvent/Base/Catalyst)DMAP (High-efficiency Catalyst)DMAP is a hypernucleophilic acylation catalyst, increasing reaction rates by 10⁴-10⁵ times over pyridine.[11]
Base PyridineTriethylamine (Et₃N)Triethylamine is a non-nucleophilic base used to scavenge HCl, preventing side reactions with the catalyst.
Solvent Pyridine or DCMDichloromethane (DCM)DCM is an inert solvent that is easier to remove during work-up compared to high-boiling pyridine.[9]
Temperature 0 °C to RT0 °C to RTBoth methods benefit from initial cooling to control the exotherm of adding benzoyl chloride.
Reaction Time 12 - 24 hours1 - 4 hours Dramatic reduction in reaction time, improving laboratory throughput and efficiency.
Typical Yield 65 - 80%85 - 95%Faster, cleaner reactions often lead to higher isolated yields with fewer side products.
Visual Workflow Diagrams

The following diagrams illustrate the overall synthesis pathway and a logical troubleshooting flow.

SynthesisPathway DRibose D-Ribose MethylGlycoside Methyl Ribofuranoside DRibose->MethylGlycoside MeOH, H+ Tribenzoate Methyl 2,3,5-tri-O-benzoyl- D-ribofuranoside MethylGlycoside->Tribenzoate BzCl, Base/Catalyst (Pyridine or DMAP) FinalProduct 1-O-Acetyl-2,3,5-tri-O-benzoyl- β-D-ribofuranose Tribenzoate->FinalProduct Ac₂O, HOAc, H₂SO₄

Caption: General synthesis pathway from D-Ribose.

TroubleshootingFlow Start Issue Identified: Slow Reaction / Low Yield Benzoylation Problem in Benzoylation? Start->Benzoylation Acetylation Problem in Acetylation? Start->Acetylation Moisture Check for Moisture: - Dry Glassware? - Anhydrous Solvents? Benzoylation->Moisture Yes Purity Check Intermediate Purity: - Purify Tribenzoate Acetylation->Purity Yes Catalysis Enhance Catalysis: - Add 0.1 eq DMAP Moisture->Catalysis If moisture is not the issue Conditions Verify Acetylation Conditions: - Low Temperature (0-5 °C)? - Strong Acid Catalyst? Purity->Conditions If purity is confirmed

Caption: A logical flow for troubleshooting common synthesis issues.

References

Technical Support Center: Purifying 1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose via Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the recrystallization of this critical intermediate in nucleoside synthesis.[1][2] Here, we will delve into the nuances of solvent selection, provide step-by-step protocols, and address common challenges to ensure you can achieve the desired purity and yield in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

A1: The most commonly cited and effective solvent for the recrystallization of this compound is ethyl alcohol (ethanol) .[3][4] For many benzoylated sugar derivatives, ethanol provides a good balance of solubility at elevated temperatures and lower solubility upon cooling, which is the fundamental principle of a successful recrystallization.[5] One patent also suggests that other organic solvents such as toluene, isopropanol, dichloromethane, trichloromethane, or mixtures thereof can be used as the crystallization solvent.[1]

Q2: My compound is soluble in several organic solvents. How do I choose the best one?

A2: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Given that this compound is known to be soluble in chloroform, dichloromethane, and ethyl acetate, these could potentially be used in a mixed-solvent system with an anti-solvent like hexanes or heptanes. However, for single-solvent recrystallization, ethanol is the recommended starting point due to its proven efficacy.

Q3: Can I use a mixed solvent system for recrystallization?

A3: Yes, a mixed solvent system can be very effective, especially if your crude product has a wide range of impurities. A common approach is to dissolve the compound in a minimal amount of a "good" solvent (one in which it is highly soluble, like dichloromethane or ethyl acetate) at an elevated temperature. Then, a "poor" or "anti-solvent" (one in which the compound is insoluble, like hexanes or heptanes) is added dropwise until the solution becomes slightly cloudy (the cloud point). The solution is then gently heated to redissolve the precipitate and allowed to cool slowly.

Q4: My synthesis of this compound resulted in an anomeric mixture (α and β isomers). Will recrystallization separate them?

A4: Recrystallization can sometimes be used to enrich one anomer over another if they have significantly different solubilities in the chosen solvent system. However, it is often not effective for complete separation. The β-anomer is typically the more thermodynamically stable and desired product in many synthetic routes.[6] If you have a significant amount of the undesired anomer, column chromatography is generally the more effective purification technique for separating anomers of protected carbohydrates.[7]

Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of this compound and similar protected sugars.

Issue 1: The Compound "Oils Out" Instead of Forming Crystals.

  • Symptom: Upon cooling, a liquid layer or oily droplets form instead of a crystalline solid. This is a common issue with protected sugars which can have melting points lower than the boiling point of the recrystallization solvent, or when the solution is supersaturated to a high degree.[8][9]

  • Causality: "Oiling out" occurs when the solute's solubility limit is reached at a temperature above its melting point.[5] The compound separates as a liquid phase that is immiscible with the solvent. Impurities can lower the melting point of the crude product, exacerbating this issue.[5]

  • Solutions:

    • Re-heat and Add More Solvent: Re-heat the mixture until the oil dissolves completely, then add a small amount of additional hot solvent to decrease the saturation level. Allow the solution to cool more slowly.

    • Change Solvent System: If oiling persists, the solvent may be too nonpolar. Switch to a more polar solvent or a different mixed-solvent combination. For instance, if you are using ethanol, try a mixture of ethanol and a small amount of water.

    • Lower the Cooling Temperature Drastically: Once the solution is at room temperature, try cooling it further in an ice bath or freezer. This can sometimes shock the oil into solidifying, although the resulting crystals may be less pure.

    • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the liquid-air interface. The microscopic scratches can provide nucleation sites for crystal growth.

Issue 2: Poor or No Crystal Formation Upon Cooling.

  • Symptom: The solution remains clear even after prolonged cooling.

  • Causality: This is most often due to using too much solvent, resulting in a solution that is not saturated enough for crystallization to occur.

  • Solutions:

    • Evaporate Excess Solvent: Gently heat the solution to boil off some of the solvent. Once you observe the formation of a slight turbidity or crystals that dissolve upon heating, allow the solution to cool again.

    • Induce Crystallization:

      • Seeding: If you have a pure crystal of the compound, add a tiny amount to the cooled solution to act as a nucleation site.

      • Scratching: As mentioned above, scratching the inner surface of the flask can initiate crystal growth.

    • Use an Anti-Solvent: If you are using a single solvent, you can try adding a miscible anti-solvent dropwise to the cooled solution until it becomes cloudy, then heat to clarify and cool again.

Issue 3: Low Recovery of Crystalline Product.

  • Symptom: The final yield of pure crystals is significantly lower than expected.

  • Causality:

    • Using an excessive amount of solvent, which leads to a significant portion of the product remaining in the mother liquor.

    • Premature crystallization during a hot filtration step.

    • Incomplete precipitation from the cooled solution.

  • Solutions:

    • Optimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

    • Minimize Transfer Losses: When performing a hot filtration, pre-heat the funnel and filter paper with hot solvent to prevent the product from crystallizing out prematurely.

    • Cool Thoroughly: Ensure the crystallization mixture is thoroughly cooled in an ice bath to maximize the precipitation of the product before filtration.

    • Recover from Mother Liquor: If a significant amount of product is suspected to be in the mother liquor, you can try to concentrate it by evaporation and cool it again to obtain a second crop of crystals. Be aware that this second crop may be less pure than the first.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization from Ethanol

This protocol is a standard method for purifying this compound.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Erlenmeyer flask

  • Heating source (hot plate or water bath)

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small amount of ethanol and heat the mixture gently with swirling. Continue to add small portions of hot ethanol until the solid is completely dissolved. It is crucial to use the minimum amount of hot solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration by passing the hot solution through a pre-heated funnel with fluted filter paper into a clean Erlenmeyer flask.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote slow cooling, you can insulate the flask with a beaker of warm water or glass wool. Slow cooling encourages the formation of larger, purer crystals.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Two-Solvent Recrystallization (Dichloromethane/Hexane)

This method is useful if the crude product contains impurities that are also sparingly soluble in hot ethanol or if "oiling out" is a persistent issue.

Materials:

  • Crude this compound

  • Dichloromethane

  • Hexanes

  • Erlenmeyer flask

  • Heating source (hot plate or water bath)

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Dissolve the crude solid in a minimal amount of hot dichloromethane in an Erlenmeyer flask.

  • Addition of Anti-Solvent: While the solution is still warm, add hexanes dropwise with swirling until a persistent cloudiness is observed.

  • Clarification: Gently heat the mixture until the cloudiness disappears, resulting in a clear, saturated solution.

  • Crystallization and Cooling: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 5-7 from Protocol 1, using an ice-cold mixture of dichloromethane and hexanes (in the same approximate ratio as the final crystallization mixture) for washing the crystals.

Data Summary

PropertyValueSource
Molecular FormulaC₂₈H₂₄O₉[3]
Molecular Weight504.49 g/mol [3]
AppearanceWhite to off-white crystalline solid-
Melting Point129.6-130.8 °C[1]

Visualized Workflows

Recrystallization Workflow

RecrystallizationWorkflow cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation crude Crude Product dissolve Dissolve in Minimal Hot Solvent crude->dissolve hot_filtration Hot Filtration (if needed) dissolve->hot_filtration Insoluble impurities? cool_slowly Cool Slowly to Room Temperature dissolve->cool_slowly No insoluble impurities hot_filtration->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals wash->dry pure_product pure_product dry->pure_product Final Product

Caption: General workflow for the recrystallization process.

Troubleshooting Decision Tree

TroubleshootingTree start Problem During Cooling oiling_out Compound 'Oils Out'? start->oiling_out no_crystals No Crystals Form? oiling_out->no_crystals No reheat_add_solvent Reheat & Add More Solvent oiling_out->reheat_add_solvent Yes evaporate Evaporate Excess Solvent no_crystals->evaporate Yes change_solvent Change Solvent System reheat_add_solvent->change_solvent If persists slow_cool Cool More Slowly reheat_add_solvent->slow_cool end Problem Solved slow_cool->end induce Induce Crystallization (Seed/Scratch) evaporate->induce induce->end

Caption: Decision tree for common recrystallization issues.

References

Technical Support Center: Cost-Effective Synthesis of 1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize this crucial synthesis for cost-effectiveness and efficiency. As a key intermediate for a multitude of nucleoside analogues used in antiviral and anti-cancer medications, a reliable and economical synthesis of this compound is of paramount importance.[1][2]

This document provides in-depth troubleshooting for common experimental issues and answers frequently asked questions, drawing upon established chemical principles and field-proven insights to ensure your success.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems that may arise during the synthesis. Each issue is presented in a question-and-answer format, detailing the probable causes and providing actionable solutions.

Question 1: My overall yield is consistently low. What are the most likely causes and how can I improve it?

Answer: Low yield is a multifaceted issue that can stem from several stages of the synthesis. Let's break down the common culprits:

  • Incomplete Reactions: Each step—glycosylation, benzoylation, and acetylation—must be driven to completion.

    • Causality: Insufficient reaction time, incorrect temperature, or suboptimal stoichiometry can lead to a mixture of starting material and partially reacted intermediates, complicating purification and reducing the yield of the desired product.

    • Solution: Monitor reactions closely using Thin-Layer Chromatography (TLC).[3][4] If the reaction stalls, consider extending the reaction time or carefully increasing the temperature. Ensure reagents like benzoyl chloride are of high quality and used in the appropriate molar excess.[5] For instance, in the benzoylation step, using 3-5 equivalents of benzoyl chloride is common to ensure all hydroxyl groups are acylated.[5]

  • Side Product Formation: The primary side product of concern is the formation of the thermodynamically more stable pyranose ring instead of the desired furanose form.

    • Causality: The initial glycosylation of D-ribose is an equilibrium-driven process. Higher temperatures can favor the formation of the six-membered pyranose ring.

    • Solution: A patented, cost-effective method emphasizes conducting the initial glycosylation (e.g., methylation with HCl in methanol) at a low temperature, specifically between 0-5°C.[6] This kinetically favors the formation of the furanose intermediate, thereby minimizing the pyranose side product and improving the overall yield.[6]

  • Purification Losses: The product is often a syrup or oil before crystallization, which can lead to significant material loss during column chromatography or workup.

    • Solution: Minimize transfers and ensure efficient extraction during the aqueous workup. For purification, while chromatography is effective, direct crystallization is more cost-effective for large-scale production. Experiment with different solvent systems for recrystallization, such as ethanol or methanol/water mixtures, to induce crystallization from the purified syrup.[7][8]

Question 2: I'm having trouble removing pyridine completely after the benzoylation step. It shows up as a tailing spot on my TLC plate. What is the best practice for its removal?

Answer: Pyridine is a high-boiling point base commonly used as a catalyst and acid scavenger in benzoylation reactions.[4] Its removal is a frequent challenge.

  • Causality: Due to its high boiling point (115°C) and miscibility with many organic solvents, simple evaporation is often insufficient. Residual pyridine can interfere with subsequent steps and complicate purification.

  • Solution:

    • Azeotropic Removal: The most effective method is co-evaporation with a solvent that forms a low-boiling azeotrope with pyridine, such as toluene. After the initial evaporation of the bulk solvent, add toluene to the residue and evaporate under reduced pressure. Repeat this process 2-3 times to ensure complete removal.[3]

    • Aqueous Acid Wash: During the workup, wash the organic layer (e.g., chloroform or ethyl acetate) sequentially with a pre-cooled, dilute acid solution like 1M HCl or 3M H₂SO₄.[8][9] This protonates the pyridine, forming a water-soluble pyridinium salt that partitions into the aqueous layer. Follow this with washes of saturated sodium bicarbonate to neutralize any remaining acid and then with brine until the aqueous layer is neutral.[9]

Question 3: The benzoylation reaction is not going to completion, and I see a mixture of mono-, di-, and tri-benzoylated products on my TLC. How can I resolve this?

Answer: Incomplete benzoylation is typically a result of insufficient reactivity or steric hindrance.

  • Causality: The hydroxyl groups of ribose have different reactivities. While the primary 5-OH is the most reactive, the secondary hydroxyls at C-2 and C-3 are sterically more hindered.[10][11] Insufficient benzoylating agent or a weak base may not be enough to drive the reaction to completion.

  • Solution:

    • Reagent Stoichiometry: Ensure you are using a sufficient excess of benzoyl chloride (at least 3 equivalents for the three hydroxyl groups) and a suitable base.[5]

    • Choice of Base: While pyridine is standard, using a stronger, non-nucleophilic base like triethylamine can sometimes improve results.[12] For a more cost-effective and environmentally friendly approach, an inorganic weak base like potassium carbonate can be used effectively, which also simplifies the workup by reducing nitrogen-containing organic waste.[6]

    • Catalyst: Adding a catalytic amount of 4-Dimethylaminopyridine (DMAP) can significantly accelerate the reaction, especially for the more hindered secondary hydroxyls.[13]

    • Reaction Conditions: Ensure the reaction is run under anhydrous conditions, as water will consume the benzoyl chloride. Stir the reaction mixture vigorously to ensure homogeneity.

Question 4: My final product is a persistent, light-yellow syrup and refuses to crystallize. What steps can I take?

Answer: Obtaining the final product as a crystalline solid is crucial for purity and ease of handling. A syrup indicates the presence of impurities or residual solvent.

  • Causality: Impurities, such as diastereomers (e.g., the α-anomer) or incompletely reacted intermediates, can act as "crystallization inhibitors." Residual solvents like pyridine or toluene can also prevent solidification.

  • Solution:

    • High Purity is Key: First, ensure the material is highly pure. If TLC shows multiple spots, repurify using column chromatography.

    • Solvent for Recrystallization: The most commonly successful solvent for crystallization is ethanol.[7] Dissolve the syrup in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, then in a refrigerator. If it still fails to crystallize, try adding a co-solvent like water dropwise to the ethanol solution until it becomes slightly cloudy, then warm to clarify and cool slowly.

    • Scratching & Seeding: Use a glass rod to scratch the inside of the flask below the solvent level. The microscopic scratches on the glass can provide nucleation sites for crystal growth. If you have a small amount of crystalline product from a previous batch, add a single seed crystal to the supersaturated solution to induce crystallization.

    • Ensure Anhydrous Conditions: Before attempting crystallization, ensure all solvents from the workup and purification are thoroughly removed under high vacuum.

Experimental Workflow Overview

The following diagram outlines a common, cost-effective pathway for the synthesis of 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose starting from D-Ribose.

SynthesisWorkflow cluster_step1 Step 1: Glycosylation cluster_step2 Step 2: Benzoylation cluster_step3 Step 3: Acetylation D_Ribose D-Ribose Methyl_Ribofuranoside Methyl α/β-D-Ribofuranoside D_Ribose->Methyl_Ribofuranoside HCl / MeOH (0-5 °C) Tribenzoyl_Intermediate Methyl 2,3,5-tri-O-benzoyl-D-ribofuranoside Methyl_Ribofuranoside->Tribenzoyl_Intermediate Benzoyl Chloride Pyridine or K₂CO₃ Final_Product 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose Tribenzoyl_Intermediate->Final_Product Acetic Anhydride Acetic Acid, H₂SO₄ (cat.) Hydrolyzed_Intermediate 2,3,5-tri-O-benzoyl-D-ribofuranose caption Figure 1. Synthetic workflow from D-Ribose.

Caption: Figure 1. A cost-effective three-step synthetic workflow.

Frequently Asked Questions (FAQs)

  • Q: Why is 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose such an important intermediate?

    • A: This compound is a crucial glycosyl donor for the synthesis of nucleosides.[1][7] The benzoyl groups at the 2, 3, and 5 positions serve as protecting groups, while the acetyl group at the anomeric (C-1) position acts as a good leaving group. This structure is ideal for the widely used Vorbrüggen glycosylation (also known as the Silyl-Hilbert-Johnson reaction), which couples the sugar with a silylated nucleobase in the presence of a Lewis acid to form the N-glycosidic bond, a cornerstone of DNA and RNA analogue synthesis.[14][15][16]

  • Q: Can I perform a one-pot synthesis from D-ribose?

    • A: While multi-step syntheses with purification of intermediates are more common and often lead to higher purity final products, some patented methods describe streamlined processes.[3][5] However, for cost-effectiveness on a large scale, a well-optimized multi-step process where reagents and conditions are tailored for each transformation often proves more robust and economical than a complex one-pot reaction that may have lower overall yield and require more challenging purification.

  • Q: How do the C-2 benzoyl groups influence the stereochemistry of subsequent glycosylation reactions?

    • A: The benzoyl group at the C-2 position plays a critical role in directing the stereochemical outcome through "neighboring group participation." In the presence of a Lewis acid, the carbonyl oxygen of the C-2 benzoyl group can attack the anomeric center, forming a cyclic dioxolenium ion intermediate.[14][17] The incoming nucleobase must then attack from the face opposite to this bulky intermediate, leading to the exclusive or predominant formation of the desired β-anomer (a 1,2-trans product). This is a key principle for achieving high stereoselectivity in nucleoside synthesis.[14]

  • Q: What are the key analytical techniques I should use to confirm the final product?

    • A: A combination of techniques is essential for unambiguous characterization:

      • ¹H NMR Spectroscopy: This will confirm the structure, showing characteristic peaks for the anomeric proton (H-1) around 6.4 ppm (singlet), the benzoate aromatic protons (7.3-8.1 ppm), and the acetyl methyl group around 2.0 ppm.[9]

      • Melting Point: The pure β-anomer has a reported melting point of approximately 128-132°C.[6][18] A sharp melting point in this range is a good indicator of purity.

      • Optical Rotation: This confirms the stereochemistry. The reported specific rotation is around +24° to +43° depending on the solvent (e.g., pyridine or chloroform).[2][6][18]

Cost-Effective Synthesis Protocol

This protocol is a synthesis of methods described in the literature, optimized for cost-effectiveness and high yield.[3][5][6]

Step 1: Methyl D-Ribofuranoside Synthesis

  • Suspend D-ribose (1.0 eq) in methanol.

  • Cool the mixture to 0-5°C in an ice bath.

  • Slowly add a catalytic amount of concentrated HCl or pass HCl gas through the solution.

  • Stir at the low temperature for 3-8 hours, monitoring by TLC until the D-ribose spot disappears.[3][7]

  • Neutralize the reaction carefully with a base like sodium bicarbonate or an amine base.

  • Filter and concentrate the solution under reduced pressure to obtain the crude methyl ribofuranoside as a syrup, which can be used directly in the next step.

Step 2: Benzoylation

  • Dissolve the crude methyl ribofuranoside in a suitable solvent like dichloromethane or pyridine.[3]

  • For a cost-effective alternative to pyridine as the solvent, use dichloromethane and add an inorganic base like potassium carbonate (e.g., 4.0 eq).[6]

  • Cool the mixture to 0°C.

  • Add benzoyl chloride (3.5-4.0 eq) dropwise, keeping the temperature below 10°C.

  • Allow the reaction to warm to room temperature and stir for 12-15 hours, monitoring by TLC.[3]

  • Perform an aqueous workup: wash with water, dilute HCl (if pyridine was used), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude tribenzoyl intermediate.

Step 3: Acetylation

  • Dissolve the crude methyl 2,3,5-tri-O-benzoyl-D-ribofuranoside in a mixture of glacial acetic acid and acetic anhydride.[3][5]

  • Cool the solution to 0-10°C.

  • Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid.[3]

  • Stir the reaction at this temperature for 10-15 hours.[5]

  • Pour the reaction mixture into ice water and stir vigorously to precipitate the product.[9]

  • Extract the product with a solvent like chloroform or ethyl acetate.

  • Wash the organic layer sequentially with ice water, saturated sodium bicarbonate solution (until neutral), and brine.[8]

  • Dry over anhydrous sodium sulfate, filter, and concentrate to a syrup.

  • Purify the final product by recrystallization from hot ethanol to obtain 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose as a white crystalline solid.[7]

References

Validation & Comparative

A Senior Application Scientist's Guide to the NMR Spectral Analysis of 1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose and Its Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide designed for researchers, scientists, and professionals in drug development. This document provides an in-depth analysis and comparison of the Nuclear Magnetic Resonance (NMR) spectral data for 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, a critical intermediate in the synthesis of various nucleosides and nucleotides used in antiviral and anticancer research.[1] Our objective is to move beyond a simple data sheet, offering a comparative analysis grounded in the principles of chemical structure and magnetic resonance, thereby providing actionable insights for your own synthetic and analytical challenges.

This guide is structured to deliver clarity and depth. We will begin with a detailed examination of the target molecule's spectral features, followed by a comparative analysis against structurally significant alternatives. We will then provide a robust, field-tested experimental protocol for acquiring high-fidelity NMR data for this class of compounds.

Structural and Spectral Elucidation of 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose

1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (CAS 6974-32-9) is the cornerstone of many synthetic routes towards modified ribonucleosides.[2][3] The strategic placement of three benzoyl protecting groups and an acetyl group at the anomeric position dictates its reactivity and stability, but also imparts a distinct and complex signature in its NMR spectra.

Below is the molecular structure, with key protons labeled for direct correlation with the spectral data that follows.

Caption: Molecular structure of 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose.

¹H and ¹³C NMR Spectral Data

The complete assignment of NMR signals for a fully protected sugar like this requires a combination of 1D and 2D techniques (e.g., COSY, HSQC). The data presented below is compiled from validated sources and typical chemical shift ranges.[4][5]

Assignment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Key Correlations & Insights
Aromatic-H 7.33 - 8.08 (m, 15H)128.0 - 134.0The multiple overlapping signals arise from the ortho, meta, and para protons of the three distinct benzoyl groups.
H-1 (Anomeric) 6.44 (s)~95.0The singlet nature and downfield shift are characteristic of the anomeric proton. Its chemical shift is highly sensitive to the β-configuration and the acetyl substituent.
H-2 5.92 (d)~72.0The downfield shift is due to the deshielding effect of the adjacent C2-benzoyl group. Coupling with H-1 and H-3 provides conformational information.
H-3 5.80 (t)~70.0Also shifted downfield by the C3-benzoyl group. The coupling pattern reveals its relationship to H-2 and H-4.
H-4 4.79 (m)~80.0The chemical shift is influenced by both the ring oxygen and the C3/C5 benzoyl groups.
H-5, H-5' 4.52 (m, 2H)~64.0These diastereotopic protons of the exocyclic CH₂ group show complex multiplicity due to coupling with H-4 and geminal coupling.
Acetyl-CH₃ 2.00 (s, 3H)~21.0A sharp singlet, characteristic of the acetyl methyl group, appearing in the aliphatic region.
Carbonyl-C N/A~165.0 - 170.0Four distinct carbonyl signals are expected: three for the benzoyl groups and one for the acetyl group.

Comparative Spectral Analysis: The Impact of Protecting Groups

To truly understand the spectral features of our target compound, it is instructive to compare it with analogues where the protecting groups are systematically varied. This comparison highlights how subtle electronic and steric changes manifest in the NMR spectrum.

Compound Protecting Groups Key ¹H NMR Differences (vs. Target) Rationale for Spectral Change
1. (Target) 1-O-Acetyl-2,3,5-tri-O-benzoyl -β-D-ribofuranoseAcetyl (C1), Benzoyl (C2, C3, C5)Reference Spectrum Electron-withdrawing benzoyl groups strongly deshield adjacent protons.
2. 1-O-Acetyl-2,3,5-tri-O-benzyl -D-ribofuranose[6][7]Acetyl (C1), Benzyl (C2, C3, C5)Ribose protons (H1-H5) are shifted significantly upfield . Aromatic region is simpler.The benzyl group's ether linkage is less electron-withdrawing than the benzoyl's ester linkage, causing less deshielding (shielding effect). Benzyl aromatic protons are less complex.
3. Methyl 5-O-acetyl-2,3-O-isopropylidene -β-D-ribofuranoside[8]Isopropylidene (C2, C3), Acetyl (C5), Methyl (C1)Ribose protons are shifted upfield . H1 is a singlet around 4.97 ppm. Two sharp singlets for isopropylidene methyls (~1.3-1.5 ppm).The rigid isopropylidene ring locks the furanose conformation, affecting coupling constants.[9] The methyl glycoside at C1 is electronically different from the acetyl group.

This comparison underscores a fundamental principle: the choice of protecting group is not merely a synthetic convenience but a critical factor that directly modulates the electronic environment and, consequently, the NMR spectrum of the molecule. The electron-withdrawing nature of benzoyl esters results in a general downfield shift for the ribose protons compared to the less withdrawing benzyl ethers.

A Validated Protocol for NMR Data Acquisition

Acquiring clean, high-resolution NMR spectra for complex molecules like protected carbohydrates is paramount for accurate structural assignment. The following protocol is a self-validating system designed for robustness and reproducibility.

Step-by-Step Methodology
  • Sample Preparation (The Foundation):

    • Step 1.1: Weigh approximately 5-10 mg of the purified, dry compound directly into a clean, dry NMR tube.

    • Step 1.2: Add ~0.6 mL of a deuterated solvent. Chloroform-d (CDCl₃) is the standard choice for this class of compounds due to excellent solubility and a clean spectral window.

    • Step 1.3: Add a minimal amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

    • Step 1.4: Cap the tube and vortex gently until the sample is fully dissolved. A clear, particulate-free solution is essential. Causality Check: Incomplete dissolution leads to broad spectral lines and inaccurate integration.

  • Instrument Setup & Calibration (Ensuring Accuracy):

    • Step 2.1: Insert the sample into the NMR spectrometer (a 400 MHz or higher field is recommended for resolving complex multiplets).

    • Step 2.2: Lock the spectrometer on the deuterium signal of the solvent. A stable lock ensures field stability throughout the experiments.

    • Step 2.3: Perform automated or manual shimming to optimize the magnetic field homogeneity. A well-shimmed sample will exhibit sharp, symmetrical peaks. Trustworthiness Check: The half-height linewidth of the TMS signal should be <0.5 Hz.

    • Step 2.4: Calibrate the 90° pulse width for the ¹H channel to ensure proper signal excitation and accurate quantitative measurements.

  • Data Acquisition (The Experiments):

    • Step 3.1: ¹H Spectrum: Acquire a standard 1D proton spectrum with 16-32 scans. This provides the primary overview of the proton signals.

    • Step 3.2: ¹³C Spectrum: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, several hundred to a few thousand scans may be necessary.

    • Step 3.3: 2D COSY (Correlation Spectroscopy): This experiment is non-negotiable for this molecule. It reveals which protons are spin-coupled to each other, allowing for the unambiguous tracing of the ribose proton network from H-1 to H-5.

    • Step 3.4: 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon, enabling the definitive assignment of the ¹³C spectrum based on the already-assigned ¹H spectrum.

G cluster_prep 1. Sample Preparation cluster_setup 2. Instrument Setup cluster_acq 3. Data Acquisition cluster_analysis 4. Spectral Analysis prep1 Weigh Compound (5-10 mg) prep2 Add CDCl₃ (~0.6 mL) & TMS prep1->prep2 prep3 Dissolve Completely prep2->prep3 setup1 Insert & Lock prep3->setup1 setup2 Shim Field setup1->setup2 setup3 Calibrate Pulse setup2->setup3 acq1 1D ¹H Spectrum setup3->acq1 acq3 2D COSY acq1->acq3 acq4 2D HSQC acq1->acq4 acq2 1D ¹³C Spectrum acq2->acq4 an1 Assign ¹H using COSY acq4->an1 an2 Assign ¹³C using HSQC an1->an2 an3 Final Structure Verification an2->an3

Caption: Experimental workflow for NMR analysis of protected ribofuranosides.

Conclusion

The NMR spectrum of 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose is a rich source of structural information, but its complexity demands a systematic and comparative approach to analysis. By understanding the influence of its constituent protecting groups, as demonstrated by comparison with benzyl and isopropylidene analogues, researchers can more confidently interpret their own data. The provided experimental protocol serves as a reliable framework for obtaining high-quality spectra, which is the indispensable first step toward accurate structural elucidation and the successful advancement of synthetic campaigns in drug discovery and development.

References

Decoding the Furanose Fingerprint: A Comparative Guide to the ¹H NMR Spectrum of 1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of carbohydrate derivatives is paramount. These molecules, often serving as key intermediates in the synthesis of nucleoside analogues and other therapeutics, demand rigorous characterization.[1][2] Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as an indispensable tool for deciphering their complex three-dimensional structures.[3]

This guide provides an in-depth interpretation of the ¹H NMR spectrum of 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, a crucial precursor in synthetic organic chemistry. We will dissect the spectrum, comparing it with related structures to highlight the subtle yet significant influence of stereochemistry and protecting groups on proton chemical shifts and coupling constants. This analysis is grounded in fundamental NMR principles and supported by experimental data to offer a robust framework for researchers working with similar carbohydrate systems.

The Structural Landscape: Why ¹H NMR is Critical for Acylated Ribofuranose

1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose exists as two anomers, α and β, which differ in the stereochemistry at the anomeric carbon (C1). This seemingly minor variation can have profound implications for the molecule's reactivity and its subsequent utility in synthesis. The β-anomer, in particular, is a widely used intermediate.[1][2] ¹H NMR spectroscopy provides a direct window into this stereochemical nuance, allowing for unambiguous anomeric assignment.

The bulky benzoyl protecting groups at the C2, C3, and C5 positions, along with the acetyl group at C1, significantly influence the electronic environment of the furanose ring protons. This results in a well-dispersed spectrum, making it an excellent case study for understanding the impact of protecting group strategy on NMR spectral features.

Interpreting the ¹H NMR Spectrum of 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose

The ¹H NMR spectrum of 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, typically recorded in deuterated chloroform (CDCl₃), reveals a series of distinct signals corresponding to the protons of the ribofuranose core, the acetyl group, and the benzoyl protecting groups.

Table 1: ¹H NMR Chemical Shift Assignments for 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose
Proton AssignmentChemical Shift (ppm)Multiplicity
H1 (Anomeric)6.439s
H25.917d
H35.798t
H44.79m
H5a, H5b4.523m
Acetyl (CH₃)2.002s
Benzoyl (Ar-H)7.337 - 8.084m

Data sourced from ChemicalBook, acquired at 400 MHz in CDCl₃.[4]

Key Spectral Features and Interpretation:
  • The Anomeric Proton (H1): The signal for the anomeric proton (H1) is the most downfield of the sugar ring protons, appearing at approximately 6.44 ppm.[4] Its singlet multiplicity is a key indicator of the β-configuration. In β-D-ribofuranosides, the dihedral angle between H1 and H2 is close to 90°, resulting in a very small, often unresolvable, coupling constant (³JH1,H2 ≈ 0 Hz) according to the Karplus relationship.[5] This is a characteristic feature that distinguishes it from the α-anomer, where a larger coupling constant would be expected due to a smaller dihedral angle.

  • The Ring Protons (H2, H3, H4): The protons at C2, C3, and C4 resonate in the range of 4.79 to 5.92 ppm.[4] Their downfield chemical shifts are a direct consequence of the deshielding effect of the adjacent electron-withdrawing benzoyl groups. The multiplicity of these signals provides valuable information about the connectivity and stereochemistry of the furanose ring. For instance, the triplet observed for H3 suggests similar coupling constants to both H2 and H4.

  • The Exocyclic Protons (H5a, H5b): The diastereotopic protons on C5 appear as a multiplet around 4.52 ppm.[4] Their chemical shift is influenced by the C5-benzoyl group.

  • The Acetyl Protons: A sharp singlet at approximately 2.00 ppm, integrating to three protons, is characteristic of the acetyl methyl group.[4]

  • The Benzoyl Protons: A complex series of multiplets between 7.34 and 8.08 ppm corresponds to the aromatic protons of the three benzoyl groups.[4]

Comparative Analysis: The β-Anomer vs. Other Ribofuranose Derivatives

A direct comparison with the α-anomer of this compound is challenging due to the limited availability of its isolated and characterized ¹H NMR data in the public domain. However, we can draw valuable insights from comparing the β-anomer with other acylated ribofuranose derivatives.

For instance, in alkyl 2,3-O-isopropylidene-β-D-ribofuranosides, the anomeric proton (H1) also exhibits a small to non-existent coupling to H2.[5] This suggests that the β-configuration, leading to a trans-relationship between H1 and H2, consistently results in a small J-coupling, irrespective of the specific protecting groups at other positions.

The significant downfield shift of H2 and H3 in our target molecule compared to derivatives with less electron-withdrawing protecting groups underscores the profound impact of the benzoyl esters on the electronic environment of the furanose ring.

Experimental Protocol for ¹H NMR Analysis of Acylated Carbohydrates

Achieving high-quality, reproducible ¹H NMR spectra for acylated carbohydrates requires meticulous sample preparation and instrument setup.

Step-by-Step Methodology:
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the purified 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose.

    • Dissolve the sample in approximately 0.6 mL of high-purity deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • NMR Instrument Setup:

    • Use a high-field NMR spectrometer (400 MHz or higher) for optimal signal dispersion.

    • Shim the magnetic field to achieve high homogeneity, ensuring sharp, symmetrical peaks.

    • Set the appropriate spectral width to encompass all proton signals (typically 0-10 ppm).

    • Acquire the spectrum at a constant temperature, typically 298 K.

  • Data Acquisition and Processing:

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

    • Integrate all signals to determine the relative proton ratios.

Visualizing the Workflow and Structure

To further clarify the process and the molecular structure, the following diagrams are provided.

G cluster_workflow NMR Sample Preparation and Acquisition Workflow weigh Weigh Sample (5-10 mg) dissolve Dissolve in CDCl3 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer shim Shim Magnet transfer->shim acquire Acquire Spectrum shim->acquire process Process Data acquire->process

Caption: Workflow for NMR sample preparation and data acquisition.

G cluster_mol 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose C1 C1 C2 C2 C1->C2 H1 H1 (~6.44 ppm) C1->H1 OAc OAc C1->OAc C3 C3 C2->C3 H2 H2 (~5.92 ppm) C2->H2 OBz2 OBz C2->OBz2 C4 C4 C3->C4 H3 H3 (~5.80 ppm) C3->H3 OBz3 OBz C3->OBz3 O_ring O C4->O_ring H4 H4 (~4.79 ppm) C4->H4 CH2OBz CH2OBz C4->CH2OBz O_ring->C1

Caption: Key proton assignments on the ribofuranose structure.

Conclusion

The ¹H NMR spectrum of 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose serves as an excellent model for understanding the structural nuances of protected carbohydrates. The anomeric proton's chemical shift and, most notably, its lack of significant coupling to H2, provide a definitive assignment of the β-configuration. The pronounced deshielding effects of the benzoyl groups highlight their significant influence on the spectral appearance. This guide provides a comprehensive framework for the interpretation of this important synthetic intermediate and offers a practical protocol for obtaining high-quality data. By leveraging the principles outlined herein, researchers can confidently characterize their own acylated furanose derivatives, ensuring the structural integrity of their compounds for downstream applications in drug discovery and development.

References

A Senior Application Scientist's Guide to 13C NMR Assignments for 1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural elucidation of carbohydrate intermediates is paramount. 1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose is a cornerstone in the synthesis of a myriad of nucleoside analogues, which are pivotal in the development of antiviral and anticancer therapeutics.[1] Its precise characterization by Nuclear Magnetic Resonance (NMR) spectroscopy is not merely a routine analytical step but a critical quality control measure that ensures the stereochemical integrity of the ribofuranose core, directly impacting the biological activity of the final active pharmaceutical ingredient.

This guide provides an in-depth technical comparison of the ¹³C NMR assignments for this compound, offering field-proven insights into the experimental choices and interpretation of spectral data. We will delve into a comparative analysis with a structurally similar analogue, present a detailed experimental protocol, and provide visual aids to clarify the workflow and structural relationships.

The Foundational Role of Protecting Groups in Ribofuranose NMR

The strategic use of protecting groups, such as acetyl and benzoyl groups in the title compound, is fundamental in synthetic carbohydrate chemistry. Beyond directing chemical reactivity, these groups serve as sensitive probes in NMR spectroscopy. The electron-withdrawing nature of the acetyl and benzoyl carbonyls deshields the adjacent carbon and proton nuclei, shifting their resonances downfield. The magnitude of this shift is exquisitely sensitive to the stereochemical environment, providing a rich dataset for conformational analysis.

Comparative Analysis of ¹³C NMR Data

The primary structural difference lies in the substitution at C-2, C-3, and C-5: benzoyl groups in our target molecule versus acetyl groups in the analogue. The aromatic rings of the benzoyl groups will introduce additional signals in the aromatic region of the spectrum (typically 128-138 ppm) and will have a distinct electronic effect on the ribofuranose ring carbons compared to the acetyl groups.

Table 1: Comparison of Expected ¹³C NMR Chemical Shifts (ppm) for Protected β-D-Ribofuranose Derivatives

Carbon AtomThis compound (Predicted)β-D-Ribofuranose 1,2,3,5-tetraacetate (Experimental)[3]Rationale for Predicted Shifts
C-1~98-10297.9The anomeric carbon (C-1) is highly sensitive to the nature of the substituent at C-2. The benzoyl group at C-2 is expected to have a similar, slightly more deshielding effect than the acetyl group.
C-2~70-7470.3The benzoyl group's deshielding effect will be significant.
C-3~69-7369.4Similar to C-2, the benzoyl group at this position will cause a downfield shift.
C-4~78-8279.9The chemical shift of C-4 is influenced by substituents at C-3 and C-5. The benzoyl groups are expected to result in a downfield shift.
C-5~63-6763.5The C-5 carbon, being a primary carbon, is less affected by the benzoyl group compared to the ring carbons, but will still experience some deshielding.
Acetyl CH₃~20-2220.7, 20.5, 20.4, 20.2The acetyl methyl carbon chemical shift is highly conserved.
Acetyl C=O~169-171169.9, 169.4, 169.2, 168.9The acetyl carbonyl carbon chemical shift is also quite characteristic.
Benzoyl C=O~165-167-The benzoyl carbonyl carbons will appear in a distinct region from the acetyl carbonyl.
Benzoyl Aromatic~128-138-The aromatic carbons of the three benzoyl groups will give rise to a complex set of signals in this region.

Expert Interpretation: The key diagnostic signals for confirming the structure of this compound are the anomeric carbon (C-1) and the carbons of the ribofuranose ring (C-2 to C-5). The presence of multiple signals in the aromatic region and the characteristic benzoyl carbonyl resonances, coupled with the single acetyl methyl and carbonyl signals, would provide strong evidence for the successful synthesis of the target molecule.

A Validated Experimental Protocol for ¹³C NMR Acquisition

The following protocol is a robust, self-validating system for acquiring high-quality ¹³C NMR data for protected carbohydrates like this compound.

Step-by-Step Methodology

  • Sample Preparation:

    • Accurately weigh 10-20 mg of the dried sample. The purity of the sample is critical for unambiguous spectral interpretation.

    • Dissolve the sample in 0.6 mL of a high-purity deuterated solvent. Chloroform-d (CDCl₃) is an excellent choice due to the good solubility of the protected sugar and its well-defined solvent peak for referencing (δc ≈ 77.16 ppm).

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Instrument Setup and Calibration:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Tune and match the ¹³C probe to the sample. This is a critical step for maximizing sensitivity.

    • Shim the magnetic field to achieve optimal resolution. A narrow and symmetrical solvent peak is indicative of good shimming.

  • ¹³C NMR Data Acquisition:

    • Use a standard proton-decoupled ¹³C NMR pulse sequence (e.g., zgpg30 on Bruker instruments).

    • Key Acquisition Parameters:

      • Spectral Width (SW): 200-250 ppm to encompass the full range of expected chemical shifts, from the aliphatic acetyl methyl to the aromatic and carbonyl carbons.

      • Number of Scans (NS): Start with 1024 scans. The number of scans can be increased to improve the signal-to-noise ratio for dilute samples.

      • Relaxation Delay (d1): A delay of 2 seconds is a good starting point. For quantitative analysis, a longer delay (5 x T₁ of the slowest relaxing carbon) is necessary.

      • Acquisition Time (AQ): Typically 1-2 seconds.

      • Temperature: Maintain a constant temperature, usually 298 K.

  • Data Processing:

    • Apply an exponential window function with a line broadening of 1-2 Hz to improve the signal-to-noise ratio.

    • Fourier transform the free induction decay (FID).

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Calibrate the chemical shift scale by setting the CDCl₃ solvent peak to 77.16 ppm.

    • Integrate the peaks if quantitative information is desired (note: requires appropriate acquisition parameters).

Visualizing the Workflow

A clear understanding of the experimental workflow is crucial for reproducibility and troubleshooting.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve Sample (10-20 mg in 0.6 mL CDCl3) filter Filter into NMR Tube dissolve->filter lock Lock & Shim tune Tune & Match Probe lock->tune acquire Acquire 13C Data (zgpg30, NS=1024) tune->acquire ft Fourier Transform phase Phase Correction ft->phase calibrate Calibrate Spectrum (CDCl3 = 77.16 ppm) phase->calibrate cluster_prep cluster_prep cluster_acq cluster_acq cluster_proc cluster_proc

Caption: A streamlined workflow for acquiring high-quality ¹³C NMR data.

Structural Representation

Visualizing the molecule is key to understanding the relationship between its structure and its NMR spectrum.

molecule_structure O4 O C1 C1 O4->C1 C2 C2 C1->C2 OAc OAc C1->OAc C3 C3 C2->C3 OBz2 OBz C2->OBz2 C4 C4 C3->C4 OBz3 OBz C3->OBz3 C4->O4 C5 C5 C4->C5 OBz5 OBz C5->OBz5

References

A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, particularly in the synthesis of nucleoside analogues, the precise characterization of intermediates is paramount. 1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose, a key precursor, demands rigorous analytical scrutiny to ensure the integrity and purity of the final active pharmaceutical ingredient.[1][2] This guide provides an in-depth comparison of mass spectrometry techniques for the analysis of this critical molecule, offering experimental insights and robust protocols to empower your research and development endeavors.

The Analytical Challenge: A Tale of Protected Sugars

Unprotected carbohydrates are notoriously challenging to analyze via mass spectrometry due to their high polarity and low proton affinity, often resulting in poor ionization efficiency.[3][4] The subject of our analysis, this compound (Molecular Formula: C₂₈H₂₄O₉, Molecular Weight: 504.49 g/mol ), presents a different set of considerations.[3][5][6] The presence of three bulky, non-polar benzoyl groups and an acetyl group significantly alters its physicochemical properties, rendering it more amenable to certain mass spectrometric approaches while introducing specific fragmentation behaviors.

Comparative Analysis of Ionization Techniques

The choice of ionization technique is the cornerstone of a successful mass spectrometry experiment. Here, we compare the performance of three common techniques for the analysis of this compound: Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), and Matrix-Assisted Laser Desorption/Ionization (MALDI).

Ionization TechniquePrincipleSuitability for this compoundExpected Ion Species
Electrospray Ionization (ESI) Soft ionization of polar molecules in solution via a high voltage spray.High. The ester linkages provide sufficient polarity for efficient ionization, especially with adduct formation.[M+Na]⁺, [M+K]⁺, [M+NH₄]⁺
Atmospheric Pressure Chemical Ionization (APCI) Ionization of less polar, volatile compounds in the gas phase via corona discharge.Moderate to High. The benzoyl groups increase volatility compared to unprotected sugars.[M+H]⁺, [M-H]⁻
Matrix-Assisted Laser Desorption/Ionization (MALDI) Soft ionization of large and non-volatile molecules co-crystallized with a UV-absorbing matrix.High. Well-suited for derivatized carbohydrates, providing strong signals for the molecular ion.[7][M+Na]⁺, [M+K]⁺

Expert Insight: While ESI is a robust technique for this molecule, particularly with the formation of sodium adducts for enhanced stability and sensitivity, MALDI-TOF often provides cleaner spectra with minimal fragmentation for derivatized carbohydrates, making it an excellent choice for initial molecular weight confirmation.[7][8] APCI can be a valuable alternative, especially when coupled with normal-phase chromatography where the solvents are more volatile.[9][10][11]

Deciphering the Fragmentation Puzzle

Understanding the fragmentation pattern is crucial for structural confirmation. Based on established fragmentation rules for esters and carbohydrates, we can predict the fragmentation cascade of this compound upon collision-induced dissociation (CID).

The primary fragmentation events are expected to be the cleavage of the glycosidic bond and the loss of the benzoyl and acetyl groups. A key fragment observed in the mass spectrum of this compound is the highly stable benzoyl cation ([C₆H₅CO]⁺) at m/z 105, which is often the base peak.[9] Another significant fragment corresponds to the acetyl group, appearing at m/z 43.

fragmentation_pathway M [M+Na]⁺ m/z 527.1 frag1 Loss of Acetoxy group (-59 Da) M->frag1 frag4 Benzoyl Cation [C₇H₅O]⁺ m/z 105 M->frag4 frag5 Acetyl Cation [C₂H₃O]⁺ m/z 43 M->frag5 ion1 [M-C₂H₃O₂+Na]⁺ m/z 468.1 frag1->ion1 frag2 Loss of Benzoic Acid (-122 Da) ion1->frag2 ion2 [M-C₇H₆O₂-C₂H₃O₂+Na]⁺ m/z 346.1 frag2->ion2 frag3 Loss of Benzoic Acid (-122 Da) ion2->frag3 ion3 [M-2(C₇H₆O₂)-C₂H₃O₂+Na]⁺ m/z 224.1 frag3->ion3

Caption: Proposed ESI-MS/MS fragmentation pathway for the [M+Na]⁺ adduct of this compound.

Recommended Experimental Protocols

To ensure reproducible and reliable results, the following detailed protocols for LC-MS and MALDI-TOF analysis are provided.

Protocol 1: LC-ESI-MS Analysis

This protocol is designed for the quantitative analysis and structural confirmation of this compound.

lc_ms_workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry (ESI) prep1 Dissolve sample in Acetonitrile/Water (1:1) to 1 mg/mL prep2 Further dilute to 1-10 µg/mL working solutions prep1->prep2 lc_col C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm) lc_mobA Mobile Phase A: Water + 0.1% Formic Acid + 5mM Sodium Acetate lc_mobB Mobile Phase B: Acetonitrile + 0.1% Formic Acid lc_grad Gradient: 50-95% B over 10 min lc_flow Flow Rate: 0.3 mL/min lc_temp Column Temp: 40 °C ms_mode Positive Ion Mode ms_scan Scan Range: m/z 100-1000 ms_cap Capillary Voltage: 3.5 kV ms_gas Nebulizer Gas: Nitrogen, 40 psi ms_temp Drying Gas Temp: 350 °C ms_cid CID Energy (for MS/MS): 10-40 eV cluster_prep cluster_prep cluster_lc cluster_lc cluster_prep->cluster_lc cluster_ms cluster_ms cluster_lc->cluster_ms maldi_tof_workflow cluster_prep Sample and Matrix Preparation cluster_spotting Target Plate Spotting cluster_ms MALDI-TOF Mass Spectrometry prep_sample Dissolve sample in Acetonitrile to 1 mg/mL prep_matrix Prepare a saturated solution of 2,5-dihydroxybenzoic acid (DHB) in Acetonitrile/Water (1:1) with 0.1% TFA spot1 Mix 1 µL of sample solution with 1 µL of matrix solution spot2 Spot 1 µL of the mixture onto the MALDI target plate spot1->spot2 spot3 Allow to air dry (dried-droplet method) spot2->spot3 ms_mode Positive Ion, Reflectron Mode ms_laser Nitrogen Laser (337 nm) ms_shots Accumulate 200-500 laser shots per spectrum ms_cal External calibration with a suitable peptide mixture cluster_prep cluster_prep cluster_spotting cluster_spotting cluster_prep->cluster_spotting cluster_ms cluster_ms cluster_spotting->cluster_ms

References

Navigating the Solid Phase: A Comparative Guide to the Melting Point of Protected D-Ribofuranose Derivatives in Nucleoside Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in the field of drug development, the precise control over the physical properties of synthetic intermediates is paramount. In the intricate world of nucleoside synthesis, the choice of protecting groups for the ribose moiety not only dictates the stereochemical outcome of glycosylation reactions but also significantly influences the physical characteristics of the intermediates, such as their melting point. A well-defined, crystalline intermediate is often a hallmark of purity and can greatly simplify purification and handling processes.

This guide provides an in-depth analysis of the expected melting point of pure 1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose, a cornerstone intermediate in the synthesis of numerous antiviral and anticancer nucleoside analogues. We will objectively compare its thermal behavior with that of common alternative protected ribose derivatives, supported by experimental data and protocols. Understanding these differences is crucial for optimizing reaction conditions, purification strategies, and ultimately, the efficiency of the synthetic route.

The Benchmark: this compound

This compound is a widely utilized precursor due to the robust nature of the benzoyl protecting groups and the utility of the anomeric acetyl group as a leaving group in glycosylation reactions. Its high crystallinity is a significant advantage, facilitating purification by recrystallization.

Expected Melting Point

The melting point of pure this compound is consistently reported in a narrow range, indicating a high degree of thermal stability and a well-defined crystalline structure. A comprehensive review of data from various commercial suppliers and literature sources reveals the following expected melting point range:

Data SourceReported Melting Point (°C)
Sigma-Aldrich128-130
TCI Chemicals127.0 to 132.0[1]
Chem-Impex127 - 133[2]
Echemi128-129[3]
AK Scientific128-130
abcr GmbH128.00 - 130.00

Based on this consolidated data, the expected melting point of pure this compound is 127-133 °C . A sharp melting point within this range is a strong indicator of high purity.

Comparative Analysis with Alternative Protected Ribofuranoses

The choice of protecting group strategy can lead to significant variations in the physical properties of the resulting ribofuranose derivative. Here, we compare our benchmark compound with two common alternatives: a fully acetylated derivative and a benzyl-protected derivative.

CompoundProtecting GroupsMolecular Weight ( g/mol )Expected Melting Point (°C)Key Characteristics
This compound 1x Acetyl, 3x Benzoyl504.49127 - 133 Highly crystalline, stable, good leaving group at C1.
1,2,3,5-Tetra-O-acetyl-β-D-ribofuranose 4x Acetyl318.2880 - 85[4][5]Lower melting, more soluble in some organic solvents, acetyl groups are more labile than benzoyl groups.
2,3,5-Tri-O-benzyl-D-ribofuranose 3x Benzyl420.5148 - 55[6]Low melting solid, benzyl groups are stable to a wide range of conditions but require hydrogenolysis for removal.
Causality Behind the Differences:
  • Crystallinity and Molecular Weight: The higher melting point of the benzoylated derivative can be attributed to its greater molecular weight and the rigid, planar structure of the benzoyl groups, which allows for more efficient packing in the crystal lattice. The presence of multiple aromatic rings can also lead to stabilizing π-π stacking interactions.

  • Protecting Group Lability: Acetyl groups are generally more susceptible to basic hydrolysis than benzoyl groups. This difference in lability is a key consideration in multi-step syntheses.

  • Solubility: The lower melting points of the acetylated and benzylated derivatives often correlate with higher solubility in a broader range of organic solvents, which can be advantageous for certain reaction setups but may complicate crystallization.

Experimental Protocols

To ensure the trustworthiness of our data, we present detailed, self-validating protocols for the synthesis of the benchmark compound and the accurate determination of its melting point.

Synthesis of this compound

This protocol is a multi-step synthesis starting from D-ribose. The workflow is designed to yield a high-purity product suitable for melting point analysis.

Caption: Synthetic pathway for this compound.

Step-by-Step Methodology:

  • Methyl Glycoside Formation: Dissolve D-ribose in methanol containing a catalytic amount of a strong acid (e.g., HCl or sulfuric acid). Stir the reaction at room temperature until the starting material is consumed (monitored by TLC). Neutralize the acid and concentrate the solution to obtain the crude methyl ribofuranoside.

  • Benzoylation: Dissolve the crude methyl ribofuranoside in pyridine and cool the solution in an ice bath. Add benzoyl chloride dropwise, maintaining the temperature below 10 °C. Allow the reaction to proceed to completion at room temperature. Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer successively with dilute acid, saturated sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the tribenzoylated intermediate.

  • Acetolysis: Dissolve the tribenzoylated intermediate in a mixture of acetic anhydride and glacial acetic acid. Cool the solution and add a catalytic amount of sulfuric acid. Stir the reaction at room temperature until the starting material is consumed. Pour the reaction mixture into ice-cold water and extract the product. Wash the organic extract, dry, and concentrate. The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol or isopropanol) to yield pure this compound as a white crystalline solid.

Accurate Melting Point Determination

The following protocol ensures an accurate and reproducible melting point measurement, a critical parameter for assessing the purity of a crystalline solid.

MeltingPointProtocol cluster_prep Sample Preparation cluster_measurement Measurement Dry Dry Sample Thoroughly Grind Grind to a Fine Powder Dry->Grind Pack Pack Capillary Tube (2-3 mm) Grind->Pack Insert Insert into Apparatus Pack->Insert Rapid_Heat Rapidly Heat to ~20°C Below Expected MP Insert->Rapid_Heat Slow_Heat Heat at 1-2°C/min Rapid_Heat->Slow_Heat Record_Range Record T(onset) to T(clear) Slow_Heat->Record_Range

Caption: Workflow for accurate melting point determination.

Step-by-Step Methodology:

  • Sample Preparation:

    • Ensure the crystalline sample of this compound is completely dry, as moisture can depress the melting point.

    • Grind a small amount of the sample into a fine powder using a mortar and pestle. This ensures uniform heat distribution.

    • Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

  • Melting Point Apparatus Operation:

    • Place the packed capillary tube into the heating block of the melting point apparatus.

    • Set the initial heating rate to be rapid until the temperature is about 20 °C below the expected melting point (approximately 105-110 °C).

    • Reduce the heating rate to 1-2 °C per minute to allow for thermal equilibrium between the sample and the thermometer.

    • Carefully observe the sample through the magnifying lens.

    • Record the temperature at which the first drop of liquid appears (T_onset).

    • Continue heating at the slow rate and record the temperature at which the last crystal melts (T_clear).

    • The melting point is reported as the range from T_onset to T_clear. For a pure compound, this range should be narrow (typically ≤ 2 °C).

Conclusion

The melting point of this compound is a reliable indicator of its purity, with an expected range of 127-133 °C . This high melting point, a consequence of its molecular structure and efficient crystal packing, distinguishes it from other commonly used protected ribose derivatives such as the fully acetylated or benzylated analogues. Understanding these physical properties is not merely an academic exercise; it has profound practical implications for the synthetic chemist. The choice of protecting groups impacts not only the reaction pathway but also the ease of handling, purification, and scale-up of critical intermediates in the development of novel therapeutics. This guide provides the necessary data and protocols to empower researchers to make informed decisions in their synthetic endeavors.

References

A Senior Application Scientist's Guide to Verifying the Purity of 1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

In the synthesis of nucleoside analogues, which are crucial components in the development of antiviral and anticancer drugs, the purity of key intermediates is paramount.[1][2] 1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose is one such critical intermediate, serving as a fundamental building block in carbohydrate and medicinal chemistry.[2][3][4] Ensuring its purity, typically specified at ≥98% or higher, is a non-negotiable step to guarantee the safety and efficacy of the final active pharmaceutical ingredient (API).[1][5][6]

High-Performance Liquid Chromatography (HPLC) stands as the gold standard for this purity assessment.[7][8] Its high resolution and sensitivity make it the ideal technique for separating the target molecule from structurally similar impurities that may arise during its multi-step synthesis.[4][5] This guide provides an in-depth, experience-driven approach to developing and executing a robust HPLC method for this specific compound, comparing it with other analytical techniques and grounding the protocol in established scientific principles.

The Central Role of HPLC: A Comparative Perspective

While several analytical techniques can provide information about a compound's identity and purity, they are not all equally suited for the rigorous demands of pharmaceutical quality control. High-performance liquid chromatography (HPLC) is a widely used technique in the biopharmaceutical industry for applications across all stages of drug development, from discovery through commercial manufacturing and product release.[8]

Technique Principle Strengths Limitations Application to Target Analyte
HPLC (UV) Differential partitioning between a liquid mobile phase and a solid stationary phase.High resolution, quantitative accuracy, high sensitivity, automation-friendly.Requires reference standards for quantification, provides limited structural information on its own.Ideal. Excellent for separating closely related benzoylated species and accurately quantifying purity.
TLC Similar to HPLC but on a plate; separation visualized with a UV lamp or staining.Fast, inexpensive, good for reaction monitoring.Low resolution, not quantitative, less sensitive.Suitable for quick, qualitative checks of reaction progress but not for final purity verification.
NMR Measures the magnetic properties of atomic nuclei.Provides detailed structural information, can identify and quantify components without a specific reference standard (qNMR).Lower sensitivity than HPLC, complex mixtures can be difficult to interpret, expensive instrumentation.Excellent for structural confirmation of the main compound and identifying major impurities, but may miss low-level impurities (<~5%).[9]
Mass Spec (MS) Measures the mass-to-charge ratio of ions.Extremely sensitive, provides molecular weight information, can be coupled with HPLC (LC-MS).Not inherently quantitative without standards, ionization efficiency can vary between compounds.Best used in conjunction with HPLC to identify unknown impurity peaks by their mass.

As the table illustrates, HPLC provides the optimal balance of resolution, sensitivity, and quantitative accuracy required for release testing of a pharmaceutical intermediate like this compound.

Designing a Robust HPLC Method: A Step-by-Step Rationale

Developing a reliable HPLC method is a systematic process that requires a deep understanding of chromatographic principles.[7][10] The goal is to create a method that is not only effective but also robust and reproducible.[8]

Step 1: Understanding the Analyte

The analyte, this compound (Molar Mass: 504.49 g/mol ), is a protected carbohydrate.[3] The three benzoyl groups are key features. They are hydrophobic, making the molecule well-suited for Reversed-Phase (RP) HPLC.[11] They also contain strong chromophores (the benzene rings), which will absorb UV light, making UV detection a highly effective and sensitive choice.[12]

Step 2: Selecting the HPLC Mode and Stationary Phase

Given the non-polar nature of the benzoyl protecting groups, Reversed-Phase HPLC (RP-HPLC) is the most appropriate mode.[10][11] In RP-HPLC, the stationary phase is non-polar, and the mobile phase is polar.

  • Stationary Phase: A C18 (octadecylsilane) column is the workhorse of RP-HPLC and an excellent starting point. It provides strong hydrophobic retention for the benzoylated ribose. For separating closely related carbohydrate structures like anomers, phenyl-based stationary phases (e.g., pentafluorophenyl or phenyl hexyl) can offer alternative selectivity through π-π interactions with the benzoyl rings.[11]

Step 3: Optimizing the Mobile Phase and Elution Mode

The mobile phase in RP-HPLC typically consists of water (or an aqueous buffer) and an organic modifier like acetonitrile (ACN) or methanol (MeOH).

  • Organic Modifier: Acetonitrile is often preferred due to its lower viscosity and better UV transparency at low wavelengths.

  • Elution Mode: A gradient elution is highly recommended.[13] Synthesis of this molecule can leave behind more polar impurities (e.g., partially benzoylated ribose) and less polar impurities (e.g., residual benzoyl chloride). A gradient, which starts with a higher percentage of water and gradually increases the percentage of acetonitrile, will effectively elute the polar impurities first, followed by the main analyte, and finally any non-polar impurities, all within a reasonable runtime and with good peak shape.[13]

Step 4: Choosing the Detector and Wavelength

The benzoyl groups on the molecule contain conjugated π-systems that absorb UV light.[12]

  • Detector: A Diode Array Detector (DAD) or a standard UV-Vis detector is ideal.

  • Wavelength: The benzoyl functional group exhibits a strong absorbance maximum around 230 nm and a weaker one around 275 nm.[14][15] Setting the detection wavelength at 230 nm will provide high sensitivity for the main peak and any benzoylated impurities.

Experimental Protocol: A Self-Validating HPLC Workflow

This protocol is designed to be a self-validating system, incorporating system suitability tests (SST) as required by regulatory bodies like the USP and FDA to ensure the chromatographic system is fit for purpose on the day of analysis.[16][17][18]

Workflow Diagram

HPLC_Workflow cluster_prep 1. Preparation cluster_system 2. System Equilibration & SST cluster_analysis 3. Sample Analysis cluster_data 4. Data Processing prep_mobile Prepare Mobile Phase (ACN & H2O) equilibrate Equilibrate System (Initial Conditions) prep_mobile->equilibrate prep_std Prepare Standard Solution (1.0 mg/mL in ACN) sst_inject Inject Standard 5x (System Suitability Test) prep_std->sst_inject prep_sample Prepare Sample Solution (1.0 mg/mL in ACN) equilibrate->sst_inject sst_eval Evaluate SST Parameters (%RSD, Tailing, Plates) sst_inject->sst_eval sst_eval->equilibrate Fail inject_blank Inject Blank (ACN) sst_eval->inject_blank Pass inject_std Inject Standard (Bracketing) inject_blank->inject_std inject_sample Inject Sample(s) inject_std->inject_sample inject_std2 Inject Standard (Bracketing) inject_sample->inject_std2 integrate Integrate Peaks inject_std2->integrate calculate Calculate % Purity (Area Normalization) integrate->calculate report Generate Report calculate->report

Caption: A typical HPLC workflow from preparation to reporting.

Materials and Reagents
  • Reagents: Acetonitrile (HPLC Grade), Deionized Water.

  • Reference Standard: this compound, >99.5% purity.

  • Sample: Batch of this compound to be tested.

Chromatographic Conditions
Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile (ACN)
Gradient 0-20 min: 50% to 95% B; 20-25 min: 95% B; 25.1-30 min: 50% B
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 230 nm
Injection Vol. 10 µL
Run Time 30 minutes
Procedure
  • Preparation:

    • Prepare the mobile phase by filling the respective solvent reservoirs.

    • Accurately weigh and dissolve the reference standard and sample in acetonitrile to a final concentration of 1.0 mg/mL. Filter solutions through a 0.45 µm syringe filter if particulate matter is visible.[19]

  • System Equilibration:

    • Purge the pump lines and equilibrate the column with the initial mobile phase composition (50% ACN) for at least 30 minutes or until a stable baseline is achieved.[20]

  • System Suitability Testing (SST):

    • Perform five replicate injections of the reference standard solution.[20]

    • The system is deemed suitable for analysis only if the following criteria are met, as per typical USP guidelines.[17][18][21]

      • Precision (%RSD): The relative standard deviation (%RSD) of the peak area for the main peak must be ≤ 2.0%.[18][20]

      • Tailing Factor (T): The tailing factor should be ≤ 2.0.[18][20]

      • Theoretical Plates (N): Must be > 2000.[20]

  • Sample Analysis:

    • Inject a solvent blank (acetonitrile) to ensure no carryover or system contamination.

    • Inject the reference standard solution once.

    • Inject the sample solution.

    • Inject the reference standard again after a series of sample injections to bracket the samples and confirm system stability.

  • Data Processing:

    • Integrate all peaks in the sample chromatogram that are above a defined reporting threshold (e.g., 0.05% of the main peak area).

    • Calculate the purity using the area percent normalization method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Interpreting the Data: A Case Study

Below is a table representing typical results from an analysis of a production batch.

Peak Identity Retention Time (min) Area (mAU*s) Area % Notes
Benzoic Acid3.515.20.15%Potential hydrolysis product/starting material
Unknown Impurity 111.825.40.25%Likely a partially benzoylated intermediate
Main Analyte 12.5 9987.1 99.32% This compound
Anomeric Impurity (α)13.118.10.18%The α-anomer is a common process-related impurity
Unknown Impurity 218.210.10.10%Likely a non-polar, over-reacted species
Total 10055.9 100.00%

In this case, the calculated purity is 99.32%, which would meet a ≥99.0% specification. The method successfully separated the main β-anomer from its process-related α-anomer and other potential impurities.

Conclusion

Verifying the purity of this compound is a critical quality control step in pharmaceutical manufacturing. A well-developed, gradient reversed-phase HPLC method with UV detection provides the necessary specificity, sensitivity, and accuracy for this task. By incorporating rigorous system suitability testing, the protocol becomes a self-validating system that ensures the integrity and reliability of every analysis.[16][21] This comprehensive approach guarantees that the intermediate meets the high-quality standards required for the synthesis of safe and effective medicines.

References

A Senior Application Scientist's Guide to the Optical Rotation of 1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, particularly in the synthesis of nucleoside analogues with antiviral and anticancer properties, the stereochemical purity of carbohydrate intermediates is paramount.[1] 1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose stands out as a critical glycosyl donor, a cornerstone building block for these life-saving therapeutics.[2] Its ability to form the crucial glycosidic bond dictates the ultimate biological activity of the target nucleoside. A key analytical technique to ascertain the stereochemical integrity of this intermediate is polarimetry, which measures the optical rotation of a chiral molecule.

This guide provides an in-depth comparison of the reported optical rotation values for 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, discusses the significance of anomeric purity, and presents a detailed protocol for accurate measurement. Furthermore, we will explore alternative glycosyl donors to provide a broader context for researchers in the field.

The Critical Role of Anomeric Configuration

This compound exists as two anomers, α and β, which differ in the stereochemistry at the anomeric carbon (C1). The orientation of the acetyl group at this position significantly influences the molecule's reactivity and, consequently, the stereochemical outcome of glycosylation reactions.[3] The β-anomer is typically the desired isomer for the synthesis of biologically active nucleosides.[2]

The optical rotation of a chiral molecule is a unique physical property that is highly sensitive to its three-dimensional structure. Therefore, polarimetry serves as a rapid and effective method to distinguish between the α and β anomers and to assess the anomeric purity of a sample.

Figure 1. Relationship between the anomeric forms of this compound and their expected distinct optical rotation values.

Comparative Analysis of Optical Rotation Values for the β-Anomer

The specific rotation ([α]) of 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose has been reported in the literature under various experimental conditions. A summary of these values is presented in the table below.

Specific Rotation [α]SolventConcentration (c)Temperature (°C)Reference
+40 ± 2°Chloroform (CHCl₃)1 g/100 mL20[1]
+43.0° to +43.5°Chloroform (CHCl₃)1 g/100 mLNot Specified[4]
+24.0° to +24.4°Pyridine1 g/100 mL20[5]
+24.3°Pyridine1 g/100 mL20

Note on the α-Anomer: Despite extensive literature searches, a definitive experimental value for the specific rotation of the pure α-anomer of this compound could not be located. This data gap highlights the synthetic challenges often associated with isolating a pure α-anomer of this particular compound, as the β-anomer is frequently the thermodynamically more stable and synthetically favored product. The absence of this data underscores the importance of careful reaction control and thorough analytical characterization to ensure the anomeric purity of the desired β-isomer.

Alternative Glycosyl Donors in Nucleoside Synthesis

While this compound is a widely used glycosyl donor, several alternatives exist, each with its own advantages and disadvantages in terms of reactivity, stability, and stereoselectivity.

Glycosyl DonorLeaving GroupKey Features
Glycosyl Halides -Cl, -BrHighly reactive, often used in early methods. Can lead to anomeric mixtures.
Glycosyl Trichloroacetimidates -OC(=NH)CCl₃Highly reactive, often provides good yields and stereoselectivity.
Thioglycosides -SRStable, can be activated under specific conditions, allowing for orthogonal glycosylation strategies.
Glycosyl Fluorides -FGenerally more stable than other halides, can offer unique reactivity profiles.[6][7][8][9][10]
1-O-p-Nitrobenzoyl-2,3,5-tri-O-benzoyl-D-ribofuranose -O(p-NO₂)BzA more reactive leaving group compared to the acetyl group.[11]

graph Glycosyl_Donors {
rankdir=LR;
node [shape=record, fontname="Helvetica", fontsize=12, style="rounded", fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

Donor [label="{Glycosyl Donor|{ 1-O-Acetyl-ribofuranose | Glycosyl Halides| Thioglycosides| Glycosyl Fluorides}}"]; Nucleoside [label="Nucleoside Analogue", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Donor:f0 -> Nucleoside [label=" Silyl-Hilbert-Johnson"]; Donor:f1 -> Nucleoside [label=" Koenigs-Knorr"]; Donor:f2 -> Nucleoside [label=" Schmidt Glycosylation"]; Donor:f3 -> Nucleoside [label=" Mukaiyama Glycosylation"]; }

Figure 2. Common classes of glycosyl donors and their application in nucleoside synthesis.

Experimental Protocol for Measuring Optical Rotation

This protocol provides a standardized methodology for the accurate determination of the specific rotation of this compound.

Instrumentation:

  • High-precision polarimeter with a sodium lamp (D-line, 589.3 nm)

  • Polarimeter cell (1 dm path length)

  • Analytical balance (± 0.0001 g)

  • Volumetric flask (10.00 mL, Class A)

  • Pasteur pipettes and bulbs

  • Syringe and syringe filter (0.45 µm, PTFE)

Reagents:

  • This compound (high purity)

  • Spectroscopic grade chloroform or pyridine

Procedure:

  • Instrument Preparation:

    • Turn on the polarimeter and allow the sodium lamp to warm up for at least 30 minutes to ensure a stable light source.

    • Calibrate the instrument according to the manufacturer's instructions, typically using a blank (pure solvent).

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of this compound and record the exact mass.

    • Quantitatively transfer the solid to a 10.00 mL volumetric flask.

    • Add a small amount of the chosen solvent (chloroform or pyridine) to dissolve the solid completely.

    • Carefully add the solvent to the calibration mark of the volumetric flask.

    • Stopper the flask and invert it several times to ensure a homogeneous solution.

    • Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.

  • Measurement:

    • Rinse the polarimeter cell with a small amount of the prepared solution and discard the rinsing.

    • Carefully fill the polarimeter cell with the solution, ensuring that no air bubbles are trapped in the light path.

    • Place the filled cell in the polarimeter.

    • Record the observed rotation (α) to the highest precision possible. Repeat the measurement at least three times and calculate the average value.

  • Calculation of Specific Rotation:

    • The specific rotation [α] is calculated using the following formula: [α] = α / (l × c) where:

      • α = observed rotation in degrees

      • l = path length of the cell in decimeters (dm)

      • c = concentration of the solution in g/mL

Causality Behind Experimental Choices:

  • Solvent Choice: The choice of solvent is critical as it can significantly influence the observed optical rotation. Chloroform and pyridine are common choices for this compound due to its solubility. It is essential to report the solvent used.

  • Concentration: The observed rotation is directly proportional to the concentration. Using a precise concentration (e.g., 1 g/100 mL) allows for accurate and reproducible results.

  • Temperature Control: Optical rotation is temperature-dependent. Performing measurements at a controlled temperature (e.g., 20°C) is crucial for consistency.

  • Wavelength: The use of a monochromatic light source, typically the sodium D-line, is standard practice for reporting specific rotation values.

Conclusion

The optical rotation of this compound is a critical parameter for ensuring the stereochemical purity of this key intermediate in nucleoside synthesis. While a range of values for the β-anomer have been reported, the lack of data for the α-anomer highlights the importance of rigorous analytical control in synthetic processes. By following a standardized protocol for polarimetry, researchers can confidently assess the quality of their material, thereby ensuring the desired stereochemical outcome in the synthesis of potentially life-saving therapeutics. The exploration of alternative glycosyl donors further enriches the synthetic chemist's toolbox, offering flexibility and optimization opportunities in the complex yet rewarding field of drug development.

References

A Tale of Two Ribofuranoses: A Comparative Guide to Benzoyl and Benzyl Protecting Groups in Nucleoside Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of synthetic carbohydrate chemistry, particularly in the assembly of nucleoside analogues for therapeutic development, the choice of protecting groups is a critical determinant of success.[1][2] A seemingly subtle alteration in a protecting group strategy can have profound implications for reaction efficiency, stereochemical control, and the overall synthetic route. This guide provides an in-depth comparison of two widely utilized glycosyl donors, 1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose and 1-O-Acetyl-2,3,5-tri-O-benzyl-D-ribofuranose , offering insights into their respective strengths and weaknesses, supported by experimental rationale. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in their synthetic endeavors.

Introduction: The Pivotal Role of Protecting Groups

The hydroxyl groups of carbohydrates are nucleophilic and require protection to ensure regioselectivity during synthetic transformations.[3] The protecting groups not only mask the hydroxyls but also influence the reactivity of the sugar moiety.[1] In the context of nucleoside synthesis, the protecting groups on the ribofuranose ring play a crucial role in the stereochemical outcome of the glycosylation reaction.[4] This guide will dissect the impact of two of the most common protecting groups, the electron-withdrawing benzoyl group and the electron-donating benzyl group, on the properties and applications of their respective 1-O-acetyl-D-ribofuranose derivatives.

At a Glance: Key Physicochemical Properties

A summary of the fundamental properties of the two compounds is presented below. These characteristics are foundational to their handling, storage, and reactivity.

PropertyThis compound1-O-Acetyl-2,3,5-tri-O-benzyl-D-ribofuranose
CAS Number 6974-32-9[5]58381-23-0[6]
Molecular Formula C₂₈H₂₄O₉[5][7]C₂₈H₃₀O₆[8][9]
Molecular Weight 504.48 g/mol [7][10]462.53 g/mol [8][9]
Appearance White to off-white crystalline solid[5]Colourless Syrup[8]
Melting Point 127 - 133 °C[5]Not applicable (syrup)
Storage Room temperature[5] or 2-8 °C[10]0 to 8 °C[8]

The Chemistry of Protection: Benzoyl vs. Benzyl

The fundamental difference between the two molecules lies in the nature of the protecting groups at the 2, 3, and 5 positions of the D-ribofuranose ring.

  • This compound employs benzoyl (Bz) groups, which are acyl-type protecting groups. The electron-withdrawing nature of the benzoyl carbonyl group "disarms" the ribose ring, making it less reactive.[1]

  • 1-O-Acetyl-2,3,5-tri-O-benzyl-D-ribofuranose utilizes benzyl (Bn) groups, which are ether-type protecting groups. Benzyl groups are considered "non-participating" and their electron-donating character can influence the reactivity of the anomeric center.[1]

G cluster_0 This compound cluster_1 1-O-Acetyl-2,3,5-tri-O-benzyl-D-ribofuranose Benzoyl Benzoyl Benzyl Benzyl

Figure 1: Chemical structures of the two ribofuranose derivatives.

Synthesis and Purification: A Comparative Overview

The synthetic routes to both compounds generally start from D-ribose. However, the choice of protecting group dictates the specific reagents and conditions.

Synthesis of this compound: A common industrial method involves a one-pot procedure comprising glycosylation, benzoylation, and acetylation.[11] The use of an inorganic weak base for the benzoylation step can reduce costs and the presence of nitrogen-containing organic matter in wastewater.[11] Purification is typically achieved by recrystallization, owing to its solid nature.[12]

Synthesis of 1-O-Acetyl-2,3,5-tri-O-benzyl-D-ribofuranose: The synthesis involves the benzylation of the hydroxyl groups of a suitable ribose derivative. This is often carried out under basic conditions.[13] As this compound is a syrup, purification is typically performed using chromatographic techniques.

Reactivity and Stability: The Influence of Protecting Groups

The differing electronic properties of the benzoyl and benzyl groups lead to significant differences in the stability and reactivity of the parent molecules.

Stability:

  • Benzoyl Groups: Acyl groups like benzoyl are generally stable under acidic conditions but are readily cleaved by basic conditions, such as sodium methoxide in methanol.[1][14]

  • Benzyl Groups: Benzyl ethers are robust and stable across a wide range of acidic and basic conditions, making them suitable for multi-step syntheses.[1]

Reactivity in Glycosylation:

The nature of the protecting group at the C2 position has a profound impact on the stereochemical outcome of glycosylation reactions.

  • 2-O-Benzoyl (Participating Group): The 2-O-benzoyl group can participate in the reaction through the formation of a cyclic benzoxonium ion intermediate. This neighboring group participation typically leads to the formation of a 1,2-trans glycosidic bond, which in the case of ribofuranose, results in the desired β-anomer.[4]

  • 2-O-Benzyl (Non-Participating Group): A 2-O-benzyl group does not participate in the reaction in the same manner. This can lead to a mixture of α and β anomers, and the stereochemical outcome is often influenced by other factors such as the solvent, temperature, and the nature of the glycosyl acceptor.[4]

G cluster_benzoyl 2-O-Benzoyl Participation cluster_benzyl 2-O-Benzyl Non-Participation Ribose_Bz Ribofuranose with 2-O-Benzoyl Oxocarbenium_Bz Oxocarbenium Ion Ribose_Bz->Oxocarbenium_Bz Lewis Acid Benzoxonium Benzoxonium Ion (Intermediate) Oxocarbenium_Bz->Benzoxonium Neighboring Group Participation Beta_Product_Bz β-Nucleoside (1,2-trans) Benzoxonium->Beta_Product_Bz Nucleobase Attack Ribose_Bn Ribofuranose with 2-O-Benzyl Oxocarbenium_Bn Oxocarbenium Ion Ribose_Bn->Oxocarbenium_Bn Lewis Acid Alpha_Beta_Mix α/β-Nucleoside Mixture Oxocarbenium_Bn->Alpha_Beta_Mix Nucleobase Attack

Figure 2: Glycosylation mechanism with participating vs. non-participating groups.

Applications in Nucleoside Synthesis

Both compounds are key intermediates in the synthesis of nucleoside analogs, which are vital for the development of antiviral and anticancer drugs.[5][7][15]

  • This compound is widely used for the synthesis of ribonucleosides where the β-configuration is desired.[10][16] Its utility in the silyl-Hilbert-Johnson reaction is well-documented.[12][16] It is a key intermediate in the synthesis of drugs like Clofarabine and Azacitidine.[11]

  • 1-O-Acetyl-2,3,5-tri-O-benzyl-D-ribofuranose is also a valuable intermediate in nucleoside synthesis.[15] The robust nature of the benzyl protecting groups makes it suitable for syntheses requiring harsh conditions for other transformations before deprotection.

Deprotection Strategies: Releasing the Final Product

The final step in many nucleoside syntheses is the removal of the protecting groups. The choice of deprotection method is dictated by the protecting groups used.

  • Debenzoylation: The benzoyl groups are typically removed under basic conditions. A common method is treatment with methanolic ammonia or sodium methoxide in methanol.[14]

  • Debenzylation: The removal of benzyl groups is most commonly achieved by catalytic hydrogenation (e.g., using palladium on carbon, Pd/C, and a hydrogen source).[1] However, side reactions can sometimes occur during hydrogenolysis of nucleosides.[17] Alternative methods, such as using strong Lewis acids or oxidative conditions, are also available.[18] More recently, photochemically induced deprotection has emerged as a mild and selective alternative.[19]

Experimental Protocols

Protocol 1: Glycosylation using 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose

This protocol describes a typical Vorbrüggen glycosylation.

  • Silylation of the Nucleobase: To a stirred suspension of the desired pyrimidine or purine base in anhydrous acetonitrile, add N,O-bis(trimethylsilyl)acetamide (BSA) and a catalytic amount of trimethylsilyl trifluoromethanesulfonate (TMSOTf). Heat the mixture at reflux under an inert atmosphere until the solution becomes clear.

  • Glycosylation: Cool the reaction mixture to 0 °C. Add a solution of 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose in anhydrous acetonitrile. Then, add a stoichiometric amount of TMSOTf dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Deprotection of Benzoyl Groups
  • Reaction Setup: Dissolve the benzoylated nucleoside in a saturated solution of ammonia in methanol.

  • Reaction: Stir the solution in a sealed vessel at room temperature.

  • Monitoring: Monitor the reaction by TLC until all starting material is consumed.

  • Work-up: Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the deprotected nucleoside by column chromatography or recrystallization.

Conclusion and Future Perspectives

The choice between this compound and 1-O-Acetyl-2,3,5-tri-O-benzyl-D-ribofuranose is a strategic one, guided by the specific requirements of the synthetic target. The benzoylated derivative offers excellent stereocontrol for the synthesis of β-ribonucleosides due to neighboring group participation. In contrast, the benzylated counterpart provides greater stability to a wider range of reaction conditions, making it a valuable tool for complex, multi-step syntheses.

As the demand for novel nucleoside-based therapeutics continues to grow, a deep understanding of the interplay between protecting group chemistry and synthetic outcomes will remain paramount. The development of new, more orthogonal protecting group strategies will undoubtedly continue to be a major focus of research in this field.

References

A Comparative Guide to Alternative Glycosyl Donors for Nucleoside Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the synthesis of nucleosides and their analogues remains a cornerstone of therapeutic innovation. The strategic formation of the N-glycosidic bond is the pivotal step in these synthetic endeavors, and the choice of the glycosyl donor profoundly influences the efficiency, stereoselectivity, and overall success of the synthesis. While traditional methods have long served the field, a growing arsenal of alternative glycosyl donors offers unique advantages in terms of reactivity, stability, and milder reaction conditions. This guide provides an in-depth, objective comparison of these alternatives, supported by experimental data and detailed protocols, to empower you in selecting the optimal strategy for your specific synthetic challenges.

The Evolving Landscape of Nucleoside Synthesis

The classical approach to nucleoside synthesis has been dominated by the Silyl-Hilbert-Johnson (or Vorbrüggen) reaction, which typically involves the coupling of a silylated nucleobase with a per-acylated sugar in the presence of a Lewis acid.[1][2] While robust, this method can present challenges, including the need for stoichiometric amounts of strong Lewis acids and potential issues with regioselectivity.[1] This has spurred the development of a diverse range of alternative glycosyl donors, each with a distinct profile of reactivity and application. Furthermore, the drive towards greener and more selective chemistry has brought enzymatic methods to the forefront, offering highly stereospecific and environmentally benign routes to nucleoside analogues.[3][4]

This guide will navigate the intricacies of these alternatives, providing a comparative analysis of their performance and the mechanistic principles that govern their reactivity.

Chemical Glycosyl Donors: A Comparative Analysis

The choice of a chemical glycosyl donor is a critical parameter that dictates the course of a glycosylation reaction. The reactivity of these donors can be finely tuned through the choice of leaving group and protecting groups on the sugar moiety. Here, we compare the performance of several key classes of glycosyl donors.

Glycosyl Halides: The Classical Precursors

Glycosyl halides, particularly bromides and chlorides, are among the earliest and most fundamental glycosyl donors.[5] Their activation typically requires a promoter, such as silver or mercury salts, although catalyst-free methods have also been developed.[5][6]

Mechanism of Action: The reaction generally proceeds through an S_N_2-like displacement of the halide by the nucleobase. In the presence of a participating group at the C-2 position (e.g., an acetyl group), the reaction can proceed through a more stable acyloxonium ion intermediate, which favors the formation of the 1,2-trans-glycoside, leading to the desired β-anomer in ribonucleosides.[1]

Performance and Considerations: While historically significant, the use of heavy metal promoters raises environmental concerns. More recent developments have focused on Lewis acid or even catalyst-free approaches. For example, the use of O-acetyl-glycosyl chlorides in the absence of a catalyst has been shown to be an efficient method for the synthesis of various nucleosides, including the oral anticancer drug Capecitabine.[6]

Table 1: Performance of Glycosyl Halides in Nucleoside Synthesis

Glycosyl DonorNucleobasePromoter/ConditionsSolventYield (%)α:β RatioReference
Peracetylated D-ribofuranosyl chloridePersilylated thymineNone, 83 °CDCE95%Not specified, β implied[6]
Peracetylated D-ribofuranosyl chloridePersilylated 5-fluorouracilNone, 83 °CDCE64%Not specified, β implied[6]

Note: Yields and stereoselectivity can vary significantly based on the specific substrates and reaction conditions.

Vorbrüggen Glycosylation: The Workhorse Reaction

The Vorbrüggen modification of the Silyl-Hilbert-Johnson reaction is arguably the most widely used method for nucleoside synthesis due to its generally high yields and stereoselectivity for β-anomers (with ribonucleosides).[1][2] It employs a silylated nucleobase and a per-acylated sugar, activated by a Lewis acid like SnCl₄ or TMSOTf.[1]

Mechanism of Action: The Lewis acid facilitates the formation of a key cyclic acyloxonium ion intermediate from the acylated sugar. The silylated nucleobase then attacks this intermediate from the less sterically hindered face, leading to the formation of the β-nucleoside.[1][7]

Vorbruggen_Mechanism AcylSugar Per-acylated Sugar Acyloxonium Acyloxonium Ion Intermediate AcylSugar->Acyloxonium Activation LewisAcid Lewis Acid (e.g., TMSOTf) LewisAcid->Acyloxonium BetaNucleoside β-Nucleoside Acyloxonium->BetaNucleoside Nucleophilic Attack SilylatedBase Silylated Nucleobase SilylatedBase->BetaNucleoside

Vorbrüggen Glycosylation Mechanism

Performance and Considerations: While highly effective, the traditional Vorbrüggen reaction often requires stoichiometric amounts of strong and moisture-sensitive Lewis acids. The choice of Lewis acid and solvent can significantly impact the reaction's efficiency and regioselectivity, particularly with purine bases which have multiple nucleophilic sites.[1]

Glycosyl Trichloroacetimidates: Highly Reactive Donors

Glycosyl trichloroacetimidates are highly reactive glycosyl donors that can be activated under mildly acidic conditions, often with a catalytic amount of a Lewis acid like TMSOTf or BF₃·OEt₂.[2][8]

Mechanism of Activation: The Lewis acid protonates the nitrogen of the trichloroacetimidate group, making it an excellent leaving group. This facilitates the formation of an oxocarbenium ion, which is then attacked by the nucleophile. The reaction can proceed through either an S_N_1 or S_N_2 pathway, and the stereochemical outcome is influenced by factors such as the solvent, temperature, and protecting groups on the sugar.[9][10]

Performance and Considerations: Trichloroacetimidate donors are known for their high reactivity, often allowing for glycosylation at low temperatures. They are generally stable and can be prepared from the corresponding hemiacetal. A "one-pot" procedure where the silylation of the nucleobase and the subsequent glycosylation are performed in the same reaction vessel has been developed, providing high yields of nucleoside derivatives.[11]

Table 2: Performance of Glycosyl Trichloroacetimidates in Nucleoside Synthesis

Glycosyl DonorNucleobasePromoter/ConditionsSolventYield (%)α:β RatioReference
Perbenzoyl-D-ribofuranosyl trichloroacetimidateSilylated UracilTMSOTf (cat.), rtMeNO₂91%1:12[11]
Perbenzoyl-D-ribofuranosyl trichloroacetimidateSilylated N⁴-BenzoylcytosineTMSOTf (cat.), rtMeNO₂85%1:10[11]

Note: Yields and stereoselectivity can vary significantly based on the specific substrates and reaction conditions.

Thioglycosides: Versatile and Tunable Donors

Thioglycosides are another important class of glycosyl donors, valued for their stability and the wide range of methods available for their activation.[12] Promoters for thioglycoside activation are typically thiophilic electrophiles, such as N-iodosuccinimide (NIS) in combination with a catalytic amount of an acid like TfOH.

Mechanism of Action: The thiophilic promoter activates the anomeric thioalkyl or thioaryl group, converting it into a good leaving group. This leads to the formation of a reactive glycosyl cation or a related intermediate, which is then trapped by the nucleobase.

Performance and Considerations: The reactivity of thioglycosides can be tuned by altering the protecting groups on the sugar and the nature of the thiol aglycon. This "armed-disarmed" strategy allows for selective activations in the synthesis of complex oligosaccharides and can be extended to nucleoside synthesis. However, direct comparisons of reactivity can be complex, as factors like concentration can influence the outcome.[13]

Emerging Glycosyl Donors: The Next Wave of Innovation

The field of glycosylation chemistry is continually evolving, with novel glycosyl donors being developed to address the limitations of existing methods.

  • Glycosyl ortho-(1-phenylvinyl)benzoates (PVB): These donors exhibit enhanced reactivity and have been successfully applied to the synthesis of both O-glycosides and nucleosides under mild conditions.[5][14] They offer broad substrate scope and have been used in the efficient synthesis of nucleoside drugs like capecitabine.[5]

  • ortho-(tert-butylethynyl)phenyl thioglycosides (BEPTs): This class of donors has demonstrated high efficiency in nucleoside synthesis, featuring expanded substrate scope, simplified experimental procedures, and accelerated reaction speeds with low catalyst loading.[15]

These emerging donors represent the cutting edge of chemical glycosylation and offer promising avenues for the efficient and versatile synthesis of complex nucleosides.

Enzymatic Glycosyl Donors: The Green Chemistry Approach

Enzymatic methods for nucleoside synthesis have gained significant traction as a sustainable and highly selective alternative to chemical synthesis.[3][16] These methods typically employ nucleoside phosphorylases (NPs) or N-deoxyribosyltransferases to catalyze the transfer of a sugar moiety from a donor nucleoside to an acceptor nucleobase.[4]

Mechanism of Action: Nucleoside phosphorylases catalyze the reversible phosphorolysis of a nucleoside to form a pentose-1-phosphate intermediate and the corresponding nucleobase. This intermediate can then react with a different nucleobase to form a new nucleoside. The reaction equilibrium can be driven towards the synthesis of the desired product by using an excess of the acceptor nucleobase or by removing the by-product nucleobase.[17]

Enzymatic_Mechanism DonorNuc Donor Nucleoside Pentose1P Pentose-1-phosphate Intermediate DonorNuc->Pentose1P Phosphorolysis Phosphate Phosphate Phosphate->Pentose1P NP Nucleoside Phosphorylase NP->Pentose1P ProductNuc Product Nucleoside NP->ProductNuc Pentose1P->DonorNuc Reverse Reaction Pentose1P->ProductNuc Synthesis DonorBase Donor Nucleobase Pentose1P->DonorBase AcceptorBase Acceptor Nucleobase AcceptorBase->ProductNuc

Mechanism of Enzymatic Transglycosylation

Performance and Advantages:

  • High Selectivity: Enzymes offer unparalleled stereo- and regioselectivity, typically yielding the desired β-anomer without the need for protecting groups.[3][4]

  • Mild Reaction Conditions: Enzymatic reactions are conducted in aqueous media under mild temperature and pH conditions, reducing the use of harsh chemicals and organic solvents.[3]

  • Reduced Purification: The high selectivity often results in cleaner reaction mixtures, simplifying product purification.[4]

Considerations: The substrate scope of wild-type enzymes can be limited. However, protein engineering and the use of multi-enzyme cascades are expanding the range of accessible nucleoside analogues.[3][16] The use of thermostable enzymes allows for reactions at higher temperatures, which can improve the solubility of some nucleobases.[3]

Table 3: Comparison of Chemical and Enzymatic Glycosylation

FeatureChemical SynthesisEnzymatic Synthesis
Stereoselectivity Variable, often requires participating groupsExcellent, typically high β-selectivity
Regioselectivity Can be an issue, especially with purinesGenerally high
Reaction Conditions Often harsh (strong acids/bases, high temps)Mild (aqueous, neutral pH, moderate temps)
Protecting Groups Usually requiredNot required
Substrate Scope BroadCan be limited, but expanding with engineering
Environmental Impact Higher (use of organic solvents, toxic reagents)Lower ("Green Chemistry")
Purification Often requires extensive chromatographyGenerally simpler

Experimental Protocols

To provide a practical context for the discussed methods, here are representative, detailed experimental protocols for key glycosylation procedures.

Protocol 1: Vorbrüggen Glycosylation of Uracil

This protocol describes the synthesis of a uridine derivative using the Vorbrüggen method.

Materials:

  • 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose

  • Uracil

  • N,O-Bis(trimethylsilyl)acetamide (BSA)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

  • Anhydrous acetonitrile

  • Standard workup and purification reagents

Procedure:

  • In a flame-dried flask under an inert atmosphere (e.g., argon), suspend uracil (1.0 eq) in anhydrous acetonitrile.

  • Add BSA (2.5 eq) and heat the mixture to reflux until a clear solution is obtained, indicating the formation of the silylated uracil.

  • Cool the solution to room temperature and add 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (1.1 eq).

  • Cool the mixture to 0 °C and add TMSOTf (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting materials are consumed (monitor by TLC).

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the protected uridine.

  • Remove the benzoyl protecting groups using a suitable method (e.g., sodium methoxide in methanol) to yield the final uridine product.

Vorbruggen_Workflow start Start silylation Silylation of Uracil with BSA start->silylation coupling Coupling with Acylated Sugar and TMSOTf silylation->coupling workup Aqueous Workup and Extraction coupling->workup purification Column Chromatography workup->purification deprotection Deprotection purification->deprotection end Final Product deprotection->end

Workflow for Vorbrüggen Glycosylation
Protocol 2: Enzymatic Synthesis of a Modified Nucleoside via Transglycosylation

This protocol outlines a general procedure for the enzymatic synthesis of a purine nucleoside analogue from a pyrimidine donor nucleoside.

Materials:

  • Donor nucleoside (e.g., thymidine)

  • Acceptor nucleobase (e.g., a modified purine)

  • Purine Nucleoside Phosphorylase (PNP)

  • Pyrimidine Nucleoside Phosphorylase (PyNP)

  • Phosphate buffer (e.g., potassium phosphate buffer, pH 7.0)

Procedure:

  • In a suitable reaction vessel, dissolve the donor nucleoside (e.g., 1.2 eq) and the acceptor nucleobase (1.0 eq) in the phosphate buffer.

  • Add the PyNP and PNP enzymes to the solution. The optimal enzyme concentrations should be determined empirically.

  • Incubate the reaction mixture at the optimal temperature for the enzymes (e.g., 37-50 °C) with gentle agitation.

  • Monitor the progress of the reaction by HPLC or TLC.

  • Once the reaction has reached equilibrium or the desired conversion, terminate the reaction by heating to denature the enzymes or by adding a quenching agent.

  • Filter the reaction mixture to remove the denatured enzymes.

  • Purify the product from the reaction mixture, often by crystallization or chromatography.

Conclusion: A Strategic Choice for Every Target

The synthesis of nucleosides has matured into a sophisticated field with a diverse toolkit of glycosyl donors. The classical Vorbrüggen reaction remains a powerful and versatile method, while newer chemical donors offer advantages in reactivity and milder conditions. The ascent of enzymatic methods provides a compelling green chemistry alternative, delivering exceptional selectivity.

The optimal choice of a glycosyl donor is not a one-size-fits-all decision but rather a strategic one, dictated by the specific target molecule, the desired stereochemistry, the available resources, and the overall synthetic plan. By understanding the mechanisms, performance, and practical considerations of each class of donor, researchers can navigate this complex landscape and devise efficient and elegant solutions to their synthetic challenges, ultimately accelerating the discovery and development of novel nucleoside-based therapeutics.

References

A Researcher's Comparative Guide to 1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose in Nucleoside Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient and stereoselective synthesis of nucleoside analogues is a cornerstone of therapeutic innovation. The choice of the glycosyl donor is a critical determinant of success in this endeavor. This guide provides an in-depth analysis of 1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose, a widely utilized glycosyl donor, and objectively compares its performance with common alternatives, supported by experimental data and detailed methodologies.

PART 1: Safety and Handling of this compound

Before delving into its synthetic applications, a thorough understanding of the safety profile of this compound (CAS No. 6974-32-9) is paramount. This white to light yellow crystalline powder requires careful handling in a laboratory setting.

Hazard Identification and Precautionary Measures:

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents the following hazards:

  • Acute Oral Toxicity: It is harmful if swallowed.

  • Skin Irritation: It causes skin irritation.

  • Eye Irritation: It causes serious eye irritation.

  • Respiratory Irritation: It may cause respiratory irritation.

Recommended Personal Protective Equipment (PPE) includes:

  • Eye Protection: Chemical safety goggles or glasses.

  • Hand Protection: Compatible chemical-resistant gloves.

  • Skin and Body Protection: A lab coat and appropriate protective clothing to prevent skin exposure.

  • Respiratory Protection: Use in a well-ventilated area. A respirator may be necessary if dust is generated.

Storage and Handling:

This compound should be stored in a dry, cool, and well-ventilated place in a tightly sealed container. It is incompatible with strong oxidizing agents. For long-term storage, a temperature of -20°C is recommended.

PART 2: A Comparative Analysis of Glycosyl Donors in Nucleoside Synthesis

The synthesis of nucleosides typically involves the formation of a glycosidic bond between a protected sugar moiety and a nucleobase. This compound is a classic and frequently employed glycosyl donor in the Vorbrüggen glycosylation , a modification of the Silyl-Hilbert-Johnson reaction.

The Role of this compound in Vorbrüggen Glycosylation

The Vorbrüggen reaction is renowned for its reliability and stereoselectivity, particularly in the synthesis of β-nucleosides. The mechanism hinges on the use of a silylated nucleobase and a Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) or tin(IV) chloride (SnCl₄).

The key to the high β-selectivity achieved with this compound lies in the neighboring group participation of the 2-O-benzoyl group. In the presence of a Lewis acid, the anomeric acetate is eliminated, and the carbonyl oxygen of the adjacent benzoyl group attacks the anomeric carbon to form a stable cyclic acyloxonium ion intermediate. The subsequent nucleophilic attack by the silylated nucleobase occurs from the sterically less hindered α-face, leading to the exclusive formation of the β-anomer.

Vorbruggen_Mechanism Ribose_Acetate This compound Acyloxonium_Ion Acyloxonium Ion Intermediate (β-face blocked) Ribose_Acetate->Acyloxonium_Ion + Lewis Acid Lewis_Acid Lewis Acid (e.g., TMSOTf) Protected_Nucleoside Protected β-Nucleoside Acyloxonium_Ion->Protected_Nucleoside Silylated_Base Silylated Nucleobase Silylated_Base->Protected_Nucleoside Nucleophilic Attack (α-face) Deprotection Deprotection Protected_Nucleoside->Deprotection Final_Nucleoside Final β-Nucleoside Deprotection->Final_Nucleoside

Caption: Mechanism of Vorbrüggen Glycosylation.

Alternative Glycosyl Donors: A Performance Comparison

While this compound is a workhorse in nucleoside synthesis, several alternatives exist, each with its own set of advantages and disadvantages.

Glycosyl Donor ClassLeaving GroupTypical YieldsStereoselectivityStability & HandlingKey Considerations
1-O-Acyl Sugars Acetate, BenzoateGood to Excellent (e.g., 73-76% for 7-deazapurines)[1]High β-selectivity with participating 2-O-acyl groups.Stable, crystalline solids. Easy to handle.Requires strong Lewis acid activation. The Vorbrüggen conditions are well-established.
Glycosyl Halides Cl, BrModerate to GoodCan be variable. β-selectivity is often achieved with participating groups.Less stable than O-acyl sugars, often moisture-sensitive.Historically significant (Koenigs-Knorr reaction). Can be generated in situ.
Glycosyl Trichloroacetimidates -O(C=NH)CCl₃Good to ExcellentGenerally high, tunable based on solvent and catalyst.Moderately stable, often prepared fresh.Activated under milder acidic conditions compared to O-acyl sugars.
Thioglycosides -SRGood to ExcellentCan be controlled by promoters and reaction conditions.Generally stable and can be purified by chromatography.Can be activated by various thiophilic promoters, offering orthogonal strategies.
o-Alkynylphenyl Glycosides o-alkynylphenoxideHighHighStableActivated by gold or other π-acid catalysts, offering a different activation mechanism.

The choice of glycosyl donor is often dictated by the specific nucleobase, the desired stereochemistry, and the overall synthetic strategy. For instance, in the total synthesis of 5'-O-α-d-glucopyranosyl tubercidin, while the initial ribosylation used 1-O-acetyl-2,3,5-tri-O-benzoyl-β-d-ribose to yield the β-ribonucleoside, a subsequent glycosylation step employed a glucopyranosyl trichloroacetimidate donor for the stereoselective formation of an α-O-glycosidic bond.[2][3][4]

PART 3: Experimental Protocols and Methodologies

Synthesis of a Protected 7-Deazapurine Ribonucleoside via Vorbrüggen Glycosylation

This protocol is a representative example of the use of this compound in the synthesis of a complex nucleoside.

Materials:

  • 6-Chloro-7-bromo-7-deazapurine

  • N,O-bis(trimethylsilyl)acetamide (BSA)

  • Acetonitrile (anhydrous)

  • This compound

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

Procedure:

  • Silylation of the Nucleobase: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), suspend 6-chloro-7-bromo-7-deazapurine in anhydrous acetonitrile. Add N,O-bis(trimethylsilyl)acetamide (BSA) and stir the mixture at room temperature until the solid dissolves, indicating the formation of the silylated nucleobase.

  • Glycosylation: To the solution of the silylated nucleobase, add this compound (typically 1.5-2 equivalents).

  • Lewis Acid Addition: Cool the reaction mixture in an ice bath and slowly add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (typically 2-3 equivalents).

  • Reaction: Allow the reaction to warm to room temperature and then heat to 80°C. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and quench by pouring it into a cold saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the protected nucleoside.

This procedure, adapted from the synthesis of a tubercidin precursor, typically affords the desired product in high yield (e.g., 76%).[3][4]

Experimental_Workflow cluster_silylation Silylation cluster_glycosylation Glycosylation cluster_workup Work-up & Purification S1 Suspend Nucleobase in Anhydrous Acetonitrile S2 Add BSA S1->S2 S3 Stir until Dissolved S2->S3 G1 Add 1-O-Acetyl-ribose Derivative S3->G1 G2 Cool to 0°C G1->G2 G3 Add TMSOTf G2->G3 G4 Heat to 80°C & Monitor by TLC G3->G4 W1 Quench with NaHCO₃ (aq) G4->W1 W2 Extract with Organic Solvent W1->W2 W3 Dry, Concentrate & Purify (Silica Gel Chromatography) W2->W3

Caption: Experimental workflow for Vorbrüggen glycosylation.

Conclusion

This compound remains a cornerstone glycosyl donor for the synthesis of β-ribonucleosides due to its stability, ease of handling, and the high stereoselectivity it imparts through neighboring group participation in the Vorbrüggen glycosylation. While alternative glycosyl donors offer advantages in specific contexts, such as milder activation conditions or access to α-anomers, the reliability and extensive documentation of the Vorbrüggen reaction with this acetylated ribose derivative ensure its continued relevance in both academic research and industrial drug development. A thorough understanding of its safety profile and a comparative knowledge of alternative methodologies, as outlined in this guide, empower researchers to make informed decisions in the strategic design of complex nucleoside syntheses.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses a steadfast commitment to safety and environmental stewardship. 1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose (CAS No. 6974-32-9), a key intermediate in nucleoside synthesis, requires meticulous handling not only during experimentation but also through its entire lifecycle, culminating in its proper disposal.[1][2] This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of this compound, grounding procedural guidance in the principles of chemical safety and regulatory adherence.

Hazard Assessment and Regulatory Imperative

Before any disposal procedure is initiated, a thorough understanding of the compound's hazards and the governing regulations is essential. This forms the logical basis for the stringent protocols that follow.

Hazard Profile

While some supplier Safety Data Sheets (SDS) may not list specific hazards under the 2012 OSHA Hazard Communication Standard, other authoritative databases provide a more cautious classification.[1] For instance, the UN GHS classification available through PubChem indicates several potential hazards.[3] In laboratory practice, the most protective assumption must always be made. Therefore, this compound should be handled as a hazardous substance.

Hazard Statement Classification Precautionary Rationale
H302Harmful if swallowedPrevents accidental ingestion and subsequent toxicity.
H315Causes skin irritationNecessitates the use of appropriate gloves and lab coats to avoid direct contact.
H319Causes serious eye irritationMandates the use of safety glasses or goggles to protect against splashes or airborne particles.
H335May cause respiratory irritationRequires handling in a well-ventilated area or a chemical fume hood to prevent inhalation of dust.
(Source: PubChem GHS Classification)[3]
Regulatory Framework

The disposal of laboratory chemicals is not merely a matter of best practice; it is strictly regulated. Two primary federal bodies in the United States set the standards:

  • Occupational Safety and Health Administration (OSHA): The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450), often called the Lab Standard, mandates the creation of a Chemical Hygiene Plan (CHP).[4][5] This plan must outline procedures for safe handling, storage, and disposal of hazardous chemicals, forming the backbone of your institution's safety program.

  • Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA governs the disposal of hazardous waste.[6] Laboratories are classified as waste generators and must adhere to specific rules for waste accumulation, labeling, and disposal through licensed facilities.[6][7][8]

Your institution's Environmental Health & Safety (EHS) office translates these federal mandates into actionable protocols for your specific location. Never discharge chemical waste, including this compound, down the drain or into regular trash. [9][10]

Pre-Disposal Safety: Personal Protective Equipment (PPE)

Based on the hazard assessment, the following minimum PPE must be worn when handling this compound for disposal.

Protection Type Specification Justification
Eye & Face ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Protects against eye irritation from dust or splashes.[1][11]
Hand Chemically resistant gloves (e.g., Nitrile).Prevents skin irritation upon contact.[1]
Body Standard laboratory coat.Protects skin and personal clothing from contamination.[12]
Respiratory Not required under normal use with adequate ventilation.A particle filter may be used if generating dust.[1] Handling in a fume hood is the preferred engineering control.[13]

Step-by-Step Disposal Protocol

This protocol ensures that waste is handled safely from the point of generation to its final collection by trained professionals.

Step 1: Waste Identification and Segregation

Proper segregation is the cornerstone of safe chemical waste management, preventing dangerous reactions.

  • Identify the Waste Stream:

    • Solid Waste: Unused or expired pure this compound, and any lab debris (e.g., weigh boats, contaminated filter paper) grossly contaminated with the solid chemical.

    • Liquid Waste: Solutions containing the compound. Note: Halogenated and non-halogenated solvent wastes should typically be segregated into separate containers.[14] Consult your EHS office for specific guidance on solvent mixtures.

  • Check for Incompatibilities: The primary known incompatibility is with strong oxidizing agents .[1] Ensure your waste container for this compound does not contain residues of, nor will you add, any strong oxidizers.

Step 2: Container Selection and Labeling

The waste container serves as the primary containment and its label is the primary mode of communication for all who handle it.

  • Container Selection:

    • Use a container made of a material compatible with the waste (e.g., a clean, dry, high-density polyethylene (HDPE) or glass bottle for solids or solutions).[10][15]

    • The container must have a tightly fitting, leak-proof screw cap.[10][14] Funnels must not be left in the container opening.[9]

    • Do not overfill the container; leave at least 10% headspace (about one inch) to allow for expansion.[10][14]

  • Labeling:

    • Affix a "Hazardous Waste" label, available from your EHS department, to the container before adding any waste.

    • Clearly write the full, unabbreviated chemical name: "this compound" and list any other constituents (e.g., solvents) with their approximate percentages.[15]

    • Fill in all other required information on the label, such as the generator's name and the accumulation start date.

Step 3: Accumulation and Storage in a Satellite Accumulation Area (SAA)

The SAA is a designated laboratory location for the short-term storage of hazardous waste.

  • Location: The SAA must be at or near the point of generation and under the control of laboratory personnel.[9][16] It should not be near a sink or floor drain.[9]

  • Containment: Store the waste container within a secondary containment bin to contain any potential leaks or spills.[9][15]

  • Segregation: Within the SAA, continue to segregate incompatible waste streams. For example, keep your container of this compound away from containers of acids, bases, or oxidizers.[9]

  • Container Status: Keep the waste container securely capped at all times, except when adding waste.[10][14][15]

Step 4: Arranging for Final Disposal

Once the waste container is full or has been in the SAA for the maximum allowed time (often up to one year for partially filled containers, though this varies by institution), it must be removed.[10]

  • Request Pickup: Follow your institution's specific procedure to request a waste pickup from the EHS office or its designated hazardous waste contractor.

  • Do Not Transport: Laboratory personnel should not transport hazardous waste between buildings. This must be done by trained professionals.

The entire disposal workflow can be visualized as a decision-making process:

G cluster_0 In-Lab Waste Handling cluster_1 EHS/Contractor Disposal A Waste Generated (Solid or Liquid) B Identify Hazards & Incompatibilities A->B C Select Compatible Waste Container B->C  Proceed D Affix & Complete 'Hazardous Waste' Label C->D E Add Waste to Container in Satellite Accumulation Area (SAA) D->E F Is Container Full? E->F G Keep Container Capped and in Secondary Containment F->G No H Request Waste Pickup (Follow Institutional Protocol) F->H Yes G->E Add more waste later I Trained Personnel Collect Waste H->I J Compliant Off-Site Disposal I->J

Caption: Waste Disposal Workflow for this compound.

Emergency Procedures: Spills and Exposure

In the event of an accident, a calm and prepared response is critical.

Spill Response

For a small spill of solid this compound:

  • Alert Personnel: Notify others in the immediate area.

  • Isolate: Secure the area to prevent the spread of the powder.

  • Protect Yourself: Wear the appropriate PPE (lab coat, gloves, eye protection).

  • Clean-up: Gently sweep up the solid material and place it into a designated hazardous waste container.[1] Avoid raising dust. Use a damp paper towel for final cleaning and place it in the waste container.

  • Report: Report the spill to your laboratory supervisor or EHS office, per institutional policy.

For large spills, evacuate the area and contact your institution's emergency response team immediately.

Personal Exposure
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[1]

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation develops.[1]

  • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

  • Ingestion: Clean mouth with water and drink plenty of water afterward. Seek immediate medical attention.[1]

By adhering to this comprehensive guide, you not only ensure your personal safety and that of your colleagues but also uphold the highest standards of scientific responsibility and environmental protection.

References

Navigating the Safe Handling of 1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the dynamic field of drug development, the synthesis and manipulation of complex molecules are daily endeavors. Among these, 1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose stands as a crucial intermediate in nucleoside synthesis. While its utility is significant, a deep understanding of its safe handling is paramount to ensure the well-being of laboratory personnel and the integrity of research. This guide provides a comprehensive, experience-driven approach to the personal protective equipment (PPE), operational protocols, and disposal of this compound, moving beyond mere compliance to foster a culture of proactive safety.

Understanding the Hazard Profile

This compound is a solid, crystalline compound. While not classified as acutely toxic, its primary hazards lie in its irritant properties. Direct contact can lead to skin and eye irritation, and inhalation of the dust may cause respiratory tract irritation. Therefore, our safety protocols are designed to create effective barriers against these routes of exposure.

Personal Protective Equipment: Your First Line of Defense

The selection of appropriate PPE is not a one-size-fits-all approach. It requires a thoughtful assessment of the potential for exposure during a given procedure. The following recommendations are based on a risk-based approach to handling this compound.

Eye and Face Protection

Minimum Requirement: Safety glasses with side shields are mandatory for all procedures involving this compound.

Best Practice: For tasks with a higher risk of splashes or dust generation, such as weighing or transferring large quantities, a face shield worn over safety glasses provides an additional layer of protection for the entire face.

Skin Protection

Lab Coat: A standard, buttoned lab coat should be worn at all times to protect against accidental spills and contamination of personal clothing.

Gloves: The choice of gloves is critical. While no specific breakthrough time data is available for this compound, its chemical structure as a benzoylated sugar ester guides our selection.

Glove MaterialRecommendation for Incidental ContactRationale
Nitrile Recommended Offers good resistance to a wide range of organic compounds and is a suitable choice for general handling and protection against incidental splashes.
Latex Use with Caution While offering dexterity, latex gloves can cause allergic reactions and may not provide sufficient protection against all organic compounds.
Neoprene Recommended for Extended Contact Provides robust protection against a broad spectrum of chemicals and is a good option for procedures with a higher likelihood of prolonged contact.

Important Considerations:

  • Double Gloving: For procedures with a high risk of contamination, such as cleaning up spills, wearing two pairs of nitrile gloves is recommended.

  • Glove Inspection: Always inspect gloves for any signs of degradation or punctures before use.

  • Immediate Removal: If a glove is contaminated, remove it immediately using the proper technique to avoid skin contact and dispose of it properly.

Respiratory Protection

Under normal, well-ventilated laboratory conditions, respiratory protection is not typically required when handling small quantities of this compound. However, a risk assessment should be performed for each procedure.

When is a Respirator Necessary?

  • When weighing or transferring large quantities of the powder outside of a certified chemical fume hood.

  • During any operation that generates significant dust.

  • When cleaning up a large spill of the solid material.

Respirator Selection:

  • For dusts: A NIOSH-approved N95 or P100 particulate respirator is recommended. The P100 filter offers a higher filtration efficiency.[1][2]

  • For potential vapors (if heated): If the compound is heated, organic vapor cartridges should be added to the respirator.

The following flowchart provides a decision-making framework for respiratory protection:

PPE_Selection start Start: Handling this compound procedure Assess the procedure: - Quantity of material - Potential for dust generation - Use of fume hood start->procedure dust_risk Is there a significant risk of inhaling dust? procedure->dust_risk small_scale Small scale, low dust potential procedure->small_scale Low Risk fume_hood Is the procedure performed in a certified fume hood? dust_risk->fume_hood Yes large_scale Large scale or high dust potential dust_risk->large_scale No no_respirator No respirator required. Standard PPE is sufficient. fume_hood->no_respirator Yes respirator Use a NIOSH-approved N95 or P100 respirator. fume_hood->respirator No small_scale->no_respirator large_scale->respirator

Figure 1. Decision-making workflow for selecting appropriate respiratory protection when handling this compound.

Operational and Disposal Plans: A Step-by-Step Guide

Safe handling extends beyond personal protection to include the operational procedures and the final disposal of the chemical and its associated waste.

Step-by-Step Handling Protocol
  • Preparation:

    • Designate a specific area for handling the compound, preferably within a chemical fume hood.

    • Ensure that an eyewash station and safety shower are readily accessible.

    • Assemble all necessary equipment and PPE before starting the procedure.

  • Weighing and Transferring:

    • Perform all weighing and transferring of the solid material in a fume hood or a ventilated balance enclosure to minimize dust inhalation.

    • Use a spatula or other appropriate tool to handle the powder. Avoid pouring, which can generate dust.

    • Close the container tightly after use.

  • During the Reaction:

    • Maintain good laboratory hygiene. Keep the work area clean and free of clutter.

    • Be mindful of potential ignition sources if flammable solvents are used in the synthesis.

  • After the Procedure:

    • Decontaminate the work area with an appropriate solvent and wipe it clean.

    • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

While this compound is not listed as a hazardous waste, its irritant properties necessitate a cautious disposal approach. Do not dispose of this chemical down the drain or in the regular trash.

Waste Segregation and Collection:

  • Solid Waste:

    • Collect any waste solid, including contaminated weighing paper and spent drying agents, in a clearly labeled, sealed container. The label should read: "Non-hazardous chemical waste: this compound".

  • Contaminated PPE:

    • Dispose of used gloves, disposable lab coats, and any other contaminated PPE in a designated waste bag for chemical laboratory waste.

  • Empty Containers:

    • Triple rinse the empty container with a suitable solvent (e.g., ethanol or acetone).

    • Collect the rinsate as chemical waste.

    • Deface the label on the empty container before disposing of it in the appropriate recycling or solid waste stream, as per your institution's guidelines.

The disposal process can be visualized as follows:

Disposal_Workflow start Waste Generation: This compound waste_type Identify Waste Type start->waste_type solid_waste Solid Chemical Waste (excess reagent, contaminated materials) waste_type->solid_waste Solid ppe_waste Contaminated PPE (gloves, disposable lab coats) waste_type->ppe_waste PPE container_waste Empty Chemical Container waste_type->container_waste Container collect_solid Collect in a labeled, sealed container for 'Non-hazardous Chemical Waste' solid_waste->collect_solid collect_ppe Place in designated 'Chemical Laboratory Waste' bag ppe_waste->collect_ppe rinse_container Triple rinse with a suitable solvent container_waste->rinse_container final_disposal Arrange for disposal through Environmental Health & Safety collect_solid->final_disposal collect_ppe->final_disposal collect_rinsate Collect rinsate as 'Chemical Waste' rinse_container->collect_rinsate dispose_container Deface label and dispose of container according to institutional policy rinse_container->dispose_container collect_rinsate->final_disposal

Figure 2. Step-by-step workflow for the proper disposal of waste generated from handling this compound.

By adhering to these detailed protocols, researchers can confidently and safely handle this compound, ensuring a secure laboratory environment that fosters innovation and discovery.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。